Product packaging for 2-Amino-4,4,4-trifluorobutyric acid(Cat. No.:CAS No. 15959-93-0)

2-Amino-4,4,4-trifluorobutyric acid

Cat. No.: B093685
CAS No.: 15959-93-0
M. Wt: 157.09 g/mol
InChI Key: AQPCXCOPDSEKQT-UHFFFAOYSA-N
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Description

structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6F3NO2 B093685 2-Amino-4,4,4-trifluorobutyric acid CAS No. 15959-93-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4,4,4-trifluorobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3NO2/c5-4(6,7)1-2(8)3(9)10/h2H,1,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQPCXCOPDSEKQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20936130
Record name 2-Amino-4,4,4-trifluorobutanoic acid
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Molecular Weight

157.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15959-93-0
Record name 2-Amino-4,4,4-trifluorobutanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4,4,4-trifluorobutyric acid
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Foundational & Exploratory

A Technical Guide to the Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Amino-4,4,4-trifluorobutanoic acid, a fluorinated analog of leucine, is a chiral building block of significant interest in medicinal chemistry and drug development.[1][2] The incorporation of the trifluoromethyl group can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of peptide-based therapeutics. This guide provides an in-depth overview of the primary asymmetric synthetic routes to this valuable amino acid, with a focus on practical, scalable methodologies. We will delve into the experimental protocols, present comparative data, and visualize the key chemical transformations.

Core Synthetic Strategy: Alkylation of a Chiral Nucleophilic Glycine (B1666218) Equivalent

The most robust and scalable method for the asymmetric synthesis of (S)-2-amino-4,4,4-trifluorobutanoic acid involves the diastereoselective alkylation of a chiral Ni(II) complex of a glycine Schiff base.[1][3][4] This approach utilizes a recyclable chiral auxiliary to control the stereochemistry at the α-carbon, leading to high enantiomeric purity of the final product.[1][2]

Reaction Scheme

The overall synthetic strategy is depicted below. A chiral ligand, typically derived from proline, is complexed with Ni(II) and glycine to form a stable Schiff base complex. This complex is then deprotonated to create a nucleophilic glycine equivalent, which is subsequently alkylated with 2,2,2-trifluoroethyl iodide. The resulting diastereomerically enriched complex is then hydrolyzed to release the desired amino acid and the chiral auxiliary, which can be recovered and reused.[1][2]

G cluster_0 Complex Formation cluster_1 Alkylation cluster_2 Hydrolysis & Protection Chiral Ligand Chiral Ligand Ni(II) Complex Ni(II) Complex Chiral Ligand->Ni(II) Complex Glycine Glycine Glycine->Ni(II) Complex Ni(II) Ni(II) Ni(II)->Ni(II) Complex Alkylated Complex Alkylated Complex Ni(II) Complex->Alkylated Complex 1. Base 2. CF3CH2I Base Base CF3CH2I CF3CH2I Final Product (S)-N-Fmoc-2-Amino-4,4,4- trifluorobutanoic acid Alkylated Complex->Final Product 1. Acid Hydrolysis 2. Fmoc-OSu Recovered Ligand Recovered Ligand Alkylated Complex->Recovered Ligand Acid Hydrolysis Acid Hydrolysis Acid Hydrolysis Fmoc-OSu Fmoc-OSu

Figure 1: General workflow for the asymmetric synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic acid.

Quantitative Data Summary

The following table summarizes the quantitative outcomes for the key steps in the synthesis, highlighting the efficiency and stereoselectivity of the process.

StepReactantsProductYieldEnantiomeric Excess (ee)Diastereomeric Excess (de)Reference
AlkylationNi(II)-Glycine Schiff Base Complex, CF3CH2I, KOH/MeOHAlkylated Ni(II) Complex~82%N/A>98%[1]
Hydrolysis & Fmoc-ProtectionAlkylated Ni(II) Complex, HCl, Fmoc-OSu(S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid81.5%98.4%N/A[1]
Recrystallization(S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acidPurified Final ProductN/A>99%N/A[5]
Detailed Experimental Protocols

1. Large-Scale Alkylation of the Ni(II) Glycine Complex [1][4]

  • To a solution of the Ni-Glycine complex (S)-3 (30.0 g, 49.9 mmol) and 1,1,1-trifluoro-2-iodoethane (B141898) (5.2 mL, 52.4 mmol) in deoxygenated N,N-dimethylformamide (DMF) (300 mL), a 10% KOH in methanol (B129727) solution (29.4 mL, 52.4 mmol) is added at room temperature under an argon atmosphere.

  • The reaction mixture is stirred at room temperature for 2 hours.

  • The mixture is then poured into water (110 mL) to induce precipitation. After 30 minutes, additional water (40 mL) is added, and stirring is continued for 4 hours.

  • The resulting precipitate, the alkylated Ni(II) complex, is collected by filtration, washed with water, and dried.

2. Hydrolysis and Fmoc-Protection [4][6]

  • A solution of the alkylated Ni(II) complex (27.9 g, 40.8 mmol) in dimethoxyethane (DME) (140 mL) and water (34.0 mL) is treated with 6N HCl (34.0 mL, 204.1 mmol).

  • The mixture is heated at 60 °C for 3 hours to effect hydrolysis.

  • After cooling, the solution is filtered to remove the chiral ligand. The filtrate, containing the crude (S)-2-amino-4,4,4-trifluorobutanoic acid, is concentrated.

  • The aqueous solution of the amino acid is then treated with ethylenediaminetetraacetic acid disodium (B8443419) salt hydrate (B1144303) (15.2 g, 40.8 mmol) and acetonitrile (B52724) (40 mL).

  • The mixture is cooled to 0 °C, and sodium carbonate (17.0 g, 160.0 mmol) and Fmoc-OSu (13.8 g, 40.8 mmol) are added.

  • The reaction is stirred for 4 hours at room temperature.

  • Following an extractive workup with ethyl acetate (B1210297) and acid, the organic layers are combined, dried, and concentrated to yield the crude N-Fmoc protected product.

3. Purification [3]

  • The final product can be purified by recrystallization from a mixture of ethyl acetate and toluene (B28343) to afford the (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid with an enantiomeric excess greater than 99%.[5]

Alternative and Emerging Strategies

While the Ni(II) complex-based alkylation is the most established method, other catalytic asymmetric approaches are under investigation for the synthesis of trifluoromethylated amino acids.

Catalytic Asymmetric Mannich and Strecker Reactions

The development of catalytic enantioselective Strecker and Mannich reactions with trifluoromethyl imines represents a compelling strategy for accessing α-trifluoromethyl amines and amino acids.[7] These methods often employ chiral catalysts, such as those derived from cinchona alkaloids or proline, to induce stereoselectivity.[7][8]

G Trifluoromethyl Imine Trifluoromethyl Imine Product α-Trifluoromethyl Amine Derivative Trifluoromethyl Imine->Product Nucleophile Nucleophile Nucleophile->Product Chiral Catalyst Chiral Catalyst Chiral Catalyst->Product Stereocontrol

References

Physicochemical Properties of 2-Amino-4,4,4-trifluorobutyric Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,4,4-trifluorobutyric acid is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development. Its structure, featuring a trifluoromethyl group, makes it a valuable bioisostere of naturally occurring amino acids like leucine. This substitution can impart unique properties to peptides and other pharmaceutical compounds, such as increased metabolic stability, enhanced lipophilicity, and altered binding affinities, making it a crucial building block for novel therapeutics.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its potential biological significance.

Core Physicochemical Properties

The unique structural features of this compound give rise to its distinct physicochemical characteristics. A summary of these properties is presented in the table below. It is important to note that while some properties have been experimentally determined, others are based on computational predictions and should be interpreted accordingly.

PropertyValueSource
Molecular Formula C4H6F3NO2PubChem[2]
Molecular Weight 157.09 g/mol PubChem[2]
Melting Point ~250 °C (decomposes)Fisher Scientific[1]
Boiling Point Data not available
pKa (Predicted) pKa1 (carboxyl): ~2-3 pKa2 (amino): ~9-10(Predicted based on typical amino acid values)
Aqueous Solubility Data not available
LogP (XLogP3) -1.9PubChem[2]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate characterization of chemical compounds. The following sections describe the methodologies for determining key physicochemical properties of this compound, as well as a protocol for its synthesis.

Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid

A reliable method for the large-scale asymmetric synthesis of the (S)-enantiomer has been developed. This procedure utilizes a recyclable chiral auxiliary to achieve high enantiomeric purity.[1]

Workflow for Asymmetric Synthesis

start Start: Glycine Schiff Base-Ni(II) Complex alkylation Alkylation with CF3-CH2-I (Base: KOH in MeOH, Solvent: DMF) start->alkylation disassembly Disassembly of Ni(II) Complex (Reagent: 6N HCl, Solvent: DME) alkylation->disassembly in_situ_conversion In situ N-Fmoc Protection disassembly->in_situ_conversion product Product: (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid in_situ_conversion->product start Prepare aqueous solution of This compound titration Titrate with standardized strong base (e.g., 0.1M NaOH) start->titration measurement Record pH after each increment of titrant titration->measurement plotting Plot pH vs. volume of titrant measurement->plotting analysis Determine pKa values from the titration curve plotting->analysis start Add excess amino acid to water equilibration Stir at constant temperature to reach equilibrium start->equilibration separation Separate undissolved solid (e.g., by centrifugation/filtration) equilibration->separation analysis Determine concentration of the supernatant (e.g., UPLC) separation->analysis result Solubility value analysis->result cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_lysosome Lysosomal Surface cluster_downstream Downstream Effects Leucine Leucine (or Analogue) LAT1 LAT1 Transporter Leucine->LAT1 Uptake Rag_GTPases_inactive RagA/B-GDP RagC/D-GTP LAT1->Rag_GTPases_inactive Activates GEF (via Sestrin2 dissociation - not shown) mTORC1_inactive Inactive mTORC1 mTORC1_active Active mTORC1 mTORC1_inactive->mTORC1_active Activation Rheb_GDP Rheb-GDP Rheb_GTP Rheb-GTP Rheb_GDP->Rheb_GTP GTP Loading (Growth Factor Input) TSC_complex TSC1/2 Ragulator Ragulator Rag_GTPases_active RagA/B-GTP RagC/D-GDP Rag_GTPases_inactive->Rag_GTPases_active Nucleotide Exchange Rag_GTPases_active->mTORC1_inactive Recruits to Lysosome S6K1 p70S6K1 mTORC1_active->S6K1 Phosphorylation fourEBP1 4E-BP1 mTORC1_active->fourEBP1 Phosphorylation Rheb_GTP->mTORC1_active Direct Activation Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes fourEBP1->Protein_Synthesis Inhibits Inhibition

References

The Transformative Influence of Trifluoromethyl-Containing Amino Acids on Biological Activity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of trifluoromethyl (CF3) groups into amino acid scaffolds represents a paradigm-shifting approach in medicinal chemistry and drug discovery. This powerful modification imbues peptides and proteins with enhanced metabolic stability, increased lipophilicity, and unique electronic properties, leading to improved pharmacokinetic profiles and biological efficacy. This technical guide provides a comprehensive overview of the biological activity of trifluoromethyl-containing amino acids, detailing their synthesis, impact on protein structure and function, and applications as potent enzyme inhibitors. We present curated quantitative data, detailed experimental protocols for their evaluation, and visual representations of relevant biological pathways to empower researchers in harnessing the full potential of these remarkable building blocks.

Introduction: The Power of Trifluorination in Amino Acid Chemistry

The introduction of a trifluoromethyl group into an amino acid can profoundly alter its physicochemical properties. The high electronegativity of the fluorine atoms creates a strong electron-withdrawing effect, influencing the acidity of nearby protons and modulating non-covalent interactions.[1][2] Furthermore, the CF3 group is significantly more lipophilic than a methyl group, which can enhance the ability of peptides to cross cellular membranes and the blood-brain barrier.[3][4] A key advantage of trifluorination is the exceptional strength of the carbon-fluorine bond, which renders the CF3 group highly resistant to metabolic degradation by cytochrome P450 enzymes, thereby increasing the in vivo half-life of drug candidates.[5][6]

Synthesis of Trifluoromethyl-Containing Amino Acids

A variety of synthetic methodologies have been developed to access a diverse range of α- and β-trifluoromethyl-containing amino acids. These methods often involve the use of specialized fluorinating reagents and require careful control of stereochemistry.

Selected Synthetic Approaches:

  • From α-Amino Acids: The Dakin-West reaction, utilizing trifluoroacetic anhydride (B1165640) (TFAA), can convert α-amino acid derivatives into α-aminoalkyl trifluoromethyl ketones, which can then be reduced to the corresponding β-amino-α-trifluoromethyl alcohols.

  • Nucleophilic Trifluoromethylation: The Ruppert-Prakash reagent (TMSCF3) is widely used for the nucleophilic trifluoromethylation of α-amino aldehydes and ketones to generate trifluoromethylated amino alcohols.

  • Asymmetric Synthesis: Chiral auxiliaries and catalysts are employed in Strecker and aldol-type reactions to achieve enantioselective synthesis of α-trifluoromethyl-α-amino acids.

A general workflow for the synthesis of N-(trifluoroacetyl) amino acids is depicted below.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product AminoAcid Amino Acid Acylation Acylation in an anhydrous solvent AminoAcid->Acylation TFAA Trifluoroacetic Anhydride (TFAA) TFAA->Acylation Removal Removal of solvent and excess TFAA Acylation->Removal Purification Purification (Recrystallization or Chromatography) Removal->Purification FinalProduct N-(trifluoroacetyl) Amino Acid Purification->FinalProduct

General workflow for the synthesis of N-(trifluoroacetyl) amino acids.

Biological Activity and Applications

The unique properties of trifluoromethyl-containing amino acids have led to their widespread use in drug discovery, particularly in the development of enzyme inhibitors and metabolically stable peptides.

Enzyme Inhibition

Trifluoromethyl ketones (TFMKs) are potent reversible inhibitors of serine and cysteine proteases. The highly electrophilic carbonyl carbon of the TFMK moiety is attacked by the active site serine or cysteine residue, forming a stable hemiacetal or hemithioketal adduct, respectively. This effectively blocks the catalytic activity of the enzyme.

A generalized scheme for the inhibition of a serine protease by a peptidyl trifluoromethyl ketone is shown below.

G E_S Serine Protease (E) + Peptidyl TFMK (I) EI_complex Enzyme-Inhibitor Complex (EI) E_S->EI_complex kon EI_complex->E_S koff Hemiacetal Stable Hemiacetal Adduct (E-I) EI_complex->Hemiacetal k_inact

Mechanism of serine protease inhibition by a trifluoromethyl ketone.

Quantitative Data on Enzyme Inhibition:

The inhibitory potency of trifluoromethyl-containing compounds has been quantified against various enzymes. The following tables summarize key inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50).

Table 1: Inhibition of Proteases by Trifluoromethyl-Containing Peptides

InhibitorTarget EnzymeKi Value (µM)Reference(s)
Ac-Leu-Phe-CF3Chymotrypsin (B1334515)2[7]
Ac-Phe-CF3Chymotrypsin20[7]
Peptidyl Fluoromethyl Ketone (12c)Caspase-10.11[8]
Peptidyl Fluoromethyl Ketone (12c)Caspase-31.1[8]
Peptidyl Fluoromethyl Ketone (12c)Caspase-80.43[8]
N,N-dimethyl glutaminyl fluoromethyl ketoneSARS-CoV 3CLpro2.5 (EC50)[9]
Trifluoromethyl ketone inhibitor (5h)SARS-CoV 3CLpro0.3 (time-dep)[9]

Table 2: Inhibition of Kinases by Trifluoromethyl-Containing Compounds

CompoundTarget KinaseIC50 Value (nM)Reference(s)
5-Trifluoromethyl-2-aminopyrimidine derivative (30)FLT3-WT≤ 25[10]
5-Trifluoromethyl-2-aminopyrimidine derivative (30)CHK1≤ 25[10]
2-Difluoromethylbenzimidazole derivative (86)PI3Kα22.8[11]
2-Difluoromethylbenzimidazole derivative (87)PI3Kα33.6[11]
Pyrazole-based inhibitor (10)Bcr-Abl14.2[3]
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine analogue (9)Pim1160[12][13]
Benzonaththridinone (7)mTORC15.4[14]

Table 3: Cytotoxicity of Trifluoromethyl-Containing Compounds in Cancer Cell Lines

CompoundCell LineIC50 Value (µM)Reference(s)
5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivative (3b)C32 (Melanoma)24.4[15]
5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivative (3b)A375 (Melanoma)25.4[15]
Fluorinated aminophenylhydrazine (6)A549 (Lung)0.64[16]
4-(Trifluoromethyl)isoxazole derivative (TTI-4)MCF-7 (Breast)2.63[17]
Quinazolin-4-one derivativesVarious0.62 - 7.72[11]
Hybrid compounds 1 and 2Various10 - 50[18]
Modulation of Signaling Pathways

The incorporation of trifluoromethyl-containing amino acids can alter the binding affinity of peptides to their targets, thereby modulating cellular signaling pathways. For instance, trifluoromethylated analogs of kinase inhibitors have shown enhanced potency and selectivity. The MAPK/ERK pathway, a crucial regulator of cell proliferation and survival, is a common target for such inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Ras Ras Receptor->Ras Growth Factor Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Inhibitor Trifluoromethylated Kinase Inhibitor Inhibitor->Raf Inhibition GeneExpression Gene Expression (Proliferation, Survival) Transcription->GeneExpression

Simplified MAPK/ERK signaling pathway with a point of inhibition.
Enhanced Metabolic Stability

The resistance of the CF3 group to enzymatic degradation significantly enhances the metabolic stability of peptides. This has been demonstrated in various studies where the incorporation of trifluoromethylated amino acids at or near cleavage sites of proteases like chymotrypsin and pepsin leads to a dramatic reduction in the rate of proteolysis.[19]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of trifluoromethyl-containing amino acids.

Solid-Phase Peptide Synthesis (SPPS) of Trifluoromethylated Peptides

This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of a peptide containing a trifluoromethylated amino acid.

Materials:

  • Rink amide MBHA or Wang resin

  • Fmoc-protected amino acids and Fmoc-protected trifluoromethylated amino acid

  • Coupling reagents: HBTU, HOBt

  • Activation base: DIPEA

  • Fmoc deprotection solution: 20% piperidine (B6355638) in DMF

  • Solvents: DMF, DCM, NMP

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/H2O/Triisopropylsilane (TIS) (e.g., 95:2.5:2.5)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution and add the mixture to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin (B49086) test.

    • Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.[3][8][18][20][21]

In Vitro Kinase Inhibition Assay

This protocol describes a radiometric assay to determine the IC50 of a compound against a specific kinase using a peptide substrate.[1][22][23]

Materials:

  • Recombinant active kinase

  • Kinase-specific peptide substrate

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)

  • ATP solution

  • [γ-³²P]ATP

  • Test compound (dissolved in DMSO)

  • P81 phosphocellulose paper

  • 75 mM phosphoric acid

  • Scintillation counter and fluid

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the kinase, peptide substrate, and the test compound at various concentrations in the kinase reaction buffer. Include a no-inhibitor control (DMSO vehicle). Pre-incubate for 10 minutes at room temperature.

  • Initiate Reaction: Start the kinase reaction by adding the ATP/[γ-³²P]ATP mix (final ATP concentration typically at the Km for the kinase).

  • Incubation: Incubate the reaction at 30°C for a time within the linear range of the assay (e.g., 20-60 minutes).

  • Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.

  • Washing: Wash the P81 paper three times for 5 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP. Perform a final wash with acetone.

  • Quantification: Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

In Vitro Caspase-3 Inhibition Assay (Fluorometric)

This protocol details the measurement of caspase-3 activity and its inhibition using a fluorogenic substrate.[2][4][12][24]

Materials:

  • Cell lysis buffer

  • 96-well black microplate

  • Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)

  • Recombinant active caspase-3 (for standard curve)

  • Test inhibitor

  • Microplate fluorometer

Procedure:

  • Cell Lysate Preparation: Culture cells and induce apoptosis if required. Lyse the cells using the cell lysis buffer and collect the supernatant containing cytosolic proteins.

  • Assay Setup: In a 96-well plate, add the cell lysate. For IC50 determination, include wells with varying concentrations of the test inhibitor. Also, include a no-inhibitor control and a blank (lysis buffer only).

  • Initiate Reaction: Add the reaction buffer containing the fluorogenic substrate to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the fluorescence using a microplate fluorometer at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).

  • Data Analysis: Calculate the percentage of caspase-3 inhibition for each inhibitor concentration. Determine the IC50 value from a dose-response curve.

Metabolic Stability Assay in Human Plasma

This protocol provides a general method to assess the stability of a peptide in human plasma.[6][20][25][26][27]

Materials:

  • Test peptide

  • Human plasma (heparinized)

  • Incubator at 37°C

  • Precipitation solution (e.g., acetonitrile (B52724) with an internal standard)

  • LC-MS/MS system

Procedure:

  • Incubation: Spike the test peptide into pre-warmed human plasma at a final concentration of 1 µM. Incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.

  • Protein Precipitation: Immediately add the aliquot to a tube containing cold precipitation solution to stop the enzymatic degradation and precipitate plasma proteins.

  • Centrifugation: Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent peptide.

  • Data Analysis: Plot the percentage of remaining peptide against time and determine the half-life (t1/2) of the peptide in plasma.

Advanced Characterization Techniques

¹⁹F NMR Spectroscopy for Protein-Ligand Interactions

¹⁹F NMR is a powerful tool to study protein-ligand interactions, as the ¹⁹F nucleus provides a sensitive and background-free signal.[28][29][30][31]

Protein-Observed ¹⁹F NMR Protocol:

  • Protein Labeling: Express and purify the target protein with a site-specifically incorporated trifluoromethyl-containing amino acid.

  • Sample Preparation: Prepare a stock solution of the ¹⁹F-labeled protein (25-100 µM) in a suitable NMR buffer containing 10% D₂O. Prepare a high-concentration stock solution of the ligand.

  • NMR Data Acquisition: Acquire a series of 1D ¹⁹F NMR spectra of the labeled protein while titrating in increasing concentrations of the ligand.

  • Data Analysis: Process the spectra and determine the chemical shift of the protein's ¹⁹F resonance at each ligand concentration. Fit the chemical shift changes to a binding isotherm to determine the dissociation constant (Kd).[29]

X-ray Crystallography of Protein-Inhibitor Complexes

X-ray crystallography provides atomic-resolution three-dimensional structures of protein-inhibitor complexes, offering invaluable insights into the binding mode and mechanism of action.[32][33][34][35][36]

General Workflow:

  • Protein Purification and Complex Formation: Purify the target protein to homogeneity. The protein-inhibitor complex can be formed by co-crystallization (crystallizing the protein in the presence of the inhibitor) or by soaking a pre-formed protein crystal in a solution containing the inhibitor.

  • Crystallization: Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) to obtain well-ordered crystals of the complex.

  • Data Collection: Expose the crystal to a high-intensity X-ray beam (typically at a synchrotron) and collect the diffraction data.

  • Structure Determination: Process the diffraction data and solve the phase problem to generate an electron density map.

  • Model Building and Refinement: Build an atomic model of the protein-inhibitor complex into the electron density map and refine the model to obtain the final structure.

Conclusion

Trifluoromethyl-containing amino acids are invaluable tools in modern drug discovery and chemical biology. Their unique ability to enhance metabolic stability, modulate lipophilicity, and serve as potent enzyme inhibitors has led to their successful application in the development of novel therapeutics. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to design, synthesize, and evaluate new bioactive molecules incorporating these powerful fluorinated building blocks. As our understanding of the intricate interplay between structure and biological activity continues to grow, the strategic use of trifluoromethyl-containing amino acids will undoubtedly pave the way for the next generation of innovative medicines.

References

A Technical Guide to the Synthesis of Novel 2-Amino-4,4,4-trifluorobutyric Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the synthesis of novel 2-Amino-4,4,4-trifluorobutyric acid derivatives. The strategic incorporation of fluorine into amino acid scaffolds is a paramount strategy in modern drug discovery, offering a pathway to modulate the physicochemical and biological properties of peptides and small molecules. The trifluoromethyl group, in particular, can significantly enhance metabolic stability, lipophilicity, and binding affinity. This guide focuses on a robust and scalable asymmetric synthesis method, presenting detailed experimental protocols, quantitative data, and logical workflows to aid researchers in the design and execution of their synthetic strategies.

Core Synthetic Strategy: Asymmetric Alkylation of a Chiral Ni(II) Complex

A leading methodology for the asymmetric synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic acid derivatives involves the alkylation of a chiral Ni(II) complex of a glycine (B1666218) Schiff base. This approach is highly regarded for its scalability, operational convenience, and excellent stereocontrol, consistently achieving high enantiomeric excess.[1][2] The chiral auxiliary is recyclable, making the process cost-effective for large-scale production.[1]

Logical Workflow of the Synthesis

The overall synthetic workflow can be broken down into four key stages:

  • Synthesis of the Chiral Ligand: Preparation of the chiral Schiff base ligand that will direct the stereoselective alkylation.

  • Formation of the Ni(II) Complex: Complexation of the chiral ligand with a nickel(II) salt and glycine to form the key chiral nucleophilic glycine equivalent.

  • Diastereoselective Alkylation: The core C-C bond-forming step where the Ni(II) complex is alkylated with a trifluoroethylating agent.

  • Deprotection and Purification: Disassembly of the alkylated complex to release the desired amino acid, followed by protection (e.g., with an Fmoc group) and purification.

Synthesis_Workflow cluster_ligand 1. Chiral Ligand Synthesis cluster_complex 2. Ni(II) Complex Formation cluster_alkylation 3. Diastereoselective Alkylation cluster_deprotection 4. Deprotection & Purification L Chiral Precursors C Chiral Ni(II)-Glycine Schiff Base Complex L->C G Glycine G->C Ni Ni(II) Salt Ni->C AC Alkylated Ni(II) Complex C->AC Base TFEI CF3-CH2-I TFEI->AC AA (S)-2-Amino-4,4,4- trifluorobutanoic Acid AC->AA Acid Hydrolysis PAA N-Fmoc Protected Amino Acid AA->PAA Fmoc Fmoc Protection Fmoc->PAA

Figure 1: Overall workflow for the asymmetric synthesis.

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the synthesis of N-Fmoc-(S)-2-amino-4,4,4-trifluorobutanoic acid.

Table 1: Diastereoselective Alkylation of the Chiral Ni(II) Complex
Parameter Value
Starting Material Chiral Ni(II)-Glycine Schiff Base Complex
Alkylating Agent 1,1,1-Trifluoro-2-iodoethane (B141898) (CF3CH2I)
Base 10% KOH in Methanol (B129727)
Solvent N,N-Dimethylformamide (DMF)
Temperature Room Temperature
Reaction Time 2 hours
Yield of Alkylated Complex 81.1%
Diastereomeric Excess (de) >99%
Table 2: Deprotection and N-Fmoc Protection
Parameter Value
Starting Material Alkylated Ni(II) Complex
Deprotection Reagent 6N HCl
Solvent (Deprotection) Dimethoxyethane (DME) / Water
Temperature (Deprotection) 60 °C
Reaction Time (Deprotection) 3 hours
N-Protection Reagent (9-Fluorenylmethoxy)carbonyl chloride (Fmoc-Cl)
Overall Yield (from Alkylated Complex) High
Enantiomeric Excess (ee) of Final Product 97.8% - >99%

Detailed Experimental Protocols

Protocol 1: Synthesis of the Chiral Ni(II)-Glycine Schiff Base Complex

This protocol describes the formation of the key chiral intermediate. The specific chiral ligand used is typically derived from proline and an aminobenzophenone, though variations exist.

Protocol_1 cluster_0 Step 1: Reactant Charging cluster_1 Step 2: Reaction cluster_2 Step 3: Isolation cluster_3 Step 4: Drying A Charge Chiral Ligand, Glycine, and Ni(NO3)2·6H2O into a flask. B Add Methanol and KOH. Heat the mixture at 65 °C for 1.5 hours. A->B C Cool the reaction mixture. Collect the precipitated complex by filtration. B->C D Wash the complex with Methanol and water. Dry under vacuum. C->D

Figure 2: Workflow for Ni(II) complex formation.

Methodology:

  • To a solution of the chiral ligand (e.g., (S)-2-[N-(N'-benzylprolyl)amino]benzophenone) and glycine in methanol, add a solution of nickel(II) nitrate (B79036) hexahydrate in methanol.

  • Add a solution of potassium hydroxide (B78521) in methanol to the mixture.

  • Heat the reaction mixture to reflux for 1-2 hours, during which time the color will change, and a precipitate will form.

  • Cool the mixture to room temperature and then further in an ice bath.

  • Collect the solid product by filtration, wash with cold methanol and water, and dry under vacuum to yield the chiral Ni(II) complex.

Protocol 2: Diastereoselective Alkylation

This is the crucial stereochemistry-defining step.

Methodology:

  • Suspend the chiral Ni(II)-glycine Schiff base complex in deoxygenated N,N-dimethylformamide (DMF) under an argon atmosphere.

  • Add 1,1,1-trifluoro-2-iodoethane to the suspension.

  • Add a 10% solution of potassium hydroxide in methanol dropwise at room temperature.

  • Stir the mixture at room temperature for 2 hours.

  • Pour the reaction mixture into water to precipitate the product.

  • Stir the resulting suspension for an additional 1-4 hours.

  • Collect the precipitate by filtration, wash with water, and air-dry to obtain the alkylated Ni(II) complex.

Protocol 3: Deprotection and N-Fmoc Protection

This final stage liberates the amino acid and prepares it for applications such as peptide synthesis.

Methodology:

  • To a solution of the alkylated Ni(II) complex in dimethoxyethane (DME) and water, add 6N hydrochloric acid.

  • Heat the resulting mixture at 60 °C for 3 hours. A precipitate of the amino acid hydrochloride salt will form.

  • Filter the mixture and wash the solid with DME.

  • The filtrate, containing the recovered chiral auxiliary, can be processed for recycling.

  • The collected solid (amino acid hydrochloride) is then dissolved in a mixture of acetone (B3395972) and water.

  • Cool the solution in an ice bath and add sodium bicarbonate, followed by a solution of (9-fluorenylmethoxy)carbonyl chloride (Fmoc-Cl) in acetone.

  • Stir the reaction mixture at room temperature overnight.

  • Remove the acetone under reduced pressure and dilute the aqueous residue with water.

  • Wash the aqueous solution with diethyl ether.

  • Acidify the aqueous layer with 1N HCl to a pH of 2-3 to precipitate the N-Fmoc protected amino acid.

  • Collect the solid by filtration, wash with water, and dry.

  • The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Biological Context and Applications in Drug Development

While specific signaling pathways for novel this compound derivatives are a subject of ongoing research, the incorporation of trifluoromethylated amino acids into peptides and other drug candidates is a well-established strategy in medicinal chemistry.[3][4]

Role as a Leucine Bioisostere

Enantiomerically pure derivatives of 2-amino-4,4,4-trifluorobutanoic acid are in high demand as bioisosteres of leucine.[2] The trifluoromethyl group mimics the steric bulk of the isobutyl side chain of leucine. This substitution can be used in the de novo design of biologically active peptides and peptidomimetics to enhance their properties.

Enhancement of Pharmacokinetic and Pharmacodynamic Properties

The introduction of a trifluoromethyl group can confer several advantageous properties:

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by enzymes such as cytochrome P450s.[3] This can lead to a longer in vivo half-life of the drug molecule.

  • Enhanced Lipophilicity: The trifluoromethyl group is highly lipophilic, which can improve a drug candidate's ability to cross biological membranes, potentially increasing bioavailability and penetration into target tissues like the central nervous system.[3][4]

  • Modulation of Binding Affinity: The high electronegativity of the fluorine atoms can alter the electronic properties of the amino acid, influencing non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with the target receptor or enzyme. This can lead to fine-tuning and potentially increasing binding affinity and selectivity.[3]

Biological_Impact cluster_compound This compound Derivative cluster_properties Enhanced Properties cluster_outcomes Potential Therapeutic Outcomes AA Incorporation into Peptide or Drug Candidate MS Increased Metabolic Stability AA->MS L Enhanced Lipophilicity AA->L BA Modulated Binding Affinity AA->BA PK Improved Pharmacokinetics (e.g., longer half-life) MS->PK L->PK PD Improved Pharmacodynamics (e.g., higher potency/selectivity) BA->PD

Figure 3: Rationale for using trifluorobutyric acid derivatives.

Conclusion

The asymmetric synthesis of this compound derivatives via the alkylation of a chiral Ni(II) complex represents a powerful and scalable method for accessing these valuable building blocks. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers to produce these compounds with high stereochemical purity. The unique properties conferred by the trifluoromethyl group make these amino acid derivatives highly attractive for incorporation into next-generation therapeutics, with the potential to significantly improve their pharmacological profiles. This technical guide serves as a comprehensive resource for scientists and professionals in drug development aiming to leverage the benefits of fluorination in their research endeavors.

References

An In-depth Technical Guide on the Potential Mechanism of Action of 2-Amino-4,4,4-trifluorobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4,4,4-trifluorobutyric acid is a fluorinated, non-proteinogenic amino acid with significant potential in medicinal chemistry and drug design. Its structural similarity to the natural amino acid leucine, coupled with the unique physicochemical properties imparted by the trifluoromethyl group, suggests its primary utility as a bioisostere to enhance the metabolic stability and efficacy of peptide-based therapeutics. While direct experimental evidence elucidating its precise mechanism of action is limited in publicly available literature, this guide synthesizes current knowledge on structurally related fluorinated amino acids to propose a well-grounded, hypothesized mechanism of action. We postulate that this compound primarily functions as a competitive or mechanism-based inhibitor of pyridoxal-5'-phosphate (PLP)-dependent aminotransferases. Furthermore, we explore its potential as an inhibitor of cysteine proteases. This document provides a comprehensive overview of these potential mechanisms, detailed experimental protocols to investigate these hypotheses, and visual diagrams to illustrate key pathways and workflows.

Introduction

Fluorinated amino acids are of considerable interest in drug discovery due to the ability of fluorine to modulate key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. This compound, a derivative of alanine (B10760859) and a structural mimic of leucine, is a prime candidate for incorporation into novel therapeutic agents. The strong electron-withdrawing nature of the trifluoromethyl group can significantly alter the electronic properties of the molecule, potentially influencing its interaction with biological targets. This guide explores the most probable mechanisms through which this compound may exert its biological effects, focusing on enzyme inhibition.

Hypothesized Mechanism of Action: Inhibition of PLP-Dependent Aminotransferases

Based on extensive research into the mechanisms of other fluorinated amino acids, a primary hypothesized mechanism of action for this compound is the inhibition of PLP-dependent aminotransferases, such as GABA aminotransferase (GABA-AT) and ornithine aminotransferase (OAT). These enzymes are crucial for amino acid metabolism and are validated targets for various therapeutic areas.

Competitive Inhibition

The structural similarity of this compound to natural amino acid substrates of aminotransferases suggests it could act as a competitive inhibitor. In this model, the molecule would bind to the active site of the enzyme, preventing the binding of the endogenous substrate and thereby inhibiting the enzyme's catalytic activity. The binding would be reversible, and the inhibitory potency would be determined by the affinity of the compound for the enzyme's active site (Ki).

Mechanism-Based Inactivation (Suicide Inhibition)

A more complex and often more potent mechanism is mechanism-based inactivation. In this scenario, this compound would initially act as a substrate for the aminotransferase. The enzyme's catalytic machinery would process the inhibitor, leading to the formation of a highly reactive intermediate that then irreversibly inactivates the enzyme, often by forming a covalent bond with an active site residue.

A plausible pathway for mechanism-based inactivation of an aminotransferase by this compound is as follows:

  • Schiff Base Formation: The amino group of this compound forms a Schiff base (external aldimine) with the PLP cofactor in the enzyme's active site.

  • α-Proton Abstraction: A basic residue in the active site abstracts a proton from the α-carbon of the inhibitor.

  • Fluoride (B91410) Elimination and Reactive Intermediate Formation: The presence of the electron-withdrawing trifluoromethyl group facilitates the elimination of a fluoride ion, leading to the formation of a reactive Michael acceptor or a related electrophilic species.

  • Enzyme Inactivation: A nucleophilic residue in the active site (e.g., a lysine (B10760008) or cysteine) attacks the reactive intermediate, forming a stable covalent adduct and leading to irreversible inactivation of the enzyme.

This proposed mechanism is analogous to the established inactivation pathways for other fluorinated amino acid inhibitors of GABA-AT and OAT.

G cluster_0 Hypothesized Mechanism-Based Inactivation of Aminotransferases Enzyme_PLP Aminotransferase-PLP Schiff_Base Schiff Base Formation (External Aldimine) Enzyme_PLP->Schiff_Base Inhibitor 2-Amino-4,4,4- trifluorobutyric acid Inhibitor->Schiff_Base Binds to Active Site Proton_Abstraction α-Proton Abstraction Schiff_Base->Proton_Abstraction Fluoride_Elimination Fluoride Elimination Proton_Abstraction->Fluoride_Elimination Reactive_Intermediate Reactive Intermediate (e.g., Michael Acceptor) Fluoride_Elimination->Reactive_Intermediate Covalent_Adduct Covalent Adduct Formation Reactive_Intermediate->Covalent_Adduct Nucleophilic Attack by Enzyme Residue Inactive_Enzyme Inactive Enzyme Covalent_Adduct->Inactive_Enzyme

Hypothesized mechanism-based inactivation of aminotransferases.

Potential as a Cysteine Protease Inhibitor

While the primary hypothesized mechanism involves aminotransferases, the electrophilic nature of intermediates that could be formed from this compound also suggests potential for the inhibition of other enzyme classes, such as cysteine proteases. The active site of cysteine proteases contains a highly nucleophilic cysteine residue. A reactive intermediate generated from this compound, as described above, could be susceptible to attack by this cysteine thiol, leading to covalent modification and inactivation of the protease.

Experimental Protocols

To validate the hypothesized mechanisms of action, a series of biochemical assays are required. The following protocols provide a framework for these investigations.

General Materials and Methods
  • Reagents: this compound, purified target enzymes (e.g., GABA-AT, OAT, a representative cysteine protease like papain or a cathepsin), enzyme-specific substrates, cofactors (e.g., PLP, α-ketoglutarate), and assay buffers.

  • Instrumentation: Spectrophotometer or fluorometer, plate reader, equipment for protein purification and analysis (e.g., chromatography systems, SDS-PAGE).

Protocol for Aminotransferase Inhibition Assay

This protocol is adapted for a continuous coupled-enzyme assay, which is a common method for measuring aminotransferase activity.

G cluster_1 Workflow for Aminotransferase Inhibition Assay Prepare_Reagents Prepare Reagents: - Assay Buffer - Substrates (e.g., GABA, α-KG) - Inhibitor Stock Solution - Coupling Enzyme (e.g., SSADH) - NADP+ Incubate_Enzyme_Inhibitor Pre-incubate Aminotransferase with this compound Prepare_Reagents->Incubate_Enzyme_Inhibitor Initiate_Reaction Initiate Reaction by adding Substrates Incubate_Enzyme_Inhibitor->Initiate_Reaction Monitor_Absorbance Monitor Absorbance at 340 nm (Formation of NADPH) Initiate_Reaction->Monitor_Absorbance Data_Analysis Data Analysis: - Determine initial rates - Calculate IC50 or Ki values Monitor_Absorbance->Data_Analysis

Workflow for aminotransferase inhibition assay.
  • Enzyme Activity Assay:

    • Prepare an assay mixture containing buffer, α-ketoglutarate, NADP+, and a coupling enzyme (e.g., succinic semialdehyde dehydrogenase for GABA-AT).

    • Initiate the reaction by adding the aminotransferase and its primary substrate (e.g., GABA for GABA-AT).

    • Monitor the increase in absorbance at 340 nm, corresponding to the formation of NADPH.

  • Inhibition Studies:

    • IC50 Determination: Perform the enzyme activity assay in the presence of varying concentrations of this compound. Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.

    • Determination of Inhibition Type (Competitive vs. Non-competitive): Measure the initial reaction rates at different substrate and inhibitor concentrations. Analyze the data using Lineweaver-Burk or Dixon plots to determine the mode of inhibition and the inhibition constant (Ki).

    • Time-Dependent Inhibition (for Mechanism-Based Inactivation): Pre-incubate the enzyme with the inhibitor for various time intervals before initiating the reaction by adding the substrate. A time-dependent loss of enzyme activity suggests mechanism-based inactivation.

Protocol for Cysteine Protease Inhibition Assay

This protocol utilizes a fluorogenic substrate to measure cysteine protease activity.

  • Enzyme Activation: Activate the cysteine protease by pre-incubating it in an assay buffer containing a reducing agent (e.g., DTT) to ensure the active site cysteine is in its reduced, nucleophilic state.

  • Inhibition Assay:

    • Prepare a serial dilution of this compound.

    • In a microplate, add the activated enzyme and the inhibitor dilutions.

    • Initiate the reaction by adding a fluorogenic substrate (e.g., a peptide-AMC conjugate).

    • Monitor the increase in fluorescence over time as the substrate is cleaved.

  • Data Analysis: Calculate the initial reaction rates and determine the IC50 value for the inhibitor. Further kinetic studies can be performed to elucidate the mechanism of inhibition.

Data Presentation

All quantitative data from the inhibition assays should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothesized Inhibitory Activity of this compound against Target Enzymes

Target EnzymeAssay TypeParameterHypothesized Value
GABA AminotransferaseCompetitive InhibitionKiµM range
GABA AminotransferaseMechanism-Based Inactivationkinact/KI>100 M⁻¹s⁻¹
Ornithine AminotransferaseCompetitive InhibitionKiµM range
Cysteine Protease (e.g., Papain)IC50IC50µM range

Note: These are hypothesized values based on structurally related compounds and require experimental validation.

Conclusion

While the primary application of this compound to date has been in the synthesis of modified peptides, its structural features strongly suggest a potential role as an enzyme inhibitor. The most probable mechanism of action is the inhibition of PLP-dependent aminotransferases, either through competitive binding or mechanism-based inactivation. The potential for cysteine protease inhibition also warrants investigation. The experimental protocols outlined in this guide provide a robust framework for testing these hypotheses and elucidating the precise molecular mechanism of this promising fluorinated amino acid. Such studies will be crucial for unlocking its full therapeutic potential in drug development.

The Strategic Incorporation of 2-Amino-4,4,4-trifluorobutyric Acid as a Leucine Bioisostere in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic modification of peptide and small molecule scaffolds is paramount to enhancing therapeutic efficacy. One of the most successful strategies has been the incorporation of fluorinated amino acids to modulate the physicochemical and biological properties of parent molecules.[1] This guide focuses on 2-Amino-4,4,4-trifluorobutyric acid, a fluorinated analog of the natural amino acid leucine (B10760876), and its role as a bioisostere. The substitution of leucine with this non-canonical amino acid has emerged as a powerful tool to improve metabolic stability, binding affinity, and overall pharmacokinetic profiles of therapeutic candidates.[2][3]

The rationale for this bioisosteric replacement lies in the similar steric profiles of the isobutyl group of leucine and the trifluoromethyl group of this compound.[2] While maintaining a comparable size and shape, the high electronegativity of the fluorine atoms imparts unique electronic properties that can lead to enhanced biological performance. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, supported by detailed experimental protocols and comparative data to aid researchers in its practical application.

Physicochemical Properties and Bioisosteric Rationale

The trifluoromethyl group is a well-established bioisostere for the isopropyl group due to their comparable van der Waals volumes. This steric mimicry allows this compound to substitute leucine in a peptide sequence with minimal disruption to the overall conformation. However, the electronic properties of the trifluoromethyl group are vastly different from the isobutyl group. The strong electron-withdrawing nature of the fluorine atoms can alter the pKa of neighboring functional groups, influence hydrogen bonding capabilities, and enhance the metabolic stability of the peptide by shielding adjacent peptide bonds from enzymatic degradation.[4]

dot

Bioisosteric Relationship cluster_0 Natural Amino Acid cluster_1 Bioisostere Leucine Leucine TF_Leu TF_Leu Leucine->TF_Leu Steric Mimicry Enhanced Stability Leu_label Leucine TF_Leu_label This compound

Caption: Structural comparison of Leucine and its bioisostere.

The increased hydrophobicity imparted by the trifluoromethyl group can also enhance a peptide's ability to cross cell membranes, potentially leading to improved bioavailability.[5] These combined properties make this compound a valuable building block for the rational design of peptides with optimized therapeutic potential.

Quantitative Data on Biological Activity

While the theoretical benefits of substituting leucine with this compound are well-established, quantitative data from direct comparative studies are essential for informed drug design. The following tables summarize key biological data from studies where this bioisosteric replacement has been evaluated.

Table 1: In Vitro Biological Activity

Peptide/InhibitorTargetLeucine Analog IC50 (nM)Trifluoro-leucine Analog IC50 (nM)Fold ChangeReference
Hypothetical Peptide A Protease X 120304x improvementSimulated Data
Hypothetical Peptide B Receptor Y 50650.77x decreaseSimulated Data

Note: The data presented in this table is illustrative and based on general trends observed with fluorinated amino acids. Specific experimental data for direct comparisons are not yet widely published.

Table 2: Proteolytic Stability

PeptideProteaseHalf-life (Leucine Analog, min)Half-life (Trifluoro-leucine Analog, min)Fold Increase in StabilityReference
Hypothetical Peptide C Trypsin 451804Simulated Data
Hypothetical Peptide D Chymotrypsin 903003.3Simulated Data

Note: Increased proteolytic stability is a common outcome of fluorination, but the extent is sequence and protease dependent.[6][7]

Table 3: Pharmacokinetic Parameters

PeptideParameterLeucine AnalogTrifluoro-leucine AnalogReference
Hypothetical Peptide E Half-life (t1/2) in plasma (hr) 1.24.8Simulated Data
Hypothetical Peptide E Clearance (mL/min/kg) 258Simulated Data

Note: Improved pharmacokinetic profiles are a key driver for the use of fluorinated amino acids.[8]

Experimental Protocols

Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutyric Acid

A reliable and scalable synthesis of enantiomerically pure (S)-2-Amino-4,4,4-trifluorobutyric acid is crucial for its application in drug discovery. The following protocol is adapted from the work of Han et al. and Soloshonok et al., which describes a large-scale asymmetric synthesis using a chiral nickel (II) complex of a glycine (B1666218) Schiff base.[2]

Materials:

  • Ni(II) complex of glycine Schiff base (chiral auxiliary)

  • 1,1,1-trifluoro-2-iodoethane (B141898) (CF3CH2I)

  • Potassium hydroxide (B78521) (KOH)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide)

  • Sodium carbonate (Na2CO3)

  • Ethylenediaminetetraacetic acid (EDTA)

Procedure:

  • Alkylation: The chiral Ni(II) complex of the glycine Schiff base is alkylated with 1,1,1-trifluoro-2-iodoethane in the presence of a base (e.g., KOH) in a solvent mixture like DMF/MeOH.

  • Hydrolysis: The resulting alkylated complex is then hydrolyzed with aqueous HCl to release the free amino acid, (S)-2-Amino-4,4,4-trifluorobutyric acid.

  • Fmoc Protection: The crude amino acid is protected with Fmoc-OSu in the presence of a base (e.g., Na2CO3) to yield Fmoc-(S)-2-Amino-4,4,4-trifluorobutyric acid, which is suitable for solid-phase peptide synthesis.

  • Purification: The final product is purified by crystallization.

dot

Asymmetric Synthesis Workflow start Chiral Ni(II)-Glycine Complex alkylation Alkylation with CF3CH2I start->alkylation hydrolysis Acidic Hydrolysis alkylation->hydrolysis protection Fmoc Protection hydrolysis->protection purification Crystallization protection->purification end Fmoc-(S)-2-Amino-4,4,4- trifluorobutyric acid purification->end

Caption: Workflow for the synthesis of Fmoc-protected amino acid.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Fmoc-(S)-2-Amino-4,4,4-trifluorobutyric acid can be incorporated into peptide sequences using standard Fmoc-based solid-phase peptide synthesis protocols.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-protected amino acids (including Fmoc-(S)-2-Amino-4,4,4-trifluorobutyric acid)

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, NMM)

  • Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • DMF, DCM

Procedure:

  • Resin Swelling: The resin is swelled in an appropriate solvent (e.g., DMF).

  • Fmoc Deprotection: The Fmoc protecting group is removed from the resin using the deprotection solution.

  • Coupling: The desired Fmoc-protected amino acid (e.g., Fmoc-(S)-2-Amino-4,4,4-trifluorobutyric acid) is activated with the coupling reagent and base and then coupled to the deprotected resin.

  • Washing: The resin is thoroughly washed to remove excess reagents.

  • Repeat: Steps 2-4 are repeated for each amino acid in the sequence.

  • Cleavage and Deprotection: The final peptide is cleaved from the resin, and side-chain protecting groups are removed using the cleavage cocktail.

  • Purification: The crude peptide is purified by reverse-phase HPLC.

dot

Solid-Phase Peptide Synthesis Cycle deprotection Fmoc Deprotection washing1 Washing deprotection->washing1 coupling Amino Acid Coupling washing1->coupling washing2 Washing coupling->washing2 washing2->deprotection Repeat for next amino acid

Caption: The iterative cycle of solid-phase peptide synthesis.

Proteolytic Stability Assay

The stability of peptides containing this compound against enzymatic degradation can be assessed using an in vitro assay with subsequent analysis by RP-HPLC.

Materials:

  • Peptide with and without the trifluorinated amino acid

  • Protease of interest (e.g., trypsin, chymotrypsin, pepsin)

  • Appropriate buffer for the protease

  • Quenching solution (e.g., TFA)

  • RP-HPLC system

Procedure:

  • Incubation: The peptide is incubated with the protease in the appropriate buffer at a controlled temperature.

  • Time Points: Aliquots are taken at various time points and the enzymatic reaction is quenched.

  • HPLC Analysis: The samples are analyzed by RP-HPLC to monitor the disappearance of the parent peptide peak and the appearance of degradation product peaks.

  • Data Analysis: The half-life of the peptide is calculated from the rate of degradation.

Conclusion and Future Outlook

This compound has proven to be a valuable tool in the medicinal chemist's arsenal (B13267) for the design of novel and improved peptide-based therapeutics. Its ability to act as a steric mimic of leucine while imparting the unique electronic and stability-enhancing properties of fluorine makes it an attractive building block for lead optimization. The synthetic routes to this amino acid are well-established, and its incorporation into peptides is readily achievable through standard synthetic protocols.

While the qualitative benefits are clear, there is a need for more comprehensive quantitative studies that directly compare the biological and pharmacokinetic profiles of peptides containing this compound with their native leucine counterparts. Such data will be invaluable for building predictive models for the rational design of fluorinated peptides. As the field of peptide therapeutics continues to expand, the strategic use of fluorinated amino acids like this compound will undoubtedly play an increasingly important role in the development of the next generation of medicines.

References

Spectroscopic Profile of 2-Amino-4,4,4-trifluorobutyric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,4,4-trifluorobutyric acid is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of peptides and other pharmacologically active molecules. A thorough understanding of its spectroscopic characteristics is crucial for its identification, characterization, and quality control in research and development settings. This guide provides a summary of available spectroscopic data and detailed experimental protocols for the analysis of this compound and its derivatives.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For this compound and its derivatives, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Table 1: ¹H NMR Spectroscopic Data for (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic Acid

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.78d7.72H (Fmoc)
7.69d7.72H (Fmoc)
7.34−7.41m2H (Fmoc)
7.25−7.33m2H (Fmoc)
4.42−4.53m1H (α-CH)
4.29−4.37m2H (Fmoc-CH₂)
4.20−4.29m1H (Fmoc-CH)
2.78−2.91m1H (β-CH₂)
2.60−2.72m1H (β-CH₂)

Solvent: CD₃OD, Spectrometer Frequency: 400 MHz

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atoms. For (2S)-2-(tert-Butoxycarbonyl)amino-4,4,4-trifluorobutanoic acid, a ¹⁹F NMR spectrum has been recorded, though the specific chemical shift value is not publicly detailed without an account on specialized databases.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. While a specific spectrum for this compound is not available, product specifications from suppliers confirm its identity using Fourier Transform Infrared (FTIR) spectroscopy.[2] The expected characteristic absorption bands are summarized in Table 2.

Table 2: Expected Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3100-3000N-HStretching (Amine salt)
3000-2500O-HStretching (Carboxylic acid)
1730-1700C=OStretching (Carboxylic acid)
1640-1550N-HBending (Amine)
1300-1100C-FStretching (Trifluoromethyl group)
Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₄H₆F₃NO₂
Molecular Weight157.09 g/mol
Exact Mass157.035063 u

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation.

Materials:

  • This compound

  • Deuterated solvent (e.g., D₂O, CD₃OD)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune the probe for the desired nucleus (¹H, ¹³C, or ¹⁹F).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C spectrum, often with proton decoupling.

    • Set the spectral width to cover the expected range (typically 0-200 ppm).

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Acquire a one-dimensional ¹⁹F spectrum. Proton decoupling may be used to simplify the spectrum.

    • The chemical shift range for fluorine is much larger than for protons, so the spectral width should be set accordingly. A common reference standard for ¹⁹F NMR is CFCl₃ (0 ppm).[4]

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Reference the chemical shifts to an internal standard (e.g., TMS for ¹H and ¹³C) or the residual solvent peak.

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound

  • Potassium bromide (KBr) (for solid-state pellet) or solvent for thin film

  • FTIR spectrometer with an appropriate sample holder (e.g., ATR, pellet press)

Procedure (ATR Method):

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Spectrum Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

  • This compound

  • Solvent (e.g., methanol, water with 0.1% formic acid)

  • Mass spectrometer (e.g., ESI-QTOF, GC-MS)

Procedure (Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through an LC system.

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

  • Mass Analysis:

    • Acquire a full scan mass spectrum to identify the protonated molecule [M+H]⁺ or other adducts.

    • Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and obtain a characteristic fragmentation pattern.

  • Data Analysis: Determine the accurate mass of the parent ion and analyze the fragmentation pattern to confirm the structure.

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 2-Amino-4,4,4- trifluorobutyric acid NMR NMR Spectroscopy (1H, 13C, 19F) Sample->NMR IR Infrared Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (ESI-MS) Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity Identity Identity Confirmation IR->Identity MS->Identity Final_Report Comprehensive Characterization Report

Caption: General workflow for the spectroscopic characterization of this compound.

References

A Technical Guide to the Commercial Availability of Enantiomerically Pure 2-Amino-4,4,4-trifluorobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of enantiomerically pure (R)- and (S)-2-Amino-4,4,4-trifluorobutyric acid, a crucial building block in modern drug discovery and peptide synthesis. This document offers a detailed summary of commercially available forms, their specifications, and key suppliers. Furthermore, it outlines a well-established experimental protocol for the asymmetric synthesis of the (S)-enantiomer, providing researchers with the necessary information for both procurement and in-house preparation.

Introduction

2-Amino-4,4,4-trifluorobutyric acid is a non-proteinogenic amino acid that has garnered significant interest in the pharmaceutical industry. The incorporation of the trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of peptide-based therapeutics. Access to enantiomerically pure forms of this amino acid is critical for the development of stereochemically defined drugs. This guide serves as a practical resource for researchers navigating the procurement and synthesis of these valuable compounds.

Commercial Availability

A survey of prominent chemical suppliers reveals that this compound is commercially available in its racemic form, as individual (R)- and (S)-enantiomers, and with N-protecting groups such as Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl). The following tables summarize the availability and key specifications from various suppliers.

Table 1: (R)-2-Amino-4,4,4-trifluorobutyric Acid and its Derivatives
Product NameSupplierCAS NumberPurityNotes
(R)-Fmoc-2-amino-4,4,4-trifluoro-butyric acidChem-Impex2044711-52-4≥ 99.5% (Chiral HPLC)White to off-white powder.[1]
(R)-2-((tert-Butoxycarbonyl)amino)-4,4,4-trifluorobutanoic acidAdvanced Biochemicals207118-08-9Not specifiedAvailable in 10g and >100g quantities.
(2R)-2-Amino-4,4,4-trifluorobutanoic acidCymit Química120200-07-9Not specifiedAlso known as (D)-2-Amino-4,4,4-trifluorobutanoic acid.[2]
Table 2: (S)-2-Amino-4,4,4-trifluorobutyric Acid and its Derivatives
Product NameSupplierCAS NumberPurityNotes
(S)-Fmoc-2-amino-4,4,4-trifluoro-butyric acidChem-Impex181128-48-3≥ 98% (HPLC)White to off-white powder/solid.[3]
(S)-Boc-2-amino-4,4,4-trifluoro-butyric acidChem-Impex181128-25-6≥ 98% (HPLC)White to off-white powder.[4]
(2S)-2-amino-4,4,4-trifluorobutanoic acidChemspace15960-05-1Not specifiedMultiple suppliers listed through the platform.[5][6]
(S)-2-Amino-4,4,4-trifluorobutanoic acidAmbeed15960-05-1Not specified[7]
Table 3: Racemic this compound and its Derivatives
Product NameSupplierCAS NumberPurityNotes
This compoundThermo Fisher Scientific15959-93-097%Originally an Alfa Aesar product.[2][8]
This compoundAmbeed15959-93-097%Solid form.[9]
This compound HydrochlorideTCI America262296-39-9>98.0%White to light yellow powder.[10]
This compoundSanta Cruz Biotechnology15959-93-0Not specifiedFor research use only.[11]
This compoundMedChemExpress15959-93-0Not specifiedAlanine derivative.[12]
(R,S)-Boc-2-amino-4,4,4-trifluoro-butyric acidChem-Impex544479-61-0≥ 99% (HPLC)White powder.[13]
(R,S)-Fmoc-2-amino-4,4,4-trifluoro-butyric acidChem-Impex1219145-37-5≥ 98% (HPLC)White powder.[14]

Experimental Protocol: Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid

A reliable and scalable method for the asymmetric synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic acid has been reported, employing a chiral nickel(II) complex of a glycine (B1666218) Schiff base.[15] This method allows for the large-scale preparation of the enantiomerically pure amino acid.[15]

Materials:

  • Chiral auxiliary (e.g., (S)-2-[(N'-benzylprolyl)amino]benzophenone)

  • Nickel(II) nitrate (B79036) hexahydrate

  • Glycine

  • Sodium hydroxide (B78521)

  • Methanol (B129727)

  • 1,1,1-Trifluoro-2-iodoethane (CF₃CH₂I)

  • Hydrochloric acid

  • 9-Fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium bicarbonate

  • Dioxane

  • Water

  • Diethyl ether

  • Ethyl acetate

  • Hexane

Procedure:

  • Formation of the Chiral Ni(II) Complex:

    • A solution of the chiral auxiliary, nickel(II) nitrate hexahydrate, and glycine in methanol is treated with a solution of sodium hydroxide in methanol.

    • The mixture is stirred at room temperature to form the chiral nickel(II) complex of the glycine Schiff base.

    • The resulting complex is typically isolated by filtration and washed.

  • Asymmetric Alkylation:

    • The chiral Ni(II) complex is suspended in a suitable solvent (e.g., a mixture of methanol and acetonitrile).

    • A base (e.g., powdered sodium hydroxide) is added, followed by the addition of 1,1,1-trifluoro-2-iodoethane.

    • The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or HPLC).

  • Decomposition of the Complex and Isolation of the Amino Acid:

    • The reaction mixture is acidified with hydrochloric acid to decompose the nickel complex.

    • The chiral auxiliary can be recovered by extraction.

    • The aqueous layer containing the crude (S)-2-amino-4,4,4-trifluorobutanoic acid is then used directly in the next step.

  • N-Fmoc Protection:

    • The aqueous solution of the amino acid is basified with sodium bicarbonate.

    • A solution of Fmoc-Cl in dioxane is added, and the mixture is stirred vigorously.

    • After the reaction is complete, the mixture is acidified, and the product, (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid, is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification:

    • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the enantiomerically pure (>99% ee) product.[15]

Visualizations

Logical Relationship of this compound Forms

racemic Racemic 2-Amino-4,4,4- trifluorobutyric Acid separation Chiral Resolution racemic->separation R_enantiomer (R)-2-Amino-4,4,4- trifluorobutyric Acid S_enantiomer (S)-2-Amino-4,4,4- trifluorobutyric Acid separation->R_enantiomer separation->S_enantiomer synthesis Asymmetric Synthesis synthesis->R_enantiomer synthesis->S_enantiomer

Caption: Relationship between racemic and enantiopure forms.

Experimental Workflow for Asymmetric Synthesis

start Starting Materials (Chiral Auxiliary, Ni(II), Glycine) complex_formation Formation of Chiral Ni(II) Complex start->complex_formation alkylation Asymmetric Alkylation with CF3CH2I complex_formation->alkylation decomposition Complex Decomposition & Amino Acid Isolation alkylation->decomposition protection N-Fmoc Protection decomposition->protection purification Purification (Recrystallization) protection->purification final_product Enantiomerically Pure (S)-N-Fmoc-2-Amino-4,4,4- trifluorobutyric Acid purification->final_product

Caption: Asymmetric synthesis workflow.

References

An In-depth Technical Guide to CAS Number 15959-93-0: 2-Amino-4,4,4-trifluorobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-Amino-4,4,4-trifluorobutyric acid (CAS Number: 15959-93-0). This non-proteinogenic amino acid is of significant interest in medicinal chemistry and drug development due to its unique structural and biological properties.

Core Properties of this compound

This compound is an alanine (B10760859) derivative characterized by the presence of a trifluoromethyl group.[1] This substitution imparts unique electronic and steric properties, enhancing its utility in various pharmaceutical applications.[2] The presence of both an amino group and a carboxylic acid group allows it to participate in standard amino acid reactions, such as peptide bond formation.[2]

Chemical and Physical Properties

The following tables summarize the key chemical and physical properties of this compound and its hydrochloride salt.

PropertyValueSource(s)
Molecular Formula C4H6F3NO2[3]
Molecular Weight 157.09 g/mol [3]
IUPAC Name 2-amino-4,4,4-trifluorobutanoic acid
Appearance White to cream to pale yellow crystals or powder[4]
InChI Key AQPCXCOPDSEKQT-UHFFFAOYSA-N
SMILES NC(CC(F)(F)F)C(O)=O[4]
PropertyValueSource(s)
Melting Point Not available
Boiling Point Not available
Solubility Not available
pKa Not available

Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid

A reliable, large-scale asymmetric synthesis is crucial for the application of enantiomerically pure fluorinated amino acids in drug design.[5] A preparative method for (S)-2-Amino-4,4,4-trifluorobutanoic acid has been developed, employing a recyclable chiral auxiliary.[5]

Experimental Protocol: Asymmetric Synthesis

This protocol describes the alkylation of a Ni(II) complex of a glycine (B1666218) Schiff base with 3,3,3-trifluoro-1-iodopropane.[5]

Materials:

Procedure:

  • Alkylation:

    • To a flask, add the Ni(II) complex of the glycine Schiff base and DMF.

    • Add a solution of KOH in MeOH to the mixture.

    • Stir the mixture at 20-35 °C under a nitrogen atmosphere for 1 hour.

    • Add CF3-CH2-I to the reaction mixture.

  • Work-up and Precipitation:

    • After the reaction is complete, add H2O to the mixture and stir for 1 hour at 20-40 °C to induce precipitation.

    • Add additional H2O and continue stirring for another hour.

    • Filter the precipitate and wash with H2O.

    • Dry the precipitate to obtain the alkylated Ni(II) complex.

  • Disassembly and Derivatization:

    • Disassemble the resulting alkylated Ni(II) complex to recover the chiral auxiliary and 2-Amino-4,4,4-trifluorobutanoic acid.

    • The crude amino acid can be converted in situ to its N-Fmoc derivative for purification and further use in peptide synthesis.[5]

  • Purification of N-Fmoc derivative:

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with water.

    • Dry the organic solution with Na2SO4 and concentrate.

    • Perform solvent exchange to toluene and induce crystallization.

    • Filter the precipitate, wash with toluene, and dry in vacuo to afford the pure (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid.[5]

Synthesis Workflow Diagram

G Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid cluster_alkylation Alkylation cluster_workup Work-up & Precipitation cluster_disassembly Disassembly & Derivatization cluster_purification Purification start Ni(II) complex of glycine Schiff base reagents1 KOH, MeOH, DMF start->reagents1 alkylation Alkylation with CF3-CH2-I start->alkylation reagents1->alkylation precipitation Precipitation with H2O alkylation->precipitation filtration Filtration & Washing precipitation->filtration product1 Alkylated Ni(II) complex filtration->product1 disassembly Complex Disassembly product1->disassembly derivatization In situ N-Fmoc derivatization disassembly->derivatization extraction Extraction with EtOAc derivatization->extraction crystallization Crystallization from Toluene extraction->crystallization final_product (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid crystallization->final_product

Caption: Workflow for the asymmetric synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic acid.

Applications in Drug Development

The introduction of fluorine into drug molecules can significantly enhance metabolic stability.[5] Enantiomerically pure derivatives of 2-Amino-4,4,4-trifluorobutanoic acid are in high demand as bioisosteres of leucine (B10760876) for drug design.[5]

Inhibition of Ornithine Aminotransferase (OAT)

Ornithine aminotransferase (OAT) is an enzyme that has been identified as a potential therapeutic target for hepatocellular carcinoma (HCC).[6] Inhibition of OAT has been shown to suppress the growth of HCC.[7] While specific studies on the direct inhibitory effects of this compound on OAT were not found in the provided search results, other fluorinated amino acid analogs, such as 5-fluoromethylornithine (B39485) (5-FMOrn), are known inhibitors of OAT.[8]

Ornithine Aminotransferase Catalytic Cycle and Inhibition

OAT catalyzes the transfer of the δ-amino group from ornithine to α-ketoglutarate, producing glutamate-5-semialdehyde and glutamate.[8] This is a key metabolic process. Inhibitors of OAT can disrupt this cycle, leading to therapeutic effects in diseases where OAT is overexpressed, such as HCC.[7]

G Ornithine Aminotransferase (OAT) Catalytic Cycle and Inhibition cluster_cycle OAT Catalytic Cycle cluster_inhibition Inhibition cluster_application Therapeutic Application Ornithine Ornithine OAT OAT Ornithine->OAT aKG α-Ketoglutarate aKG->OAT P5C Glutamate-5-semialdehyde OAT->P5C Glutamate Glutamate OAT->Glutamate Growth Tumor Growth OAT->Growth Promotes Inhibitor OAT Inhibitor (e.g., 5-FMOrn) Inhibitor->OAT Inhibits InhibitionEffect Inhibition of Tumor Growth Inhibitor->InhibitionEffect HCC Hepatocellular Carcinoma (HCC) HCC->Growth InhibitionEffect->Growth Blocks

Caption: OAT catalytic cycle and its inhibition as a therapeutic strategy for HCC.

Suppliers

This compound and its derivatives are available from several chemical suppliers. The following table lists some of the known suppliers.

SupplierProduct NameCAS Number
Thermo Scientific ChemicalsThis compound, 97%15959-93-0
Santa Cruz BiotechnologyThis compound15959-93-0
MedChemExpressThis compound15959-93-0
TCI AmericaThis compound Hydrochloride15959-93-0
Ambeed, Inc.This compound15959-93-0
BLD Pharm2-Amino-4,4,4-trifluorobutanoic acid15959-93-0

References

The Trifluoromethyl Group: A Paradigm Shift in Amino Acid Structure and Peptide Function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into amino acids represents a powerful tool in medicinal chemistry and drug development. This highly electronegative and lipophilic moiety can profoundly alter the physicochemical and biological properties of amino acids and, consequently, the peptides and proteins into which they are incorporated. This guide provides a comprehensive overview of the effects of the trifluoromethyl group on amino acid structure and function, complete with quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of this critical modification.

Core Effects of Trifluoromethylation on Amino Acid Properties

The introduction of a CF3 group imparts a unique set of characteristics to an amino acid, primarily driven by the high electronegativity of fluorine and the steric bulk of the group. These modifications can be leveraged to enhance the therapeutic potential of peptide-based drugs.

Structural and Physicochemical Alterations

The primary effects of trifluoromethylation on the intrinsic properties of amino acids are summarized below.

  • Increased Lipophilicity: The CF3 group is significantly more lipophilic than a methyl (CH3) group, leading to a substantial increase in the hydrophobicity of the modified amino acid.[1][2] This enhanced lipophilicity can improve the ability of a peptide to cross cellular membranes.[3][4]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to metabolic degradation by common enzymatic pathways.[4][5] This can significantly increase the in vivo half-life of a peptide drug.[3][6]

  • Altered Acidity (pKa): The strong electron-withdrawing nature of the trifluoromethyl group can significantly impact the acidity of nearby functional groups.[5][7] For instance, the acidity of the amide proton in an N-trifluoroacetyl amino acid is increased.[5] In α-trifluoromethyl amino acids, the ammonium (B1175870) group is deactivated in nucleophilic reactions due to this electron-withdrawing effect.[7]

  • Conformational Preferences: The steric bulk and electronic properties of the CF3 group can influence the rotational barriers around key bonds within the amino acid, thereby affecting the overall molecular conformation.[5][8] This can be used to stabilize specific secondary structures, such as helices or β-sheets, within a peptide.[9] For proline residues, CF3 substitution can impact the trans-cis isomerization of the peptidyl-prolyl amide bond.[7][10]

Quantitative Data on Physicochemical Properties

The following tables summarize the quantitative impact of trifluoromethylation on key amino acid properties.

Table 1: Effect of Trifluoromethylation on Acidity (pKa)

Amino Acid DerivativepKa of Ammonium GroupReference
Proline10.68[10]
4-(Trifluoromethyl)proline (trans)8.46[10]
4-(Trifluoromethyl)proline (cis)8.56[10]

Table 2: Hydrophobicity of Trifluoromethylated Amino Acids

Amino AcidHydrophobicity Index (φ₀)¹Reference
Alanine0.5[1]
α-Trifluoromethylalanine (TfmAla)1.5 - 2.0[1]
Isoleucine2.97[1]
Trifluorovaline (TFV)Comparable to Valine[11]
4-(Trifluoromethyl)prolineComparable to Valine[7][10]

¹Chromatographic hydrophobicity index determined by RP-HPLC. Higher values indicate greater hydrophobicity.

Impact on Peptide and Protein Structure and Function

The incorporation of trifluoromethylated amino acids can have a cascading effect on the structure, stability, and biological activity of peptides and proteins.

  • Enhanced Proteolytic Resistance: The steric hindrance provided by the CF3 group can shield adjacent peptide bonds from cleavage by proteases, leading to increased metabolic stability.[6]

  • Modulation of Secondary Structure: As mentioned, the conformational constraints imposed by trifluoromethylated residues can be used to stabilize desired secondary structures. For example, α-trifluoromethylalanine has been shown to influence the secondary structure of tripeptide amides.[6]

  • Improved Biological Activity: By altering properties like hydrophobicity, conformation, and metabolic stability, trifluoromethylation can lead to improved pharmacokinetic profiles and enhanced biological activity of peptide drugs.[3][5] For instance, modifications to thyrotropin-releasing hormone with α-trifluoromethylalanine have shown effects on its biological activity.[6]

  • Probes for Structural Biology: The fluorine-19 (¹⁹F) nucleus is an excellent NMR probe due to its 100% natural abundance and high sensitivity.[12] Incorporating trifluoromethylated amino acids allows for the use of ¹⁹F NMR to study protein and peptide structure, dynamics, and interactions with other molecules, even in complex environments like lipid bilayers.[13]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, incorporation, and analysis of trifluoromethylated amino acids.

Synthesis of Trifluoromethylated Amino Acids

Several synthetic strategies exist for the preparation of trifluoromethylated amino acids. A general approach for the enantioselective synthesis of β-trifluoromethyl α-amino acids is presented below.

Protocol 1: Enantioselective Synthesis of β-Trifluoromethyl α-Amino Acids via Stereoselective Hydrogenation [11]

  • Precursor Synthesis: Synthesize the tetrasubstituted trifluoromethyl alkene precursor. A common method involves the Schoellkopf formylamino-methylenation protocol starting from ethyl isocyanoacetate and a trifluoromethyl ketone.

  • Asymmetric Hydrogenation: Perform a stereoselective hydrogenation of the alkene precursor using a chiral rhodium catalyst, such as [((R)-trichickenfootphos)Rh(cod)]BF₄. The reaction is typically carried out in an appropriate solvent (e.g., methanol) under a hydrogen atmosphere.

  • Deprotection: Following hydrogenation, hydrolyze the resulting product under acidic or basic conditions to yield the free β-trifluoromethyl α-amino acid.

  • Purification: Purify the final product using techniques such as recrystallization or column chromatography.

Incorporation into Peptides using Solid-Phase Peptide Synthesis (SPPS)

Fmoc-protected trifluoromethylated amino acids are amenable to standard solid-phase peptide synthesis protocols.

Protocol 2: Incorporation of Fmoc-(R)-3-amino-3-(4-trifluoromethyl-phenyl)-propionic acid into a Peptide [3]

  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink amide resin) and perform the initial deprotection of the Fmoc group using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).

  • Amino Acid Coupling: Activate the Fmoc-protected trifluoromethylated amino acid using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF. Add this solution to the deprotected resin and allow the coupling reaction to proceed.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents.

  • Fmoc Deprotection: Remove the Fmoc group from the newly added amino acid with 20% piperidine in DMF.

  • Chain Elongation: Repeat the coupling and deprotection steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Analytical Characterization

A suite of analytical techniques is employed to characterize trifluoromethylated amino acids and the peptides containing them.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for confirming the molecular structure and assessing the purity of the synthesized compounds.[5] ¹⁹F NMR is particularly valuable for studying the local environment of the trifluoromethyl group within a peptide or protein.[14][13]

  • X-ray Crystallography: This technique provides definitive three-dimensional structural information of the trifluoromethylated amino acid or peptide in the solid state, revealing details about bond lengths, bond angles, and conformation.[15][16]

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compounds and to confirm the successful incorporation of the trifluoromethylated amino acid into a peptide.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is used for both the purification of peptides and the determination of their hydrophobicity.[1]

Visualizing Workflows and Relationships

Graphviz diagrams are provided to illustrate key experimental workflows and conceptual relationships.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Characterization Amino Acid Amino Acid Acylation Acylation Amino Acid->Acylation Trifluoroacetic Anhydride (TFAA) Trifluoroacetic Anhydride (TFAA) Trifluoroacetic Anhydride (TFAA)->Acylation Solvent Removal Solvent Removal Acylation->Solvent Removal Purification Purification Solvent Removal->Purification NMR (1H, 13C, 19F) NMR (1H, 13C, 19F) Purification->NMR (1H, 13C, 19F) Mass Spectrometry Mass Spectrometry Purification->Mass Spectrometry X-ray Crystallography X-ray Crystallography Purification->X-ray Crystallography

Caption: Synthesis workflow for N-(trifluoroacetyl) amino acids.

SPPS_Workflow Start Start Resin Deprotection Resin Deprotection Start->Resin Deprotection Amino Acid Coupling Amino Acid Coupling Resin Deprotection->Amino Acid Coupling Wash Wash Amino Acid Coupling->Wash Chain Complete? Chain Complete? Wash->Chain Complete? Chain Complete?->Resin Deprotection No Cleavage & Deprotection Cleavage & Deprotection Chain Complete?->Cleavage & Deprotection Yes Purification (RP-HPLC) Purification (RP-HPLC) Cleavage & Deprotection->Purification (RP-HPLC) Analysis Analysis Purification (RP-HPLC)->Analysis End End Analysis->End

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow.

Structure_Function_Relationship cluster_properties Physicochemical Properties cluster_outcomes Functional Outcomes Trifluoromethyl Group Trifluoromethyl Group Increased Lipophilicity Increased Lipophilicity Trifluoromethyl Group->Increased Lipophilicity Metabolic Stability Metabolic Stability Trifluoromethyl Group->Metabolic Stability Altered pKa Altered pKa Trifluoromethyl Group->Altered pKa Conformational Constraint Conformational Constraint Trifluoromethyl Group->Conformational Constraint Improved Membrane Permeability Improved Membrane Permeability Increased Lipophilicity->Improved Membrane Permeability Increased In Vivo Half-life Increased In Vivo Half-life Metabolic Stability->Increased In Vivo Half-life Enhanced Biological Activity Enhanced Biological Activity Altered pKa->Enhanced Biological Activity Stabilized Secondary Structure Stabilized Secondary Structure Conformational Constraint->Stabilized Secondary Structure Improved Membrane Permeability->Enhanced Biological Activity Increased In Vivo Half-life->Enhanced Biological Activity Stabilized Secondary Structure->Enhanced Biological Activity

Caption: Structure-function relationships of trifluoromethylation.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Early-Stage Research on Fluorinated Alanine (B10760859) Derivatives

The strategic incorporation of fluorine into amino acids has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of peptides and small molecule drugs.[1][2][3][4] Among these, fluorinated derivatives of alanine are of particular interest due to their ability to influence conformation, enhance metabolic stability, and serve as probes for biological processes.[][6][7] This guide provides a comprehensive overview of the early-stage research on fluorinated alanine derivatives, covering their synthesis, biological applications, and the experimental methodologies that underpin these investigations.

The introduction of fluorine, an element with high electronegativity and a size comparable to hydrogen, can lead to profound changes in a molecule's properties.[1] In the context of alanine derivatives, this can result in altered pKa values, increased hydrophobicity, and improved resistance to enzymatic degradation.[][8] These modifications are highly sought after in drug design to enhance the pharmacokinetic profiles of therapeutic candidates.[8][9]

Synthesis of Fluorinated Alanine Derivatives

The synthesis of fluorinated alanine derivatives has seen significant advancements, with various methods developed to introduce fluorine at different positions of the alanine scaffold.[1] These methods can be broadly categorized into chemical and enzymatic approaches, with a strong emphasis on achieving stereoselectivity.[10][11][12]

Chemical Synthesis

Chemical synthesis provides a versatile platform for accessing a wide range of fluorinated alanine derivatives. Key strategies include:

  • Asymmetric Synthesis: Chiral Ni(II) complexes have been effectively used for the asymmetric synthesis of fluorinated analogs of phenylalanine and γ-branched amino acids like trifluoroleucine, allowing for the production of enantiomerically pure compounds on a gram scale.[12] Another approach involves a stereospecific rearrangement promoted by XtalFluor-E to produce anti-β-fluorophenylalanines from enantiopure α-hydroxy-β-amino esters.[10]

  • Photoredox Catalysis: A metal-free, regioselective carbofluorination of dehydroalanine (B155165) derivatives has been developed using visible-light photoredox catalysis.[13] This method allows for the introduction of a fluorine atom and an alkyl group across the double bond to generate α-fluoro-α-amino acids.[13]

  • Fluorinating Reagents: A variety of nucleophilic (e.g., DAST, Deoxofluor) and electrophilic (e.g., Selectfluor) fluorinating reagents are widely used for the synthesis of α-fluoroalkyl-α-amino acids.[11]

Enzymatic Synthesis

Biocatalysis offers a highly selective and environmentally friendly alternative for the synthesis of fluorinated alanines.

  • Dehydrogenases: Alanine dehydrogenase from Vibrio proteolyticus and diaminopimelate dehydrogenase from Symbiobacterium thermophilum have been used for the in vitro production of (R)-3-fluoroalanine and (S)-3-fluoroalanine, respectively, from 3-fluoropyruvate with reaction yields exceeding 85%.[14][15] These enzymes have also been shown to convert trifluoropyruvate into trifluorinated alanine.[14][15]

  • Transaminases: PLP-dependent transaminases are employed for the asymmetric amination of fluorinated ketones to produce chiral fluoroamines, which are precursors to fluorinated amino acids.[16]

Biological and Pharmacokinetic Applications

The unique properties of fluorinated alanine derivatives have led to their exploration in various biomedical applications, from metabolic imaging to therapeutic intervention.

Positron Emission Tomography (PET) Imaging

Fluorine-18 (¹⁸F) labeled alanine derivatives are promising PET tracers for tumor imaging, capitalizing on the elevated amino acid metabolism in cancer cells.[17][18][19]

  • L-[¹⁸F]FMA (3-(1-[¹⁸F]fluoromethyl)-L-alanine): This derivative has shown significant uptake in tumor cells, mediated by the Alanine-Serine-Cysteine (ASC) transporter system.[17][18][19] Studies in 9L glioma and PC-3 prostate cancer cell lines demonstrated higher uptake of L-[¹⁸F]FMA compared to other alanine derivatives and [¹⁸F]FDG within the first hour.[17][19] In vivo studies in rat models showed rapid tumor uptake, with tumor-to-muscle, tumor-to-blood, and tumor-to-brain ratios of 2.2, 1.9, and 3.0, respectively, at 60 minutes post-injection.[19]

Proteolytic Stability of Peptides

Incorporating fluorinated amino acids into peptides is a strategy to enhance their stability against enzymatic degradation, a critical factor for peptide-based drugs.[20][21]

  • The effect of fluorination on proteolytic stability is complex and not always predictable. It depends on the specific enzyme, the position of the fluorinated residue relative to the cleavage site, and the degree of fluorination.[20][21]

  • While some studies have shown that fluorination can increase resistance to proteases like trypsin, others have observed no change or even a decrease in stability. For instance, fluorinated derivatives of the antimicrobial peptides buforin and magainin showed moderately better protease stability while retaining or having increased bacteriostatic activity.

Antimicrobial and Therapeutic Agents

Fluorinated alanines have been investigated as potential antimicrobial and anticancer agents.

  • The naturally occurring 4-fluoro-L-threonine, produced by Streptomyces cattleya, exhibits broad-spectrum antibacterial activity.[]

  • Fluorinated aromatic amino acid analogues have shown cytostatic activities and are being explored as potential chemotherapeutics.

Quantitative Data

The following tables summarize key quantitative data from early-stage research on fluorinated alanine derivatives.

Table 1: Radiosynthesis of ¹⁸F-Labeled Alanine Derivatives [17][19]

CompoundRadiochemical Yield (uncorrected)Radiochemical PurityEnantiomeric Purity
L-[¹⁸F]FMA7-34%>99%>99%
D-[¹⁸F]FMA7-34%>99%>99%
L-[¹⁸F]FEA7-34%>99%>99%

Table 2: In Vitro Uptake of L-[¹⁸F]FMA in Cancer Cell Lines [17][19]

Cell LineObservation
9L GliomaHigher uptake than other alanine derivatives and [¹⁸F]FDG in the first hour.
PC-3 Prostate CancerHigher uptake than other alanine derivatives and [¹⁸F]FDG in the first hour.

Table 3: Enzymatic Defluorination of (R,S)-alpha-fluoro-beta-alanine by AlaAT-II [22]

Substratekcat (min⁻¹)Km (mM)
(R)-alpha-fluoro-beta-alanine6.22.7
(S)-alpha-fluoro-beta-alanine2.60.88

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are protocols for key experiments in the study of fluorinated alanine derivatives.

Protocol 1: Radiosynthesis of [¹⁸F]FMA and [¹⁸F]FEA[17]
  • Fluorination: The corresponding tosylate precursors are reacted with K[¹⁸F]F in the presence of 18-Crown-6 as a phase transfer catalyst and KHCO₃ as a base.

    • For L- and D-[¹⁸F]FMA, the reaction is carried out in DMSO at 80°C for 15 minutes.

    • For L-[¹⁸F]FEA, the reaction is performed in CH₃CN at 60°C for 10 minutes to minimize cyclization side reactions.

  • Deprotection: The protecting groups are removed by heating with trifluoroacetic acid (TFA) at 60°C for 10 minutes.

  • Purification: The final product is purified using HPLC.

Protocol 2: In Vitro Cell Uptake Assay[17][19]
  • Cell Culture: 9L glioma or PC-3 prostate cancer cells are cultured to near confluence in appropriate media.

  • Incubation: The cells are incubated with the ¹⁸F-labeled alanine derivative (e.g., L-[¹⁸F]FMA) at a specific concentration and for various time points (e.g., up to 1 hour).

  • Washing: After incubation, the cells are washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular radioactivity.

  • Lysis and Measurement: The cells are lysed, and the intracellular radioactivity is measured using a gamma counter.

  • Data Analysis: The uptake is typically expressed as a percentage of the added dose per milligram of protein. For inhibition studies, uptake is measured in the presence of potential inhibitors to identify transport mechanisms.

Protocol 3: Protease Stability Assay[20][21]
  • Peptide Incubation: The fluorinated peptide and a non-fluorinated control peptide are incubated with a specific protease (e.g., trypsin or α-chymotrypsin) in a suitable buffer at 37°C.

  • Time Points: Aliquots are taken at various time intervals.

  • Reaction Quenching: The enzymatic reaction is stopped, for example, by adding an acid.

  • HPLC Analysis: The samples are analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence or UV detection.

  • Data Analysis: The proteolytic stability is determined by monitoring the disappearance of the parent peptide peak over time compared to the control.

Visualizations

Diagrams illustrating key processes and relationships provide a clearer understanding of the complex concepts in this field.

experimental_workflow Experimental Workflow for PET Imaging Agent Evaluation cluster_synthesis Synthesis & Radiolabeling cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis start Precursor Synthesis radiolabeling 18F-Radiolabeling start->radiolabeling purification HPLC Purification radiolabeling->purification cell_uptake Cell Uptake Assay (9L, PC-3 cells) purification->cell_uptake inhibition_studies Transport Mechanism (Inhibition Assay) cell_uptake->inhibition_studies stability_assay Metabolic Stability cell_uptake->stability_assay biodistribution Biodistribution (Rat Model) stability_assay->biodistribution pet_imaging PET Imaging (Rat & Mouse Models) biodistribution->pet_imaging data_analysis Evaluation of Tumor Uptake and Kinetics pet_imaging->data_analysis signaling_pathway Uptake of L-[18F]FMA into a Cancer Cell cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FMA_ext L-[18F]FMA ASC_transporter ASC Transporter FMA_ext->ASC_transporter Binding FMA_int L-[18F]FMA ASC_transporter->FMA_int Transport Metabolism Metabolic Trapping/ Accumulation FMA_int->Metabolism PET_signal PET Signal Metabolism->PET_signal logical_relationship Impact of Fluorination on Alanine-Containing Peptides Fluorination Fluorination of Alanine Residue Hydrophobicity Increased Hydrophobicity Fluorination->Hydrophobicity Conformation Altered Conformation Fluorination->Conformation Electronic_Effects Inductive Electronic Effects Fluorination->Electronic_Effects Permeability Improved Cell Permeability Hydrophobicity->Permeability Stability Altered Proteolytic Stability Conformation->Stability Binding Modified Receptor/ Enzyme Binding Conformation->Binding Electronic_Effects->Binding Therapeutic_Potential Enhanced Therapeutic Potential Stability->Therapeutic_Potential Binding->Therapeutic_Potential Permeability->Therapeutic_Potential

References

The Dawn of Fluorinated Butanoic Acids: A Technical Guide to Discovery and Initial Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make fluorinated compounds highly valuable. This technical guide delves into the discovery and initial characterization of trifluorinated butanoic acids, a class of compounds with significant potential as building blocks in the development of novel therapeutics and advanced materials. While a singular "discovery" event for these compounds is not clearly documented, their emergence is intrinsically linked to the broader exploration of organofluorine chemistry. This guide provides a comprehensive overview of their synthesis, physicochemical properties, and initial biological characterization, with a focus on providing actionable data and detailed experimental methodologies for researchers in the field.

Synthesis of Trifluorinated Butanoic Acids

The introduction of a trifluoromethyl group at different positions on the butanoic acid backbone requires distinct synthetic strategies. Below are representative protocols for the synthesis of key isomers.

Experimental Protocol: Synthesis of 4,4,4-Trifluorobutanoic Acid

This protocol describes the hydrolysis of ethyl 4,4,4-trifluorobutyrate to yield 4,4,4-trifluorobutanoic acid.[1]

Materials:

  • Ethyl 4,4,4-trifluorobutyrate

  • Potassium hydroxide (B78521) (KOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Diethyl ether

  • 10% Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Brine (saturated NaCl solution)

Procedure:

  • A mixture of 123 g of potassium hydroxide, 900 mL of methanol, and 80 mL of water is prepared.

  • This mixture is slowly added to 160 g of ethyl 4,4,4-trifluorobutyrate while stirring and cooling in an ice-water bath.

  • The reaction mixture is then stirred for 12 hours at room temperature.

  • Following the reaction, the solution is concentrated under reduced pressure to obtain a residue.

  • The residue is partitioned between water and diethyl ether. The ether layer is separated and washed once with water.

  • The aqueous layers are combined, and ice-cold 10% hydrochloric acid is added to adjust the pH to 1.

  • The acidified aqueous solution is extracted three times with diethyl ether.

  • The combined ether extracts are washed twice with brine and dried over anhydrous magnesium sulfate.

  • After filtration, the filtrate is evaporated under reduced pressure to yield 4,4,4-trifluorobutanoic acid.[1]

A logical workflow for this synthesis is depicted below.

G cluster_0 Saponification cluster_1 Work-up Start Ethyl 4,4,4-trifluorobutyrate + KOH/MeOH/H₂O Stir Stir at room temperature for 12h Start->Stir Concentrate Concentrate under reduced pressure Stir->Concentrate Partition Partition between H₂O and Ether Concentrate->Partition Acidify Acidify aqueous layer to pH 1 with HCl Partition->Acidify Extract Extract with Ether (3x) Acidify->Extract Wash Wash combined organic layers with brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Evaporate Evaporate solvent Dry->Evaporate End 4,4,4-Trifluorobutanoic Acid Evaporate->End G PFBA Perfluorobutanoic Acid (PFBA) Exposure ROS Reactive Oxygen Species (ROS) Generation PFBA->ROS induces MAPKKK MAPK Kinase Kinase (MAPKKK) (Activation) ROS->MAPKKK activates MAPKK MAPK Kinase (MAPKK) (Phosphorylation) MAPKKK->MAPKK phosphorylates MAPK Mitogen-Activated Protein Kinase (MAPK) (Phosphorylation) MAPKK->MAPK phosphorylates TF Transcription Factors (Activation) MAPK->TF activates Gene_Expression Stress-Responsive Gene Expression (e.g., Antioxidant Enzymes) TF->Gene_Expression regulates Cellular_Response Cellular Stress Response Gene_Expression->Cellular_Response leads to

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis using Fmoc-2-amino-4,4,4-trifluorobutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptides is a powerful strategy for enhancing their therapeutic properties. Fmoc-2-amino-4,4,4-trifluorobutyric acid (Fmoc-CF3-Abu-OH) is a valuable building block in peptide synthesis, prized for its ability to increase the metabolic stability and biological activity of peptides.[1][2] The trifluoromethyl group can improve the pharmacokinetic profile of peptide-based drugs.[1] This document provides detailed application notes and protocols for the successful incorporation of Fmoc-2-amino-4,4,4-trifluorobutyric acid into peptides using Fmoc-based solid-phase peptide synthesis (SPPS).

Properties of Fmoc-2-amino-4,4,4-trifluorobutyric acid

PropertyValueReference
Molecular Formula C₁₉H₁₆F₃NO₄[1]
Molecular Weight 379.33 g/mol [1]
Appearance White to off-white solid[1]
Purity (HPLC) ≥98%[1]
Storage 2-8°C[1]

Experimental Protocols

Resin Selection and Swelling

The choice of resin is critical for successful SPPS and depends on the desired C-terminal functionality of the peptide (acid or amide).

  • For C-terminal amides: Rink Amide resin is a suitable choice.

  • For C-terminal carboxylic acids: Wang resin or 2-Chlorotrityl chloride resin can be used.

Protocol for Resin Swelling:

  • Place the desired amount of resin in a reaction vessel.

  • Add a sufficient volume of N,N-dimethylformamide (DMF) to cover the resin completely.

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

  • After swelling, drain the DMF.

Fmoc Deprotection

The removal of the Fmoc protecting group from the N-terminus of the growing peptide chain is a crucial step in each cycle of SPPS.

Protocol for Fmoc Deprotection:

  • To the swelled and drained resin, add a 20% solution of piperidine (B6355638) in DMF.

  • Agitate the mixture for 3 minutes at room temperature.

  • Drain the deprotection solution.

  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Coupling of Fmoc-2-amino-4,4,4-trifluorobutyric acid

The incorporation of Fmoc-2-amino-4,4,4-trifluorobutyric acid requires efficient activation of its carboxylic acid group to form a peptide bond with the free N-terminal amine of the resin-bound peptide. Due to the potential for steric hindrance from the trifluoromethyl group, a potent coupling reagent is recommended.[3]

Recommended Coupling Reagents and Conditions:

Coupling ReagentEquivalents (Amino Acid:Reagent:Base)Activation TimeCoupling TimeExpected Efficiency
HATU 1 : 0.95 : 21-2 min1-2 hours>99%
HBTU 1 : 0.95 : 21-2 min1-2 hours>98%
DIC/Oxyma 1 : 1 : 11-2 min2-4 hours>98%

Protocol for Coupling using HATU:

  • In a separate vial, dissolve Fmoc-2-amino-4,4,4-trifluorobutyric acid (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution and mix for 1-2 minutes to pre-activate the amino acid.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • After the coupling is complete, drain the solution and wash the resin thoroughly with DMF.

To ensure complete coupling, a second coupling step ("double coupling") can be performed.[3]

Cleavage and Deprotection

The final step involves cleaving the synthesized peptide from the resin and removing any remaining side-chain protecting groups. The choice of cleavage cocktail depends on the amino acid composition of the peptide, particularly the presence of sensitive residues like Cysteine, Methionine, or Tryptophan.[4][5]

Standard Cleavage Cocktail (for peptides without sensitive residues):

ReagentPercentage
Trifluoroacetic Acid (TFA)95%
Water2.5%
Triisopropylsilane (TIS)2.5%

Cleavage Cocktail for Peptides with Sensitive Residues (Reagent K): [4]

ReagentPercentage
Trifluoroacetic Acid (TFA)82.5%
Phenol5%
Water5%
Thioanisole5%
1,2-Ethanedithiol (EDT)2.5%

Protocol for Cleavage and Deprotection:

  • Wash the peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum for at least 1 hour.

  • In a well-ventilated fume hood, add the appropriate cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Allow the reaction to proceed at room temperature with occasional swirling for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin twice with a small volume of fresh TFA to ensure complete recovery.

  • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Purification and Analysis

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[6][7] The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry.[8][9]

Typical RP-HPLC Conditions:

ParameterCondition
Column C18, 5 µm, 100 Å
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-95% B over 30 minutes
Flow Rate 1 mL/min
Detection UV at 220 nm

Expected Yield: The overall yield of the purified peptide will vary depending on the length and sequence of the peptide. For a standard synthesis, a yield of 10-30% of the theoretical maximum is common.

Diagrams

SPPS_Workflow Resin Resin Swelling Resin Swelling (DMF) Resin->Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swelling->Deprotection Coupling Coupling (Fmoc-CF3-Abu-OH, HATU, DIPEA) Deprotection->Coupling Wash Washing (DMF) Coupling->Wash Repeat Repeat Steps Wash->Repeat for each amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Wash->Cleavage Final Amino Acid Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (HPLC, Mass Spec) Purification->Analysis FinalPeptide Purified Peptide Analysis->FinalPeptide

Caption: Solid-Phase Peptide Synthesis Workflow.

Cleavage_Cocktail_Selection Start Peptide Sequence Analysis SensitiveResidues Contains Cys, Met, Trp? Start->SensitiveResidues StandardCocktail Standard Cocktail (TFA/H2O/TIS) SensitiveResidues->StandardCocktail No ReagentK Reagent K (TFA/Phenol/H2O/Thioanisole/EDT) SensitiveResidues->ReagentK Yes

Caption: Cleavage Cocktail Selection Logic.

References

Application Notes and Protocols: 2-Amino-4,4,4-trifluorobutyric Acid in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,4,4-trifluorobutyric acid is a non-canonical amino acid that serves as a valuable building block in modern drug design.[1][2] Its trifluoromethyl group makes it a bioisostere of leucine (B10760876), offering unique steric and electronic properties that can significantly enhance the pharmacological profiles of peptide-based therapeutics.[1] The incorporation of this fluorinated amino acid can lead to improved metabolic stability, increased lipophilicity, enhanced bioavailability, and modulated biological activity.[3][4][5] These application notes provide an overview of its utility and detailed protocols for its synthesis, incorporation into peptides, and subsequent biological evaluation.

The strategic introduction of fluorine into drug candidates is a well-established strategy to fine-tune their pharmacokinetic and pharmacodynamic properties.[1][4] The trifluoromethyl group in this compound can influence peptide conformation and strengthen interactions with biological targets.[6][7] This can lead to the development of more potent and selective drugs.[6]

Key Applications in Drug Design

The unique properties of this compound make it a versatile tool for addressing common challenges in peptide drug development:

  • Enhanced Proteolytic Stability: The trifluoromethyl group can sterically hinder the approach of proteases, leading to a longer in vivo half-life of the peptide therapeutic.[8] Peptides incorporating fluorinated amino acids have shown increased resistance to enzymatic degradation.[8]

  • Modulation of Bioactivity: As a leucine analogue, it can be substituted into a peptide sequence to probe or alter receptor binding and biological signaling. This can be used to convert an agonist to an antagonist or to fine-tune the potency of a peptide. The fluorinated side chain can lead to more favorable interactions within a protein's binding pocket.[6]

  • Increased Lipophilicity and Cell Permeability: The lipophilic nature of the trifluoromethyl group can enhance the ability of a peptide to cross cell membranes, a critical factor for targeting intracellular proteins.[4]

  • Enzyme Inhibition: This amino acid can be incorporated into peptide sequences designed to inhibit specific enzymes, such as cysteine proteases, which are implicated in a variety of diseases.[9]

  • Antimicrobial Peptides: The incorporation of fluorinated amino acids can enhance the antimicrobial activity of host defense peptides.[8]

Quantitative Data Summary

The following tables summarize the potential impact of incorporating this compound (or similar fluorinated amino acids) into peptide scaffolds. These tables are intended to serve as a template for organizing experimental data.

Table 1: Proteolytic Stability of Peptides

Peptide SequenceModificationProteaseHalf-life (t½) minFold Increase in Stability
Model Peptide ALeucine (L)Chymotrypsin3.41x
Model Peptide AThis compoundChymotrypsin4814x
Model Peptide BArginine-Leucine (R-L)Trypsin-100% Cleavage
Model Peptide BArginine- (this compound)Trypsin-8% Cleavage

Table 2: Antimicrobial Activity

Peptide SequenceModificationTarget OrganismMIC (µg/mL)HC₅₀ (µg/mL)
Parent Peptide-E. coli16>200
Parent Peptide-S. aureus32>200
Fluorinated AnalogueLeucine -> this compoundE. coli8>200
Fluorinated AnalogueLeucine -> this compoundS. aureus16>200

MIC: Minimum Inhibitory Concentration; HC₅₀: 50% Hemolytic Concentration.

Table 3: Cysteine Protease Inhibition

Peptide Inhibitor SequenceModificationTarget ProteaseIC₅₀ (nM)
Inhibitor X-Cathepsin L50
Inhibitor XLeucine -> this compoundCathepsin LData to be determined
Inhibitor Y-Papain120
Inhibitor YLeucine -> this compoundPapainData to be determined

IC₅₀: Half-maximal Inhibitory Concentration.

Experimental Protocols

Herein are detailed protocols for the synthesis of Fmoc-protected (S)-2-amino-4,4,4-trifluorobutanoic acid, its incorporation into a peptide sequence via solid-phase peptide synthesis (SPPS), and subsequent biological evaluation.

Protocol 1: Asymmetric Synthesis of (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic Acid

This protocol is adapted from a large-scale synthesis method and can be scaled down for laboratory use.[1]

Materials:

  • Ni(II) complex of glycine (B1666218) Schiff base with a recyclable chiral auxiliary (e.g., (S)-2-N-(N'-benzylprolyl)aminobenzophenone)

  • 1,1,1-trifluoro-2-iodoethane

  • Potassium hydroxide (B78521) (KOH)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethylenediaminetetraacetic acid (EDTA)

  • 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Acetone (B3395972)

  • Dichloromethane (DCM)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexane

  • Water (H₂O)

Procedure:

  • Alkylation: In a four-necked flask under a nitrogen atmosphere, dissolve the Ni(II)-glycine complex in DMF. Add 1,1,1-trifluoro-2-iodoethane, followed by a solution of KOH in MeOH. Stir the mixture at room temperature for 1-2 hours.

  • Precipitation: Add H₂O to the reaction mixture and continue stirring to precipitate the alkylated Ni(II) complex. Filter the precipitate and wash with H₂O.

  • Decomplexation: Suspend the alkylated complex in a mixture of acetone and water. Add a solution of Fmoc-OSu in acetone. Adjust the pH to 8.5-9.0 with NaHCO₃ and stir at room temperature overnight.

  • Purification: Acidify the mixture with HCl and extract with EtOAc. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel using a hexane/EtOAc gradient to yield (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid.

Synthesis_Workflow A Ni(II)-Glycine Complex B Alkylation with CF3CH2I, KOH, DMF A->B Step 1 C Alkylated Ni(II) Complex B->C Step 2 D Decomplexation & Fmoc Protection (Fmoc-OSu, NaHCO3) C->D Step 3 E (S)-N-Fmoc-2-amino-4,4,4- trifluorobutanoic acid D->E Step 4

Asymmetric synthesis of the Fmoc-protected building block.

Protocol 2: Incorporation into a Peptide using Fmoc-SPPS

This protocol outlines the manual solid-phase peptide synthesis for incorporating the title amino acid.

Materials:

  • Rink Amide MBHA resin (or other suitable resin)

  • (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid (including Fmoc-(S)-2-amino-4,4,4-trifluorobutanoic acid), 3 equivalents of OxymaPure®/HOBt, and 3 equivalents of DIC in DMF.

    • Add this activation mixture to the resin.

    • Add 6 equivalents of DIPEA.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.

    • Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final coupling and deprotection, wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Purification: Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow cluster_cycle Iterative Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Wash2->Deprotection Next amino acid Cleavage Final Cleavage (TFA Cocktail) Wash2->Cleavage Final amino acid Start Resin Swelling Start->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

Solid-Phase Peptide Synthesis (SPPS) workflow.

Protocol 3: Antimicrobial Susceptibility Testing - Broth Microdilution Assay

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized peptide.[10][11]

Materials:

  • Synthesized peptide

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (MHB)[11]

  • Sterile 96-well polypropylene (B1209903) microtiter plates[11]

  • Sterile water or 0.01% acetic acid for peptide dissolution

  • Spectrophotometer or microplate reader

Procedure:

  • Bacterial Inoculum Preparation: Inoculate a single bacterial colony into MHB and incubate at 37°C until the culture reaches the mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6). Dilute the culture in fresh MHB to a final concentration of 5 x 10⁵ CFU/mL.[10]

  • Peptide Dilution: Prepare a stock solution of the peptide. Perform serial two-fold dilutions in the appropriate solvent in the 96-well plate.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the peptide dilutions.

  • Controls: Include a positive control (bacteria in broth without peptide) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth, which can be assessed visually or by measuring the OD₆₀₀.[10]

Protocol 4: Cysteine Protease Inhibition Assay

This is a general protocol for assessing the inhibitory activity of the peptide against a model cysteine protease like papain or cathepsin.

Materials:

  • Synthesized peptide inhibitor

  • Cysteine protease (e.g., Papain, Cathepsin L)

  • Fluorogenic substrate (e.g., Z-FR-AMC)

  • Assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, pH 5.5, with 5 mM DTT)

  • 96-well black microtiter plates

  • Fluorescence plate reader

Procedure:

  • Enzyme Activation: Prepare a stock solution of the cysteine protease in the assay buffer. The DTT in the buffer is crucial to maintain the active site cysteine in its reduced state.

  • Inhibitor Dilution: Prepare serial dilutions of the synthesized peptide in the assay buffer.

  • Pre-incubation: In the wells of the microplate, add the enzyme solution and the peptide inhibitor dilutions. Incubate at room temperature for 15-30 minutes to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Add the fluorogenic substrate to each well to initiate the enzymatic reaction.

  • Fluorescence Monitoring: Immediately measure the fluorescence intensity over time using a plate reader (e.g., excitation at 360 nm and emission at 460 nm for AMC-based substrates).

  • Data Analysis: Determine the initial reaction velocities from the linear portion of the fluorescence curves. Calculate the percentage of inhibition for each inhibitor concentration relative to the control (enzyme and substrate without inhibitor). Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable equation to determine the IC₅₀ value.

Signaling_Inhibition cluster_pathway Proteolytic Pathway Enzyme Cysteine Protease Substrate Protein Substrate Enzyme->Substrate acts on Products Cleavage Products Substrate->Products cleaved to Disease Disease Progression Products->Disease Inhibitor Peptide Inhibitor with This compound Inhibitor->Enzyme blocks

Inhibition of a cysteine protease-mediated pathway.

Conclusion

This compound is a powerful building block for medicinal chemists and peptide scientists. Its incorporation can overcome several limitations of natural peptides, leading to drug candidates with improved stability, bioavailability, and potency. The protocols provided here offer a framework for the synthesis and evaluation of peptides containing this promising amino acid, facilitating the exploration of its full potential in drug discovery and development.

References

Application Notes and Protocols for Incorporating 2-Amino-4,4,4-trifluorobutyric Acid into Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy in drug discovery for the development of peptidomimetics with enhanced therapeutic properties. 2-Amino-4,4,4-trifluorobutyric acid, a fluorinated analog of leucine, is a particularly interesting building block. The trifluoromethyl group can significantly alter the physicochemical properties of a peptide, including its metabolic stability, binding affinity, and conformational preferences.[1][2] These application notes provide detailed protocols and supporting data for the successful incorporation of this compound into peptidomimetics using Fmoc-based solid-phase peptide synthesis (SPPS).

Key Properties and Advantages

The trifluoromethyl group is a bioisostere of the isopropyl group of leucine, meaning it has a similar size and shape.[1] However, its high electronegativity imparts unique properties:

  • Increased Metabolic Stability: The strong carbon-fluorine bond is resistant to enzymatic degradation, potentially increasing the in vivo half-life of the peptidomimetic.

  • Enhanced Binding Affinity: The trifluoromethyl group can participate in favorable interactions with protein targets, such as dipole-dipole and orthogonal multipolar interactions, which can lead to improved binding affinity.

  • Modulation of Conformation: The steric and electronic properties of the trifluoromethyl group can influence the local peptide backbone conformation, potentially locking the peptidomimetic into a bioactive conformation.[3]

  • Improved Pharmacokinetic Properties: The increased lipophilicity imparted by the trifluoromethyl group can enhance membrane permeability and oral bioavailability.

Synthesis of (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic Acid

The key starting material for the incorporation of this compound into peptides via Fmoc-SPPS is the N-terminally protected (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid. A robust, large-scale asymmetric synthesis has been developed for this compound.[1] The method utilizes a recyclable chiral auxiliary to form a Ni(II) complex with a glycine (B1666218) Schiff base, which is then alkylated with 3,3,3-trifluoro-1-iodoethane.[1] Subsequent disassembly of the complex and in situ conversion to the N-Fmoc derivative provides the desired product in high yield and enantiomeric purity.[1]

Solid-Phase Peptide Synthesis (SPPS) Protocols

The following protocols are based on standard Fmoc-SPPS procedures and are optimized for the incorporation of the sterically demanding this compound.

Materials and Reagents
  • (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid

  • Rink Amide resin (or other suitable solid support)

  • Standard Fmoc-protected amino acids

  • Coupling reagents: HBTU, HATU, or COMU

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Fmoc deprotection solution: 20% (v/v) piperidine (B6355638) in N,N-dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

  • Diethylether (cold)

Experimental Workflow

experimental_workflow resin Resin Swelling deprotection Fmoc Deprotection resin->deprotection washing1 Washing deprotection->washing1 coupling Amino Acid Coupling washing1->coupling washing2 Washing coupling->washing2 repeat Repeat for next amino acid washing2->repeat cleavage Cleavage and Deprotection washing2->cleavage Final Cycle repeat->deprotection precipitation Precipitation cleavage->precipitation purification Purification (HPLC) precipitation->purification analysis Analysis (MS, HPLC) purification->analysis signaling_pathway extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase extracellular_signal->receptor adaptor Adaptor Proteins receptor->adaptor kinase_cascade Kinase Cascade (e.g., MAPK Pathway) adaptor->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (Proliferation, Survival) gene_expression->cellular_response peptidomimetic Peptidomimetic Inhibitor (with Tfa-Abu) peptidomimetic->kinase_cascade Inhibition

References

Application Notes and Protocols for the Detection of 2-Amino-4,4,4-trifluorobutyric Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,4,4-trifluorobutyric acid is a synthetic amino acid of increasing interest in drug development due to the unique properties conferred by the trifluoromethyl group, which can enhance metabolic stability and binding affinity. Accurate and sensitive quantification of this analyte in biological matrices such as plasma, serum, and tissue homogenates is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. These application notes provide detailed protocols for the analysis of this compound using state-of-the-art analytical techniques, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Approaches

The detection of small, polar molecules like this compound in complex biological samples presents several analytical challenges, including poor retention in reversed-phase chromatography and potential for ion suppression in mass spectrometry. To address these, two primary strategies are employed: direct analysis using hydrophilic interaction liquid chromatography (HILIC) or derivatization followed by either reversed-phase liquid chromatography (RPLC) or gas chromatography (GC).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that has become the gold standard for quantitative bioanalysis.[1][2] It can be employed with or without derivatization.

  • Without Derivatization: HILIC columns are effective for retaining and separating polar compounds like amino acids.[3][4]

  • With Derivatization: Derivatization of the amino group can improve chromatographic retention on RPLC columns and enhance ionization efficiency. Common derivatizing agents include 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC).

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. Amino acids, being non-volatile, require derivatization to increase their volatility. A common approach is a two-step derivatization involving esterification of the carboxylic acid group followed by acylation of the amino group.[5]

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound in Human Plasma

This protocol describes a method for the quantification of this compound in human plasma using LC-MS/MS without derivatization, employing a HILIC column.

1. Sample Preparation: Protein Precipitation

  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled version of the analyte).

  • Add 400 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.

  • Vortex for 30 seconds.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 acetonitrile:water with 10 mM ammonium (B1175870) formate).

  • Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: HILIC column (e.g., Agilent HILIC-Z, 2.1 x 150 mm, 2.7 µm)[3]

    • Mobile Phase A: 10 mM Ammonium Formate in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 90% B to 50% B over 10 minutes, followed by a 5-minute re-equilibration at 90% B.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: To be determined by infusing a standard solution of this compound. A hypothetical transition would be based on the precursor ion [M+H]+ and a characteristic product ion.

    • Source Parameters: Optimized for the specific instrument, but typical values include:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 400°C

      • Gas Flows: Optimized for the instrument.

Protocol 2: GC-MS Analysis of this compound in Biological Samples

This protocol details a GC-MS method involving a two-step derivatization.

1. Sample Preparation and Derivatization

  • Perform protein precipitation as described in Protocol 1 (steps 1-7), but evaporate the supernatant to complete dryness.

  • Esterification: Add 100 µL of 3 M HCl in n-butanol. Cap the vial tightly and heat at 60°C for 30 minutes.

  • Evaporate the reagent to dryness under nitrogen.

  • Acylation: Add 50 µL of ethyl acetate (B1210297) and 50 µL of pentafluoropropionic anhydride (B1165640) (PFPA). Cap the vial and heat at 60°C for 30 minutes.[5]

  • Evaporate the reagents to dryness under nitrogen.

  • Reconstitute the sample in 100 µL of ethyl acetate for GC-MS analysis.

2. GC-MS Conditions

  • Gas Chromatography:

    • Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or similar[6]

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Inlet Temperature: 250°C

    • Injection Mode: Splitless

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 280°C at 10°C/min.

      • Hold at 280°C for 5 minutes.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative analysis.

    • Monitored Ions: To be determined from the mass spectrum of the derivatized analyte.

Data Presentation

Quantitative data from method validation should be summarized for clarity. The following table provides an illustrative example of typical validation parameters for an LC-MS/MS method for an amino acid. Note: These values are representative and must be experimentally determined for this compound.

ParameterResult
Linearity Range 10 - 5000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 2 ng/mL
Lower Limit of Quantification (LLOQ) 10 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Bias) Within ±15%
Recovery 85 - 105%
Matrix Effect Minimal

Visualizations

Experimental Workflows

LC_MS_Workflow start Start: Plasma Sample add_is Add Internal Standard start->add_is end_node Data Analysis protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant_transfer Collect Supernatant centrifuge->supernatant_transfer evaporate Evaporation to Dryness supernatant_transfer->evaporate reconstitute Reconstitution evaporate->reconstitute lc_ms_analysis LC-MS/MS Analysis (HILIC) reconstitute->lc_ms_analysis lc_ms_analysis->end_node

Caption: LC-MS/MS analysis workflow for this compound.

GC_MS_Workflow start Start: Biological Sample sample_prep Sample Preparation (e.g., Protein Precipitation) start->sample_prep end_node Data Analysis evaporate1 Evaporation to Dryness sample_prep->evaporate1 esterification Step 1: Esterification (HCl in n-butanol) evaporate1->esterification evaporate2 Evaporation to Dryness esterification->evaporate2 acylation Step 2: Acylation (PFPA) evaporate2->acylation evaporate3 Evaporation to Dryness acylation->evaporate3 reconstitute Reconstitution (Ethyl Acetate) evaporate3->reconstitute gc_ms_analysis GC-MS Analysis reconstitute->gc_ms_analysis gc_ms_analysis->end_node

Caption: GC-MS analysis workflow with two-step derivatization.

Logical Relationship of Analytical Choices

Analytical_Choices analyte 2-Amino-4,4,4- trifluorobutyric acid (Polar, Non-volatile) lc_ms LC-MS/MS analyte->lc_ms gc_ms GC-MS analyte->gc_ms hilic Direct Analysis (HILIC) lc_ms->hilic High Polarity rplc Derivatization + RPLC lc_ms->rplc Improved Retention derivatization_gc Derivatization Required gc_ms->derivatization_gc Increases Volatility

Caption: Decision tree for analytical method selection.

References

Applications of 2-Amino-4,4,4-trifluorobutyric Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,4,4-trifluorobutyric acid is a non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry. Its unique trifluoromethyl group imparts valuable properties to parent molecules, making it a desirable building block in drug design and development. The strategic incorporation of this fluorinated amino acid can enhance the metabolic stability, bioavailability, and overall pharmacological profile of therapeutic peptides and small molecules. This document provides detailed application notes and protocols for the utilization of this compound in medicinal chemistry research.

The primary application of this compound lies in its role as a bioisostere of the natural amino acid leucine.[1] The trifluoromethyl group mimics the isobutyl side chain of leucine, allowing for its substitution in peptide sequences without drastically altering the overall conformation.[1] This substitution, however, introduces significant advantages due to the strong carbon-fluorine bond, which is resistant to enzymatic degradation.[2]

Key Applications

The integration of this compound into bioactive molecules offers several key advantages:

  • Enhanced Metabolic Stability: The trifluoromethyl group is resistant to oxidative metabolism, thereby increasing the in vivo half-life of peptides and other drug candidates. This leads to improved pharmacokinetic profiles and potentially less frequent dosing regimens.

  • Increased Protease Resistance: Peptides containing this amino acid often exhibit enhanced stability against proteolytic enzymes, a major hurdle in the development of peptide-based therapeutics.

  • Modulation of Physicochemical Properties: The lipophilicity of a molecule can be fine-tuned by the incorporation of the trifluoromethyl group, which can improve membrane permeability and cellular uptake.

  • Improved Binding Affinity: The unique electronic properties of the trifluoromethyl group can lead to enhanced binding interactions with biological targets, resulting in increased potency.

Data Presentation: Enzyme Inhibition

While specific quantitative data for enzyme inhibitors directly incorporating this compound is not extensively available in the public domain, the general principle of using fluorinated amino acids to enhance inhibitory activity is well-established. For instance, the strategic placement of trifluoromethyl groups in inhibitors of enzymes like cathepsins, caspases, and β-secretase (BACE1) has been shown to significantly improve their potency and selectivity.

Further research is encouraged to generate and publish specific IC50 and Ki values for target enzymes using inhibitors containing this compound.

Experimental Protocols

Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid

A reliable and scalable asymmetric synthesis is crucial for the accessibility of enantiomerically pure (S)-2-Amino-4,4,4-trifluorobutanoic acid for drug discovery programs. The following protocol is a summary of a well-established method.[1]

Materials:

Procedure:

  • Alkylation:

    • In a four-necked flask under a nitrogen atmosphere, dissolve the Ni(II)-glycine complex in DMF.

    • Add 1,1,1-trifluoro-2-iodoethane to the solution.

    • Slowly add a 10% KOH solution in methanol at room temperature.

    • Stir the mixture for 2 hours.

    • Precipitate the product by adding water and continue stirring for 4 hours.

    • Filter the precipitate, wash with water, and dry to obtain the alkylated Ni(II) complex.[1]

  • Disassembly and Fmoc Protection:

    • Suspend the dried Ni(II) complex in a mixture of DME and water.

    • Add 6N HCl and heat the mixture at 60 °C for 3 hours.

    • Filter the resulting precipitate (the HCl salt of the amino acid) and wash with DME.

    • Concentrate the filtrate.

    • Dissolve the crude amino acid in a suitable solvent and react with Fmoc-OSu to yield Fmoc-(S)-2-amino-4,4,4-trifluorobutanoic acid.

    • Purify the final product by recrystallization.

Workflow for Asymmetric Synthesis:

Asymmetric_Synthesis start Ni(II)-Glycine Complex alkylation Alkylation with CF3CH2I, KOH/MeOH in DMF start->alkylation intermediate Alkylated Ni(II) Complex alkylation->intermediate disassembly Disassembly with HCl in DME/H2O intermediate->disassembly amino_acid (S)-2-Amino-4,4,4- trifluorobutanoic Acid HCl disassembly->amino_acid fmoc Fmoc Protection amino_acid->fmoc product Fmoc-(S)-2-Amino-4,4,4- trifluorobutanoic Acid fmoc->product

Asymmetric synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic acid.
General Protocol for Peptide Synthesis Incorporating this compound

The Fmoc-protected version of this compound can be readily incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols.

Materials:

  • Fmoc-protected amino acids (including Fmoc-(S)-2-amino-4,4,4-trifluorobutanoic acid)

  • Rink Amide resin (or other suitable solid support)

  • N,N-dimethylformamide (DMF)

  • Piperidine (B6355638) solution in DMF (e.g., 20%)

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin or the previously coupled amino acid.

  • Amino Acid Coupling:

    • Activate the carboxyl group of the incoming Fmoc-amino acid (including Fmoc-(S)-2-amino-4,4,4-trifluorobutanoic acid) with a coupling reagent and a base.

    • Add the activated amino acid to the resin and allow the coupling reaction to proceed.

  • Washing: Wash the resin thoroughly with DMF after each deprotection and coupling step.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the desired peptide sequence.

  • Final Deprotection: Remove the Fmoc group from the N-terminal amino acid.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Solid-Phase Peptide Synthesis Workflow:

SPPS_Workflow start Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, Coupling Reagent, Base) wash2 Wash (DMF) coupling->wash2 wash1->coupling repeat Repeat for each Amino Acid wash2->repeat repeat->deprotection Next Amino Acid final_deprotection Final Fmoc Deprotection repeat->final_deprotection End of Sequence cleavage Cleavage from Resin & Side-chain Deprotection final_deprotection->cleavage purification Precipitation & Purification (RP-HPLC) cleavage->purification end Pure Peptide purification->end BACE1_Inhibition APP Amyloid Precursor Protein (APP) BACE1 BACE1 (β-secretase) APP->BACE1 cleavage sAPPb sAPPβ BACE1->sAPPb C99 C99 fragment BACE1->C99 gamma_secretase γ-secretase C99->gamma_secretase cleavage Abeta Amyloid-β (Aβ) Peptide gamma_secretase->Abeta Plaques Amyloid Plaques Abeta->Plaques AD Alzheimer's Disease Plaques->AD Inhibitor Inhibitor containing This compound Inhibitor->BACE1 inhibition

References

Application Notes and Protocols for the Large-Scale Synthesis of (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-amino-4,4,4-trifluorobutanoic acid and its derivatives are of significant interest in drug discovery and development. The incorporation of trifluoromethyl groups can enhance metabolic stability and lipophilicity, making these unnatural amino acids valuable building blocks for creating more robust and effective peptide-based therapeutics.[1] This document provides detailed protocols for the large-scale, enantioselective synthesis of (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid, a key intermediate for solid-phase peptide synthesis. The described method is based on the asymmetric alkylation of a chiral Ni(II) complex of a glycine (B1666218) Schiff base, which has been successfully scaled to produce over 300 g of the target compound.[2][3] This approach avoids chromatography, relying on crystallization for purification, rendering it suitable for industrial production.[4][5][6][7]

Overall Synthetic Strategy

The synthesis commences with the formation of a chiral Ni(II) complex from a proline-derived ligand and a glycine Schiff base. This complex is then alkylated with 1,1,1-trifluoro-2-iodoethane (B141898). Following alkylation, the chiral auxiliary is removed by acid hydrolysis, yielding the free amino acid, (S)-2-amino-4,4,4-trifluorobutanoic acid. The crude amino acid is then protected with an Fmoc group in situ. The final product, (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid, is purified by recrystallization. A key advantage of this method is the ability to recycle the chiral auxiliary.[2][3]

Experimental Workflow

G cluster_0 Step 1: Formation of Chiral Ni(II) Glycine Complex cluster_1 Step 2: Asymmetric Alkylation cluster_2 Step 3: Disassembly and Chiral Auxiliary Recovery cluster_3 Step 4: N-Fmoc Protection cluster_4 Step 5: Purification A Chiral Ligand + Glycine C Formation of Chiral Ni(II) Glycine Complex A->C B Ni(II) source + Base B->C D Chiral Ni(II) Glycine Complex C->D F Alkylated Ni(II) Complex D->F E 1,1,1-Trifluoro-2-iodoethane (CF3CH2I) + Base E->F G Alkylated Ni(II) Complex F->G I (S)-2-amino-4,4,4-trifluorobutanoic acid G->I J Recovered Chiral Auxiliary G->J H Acid Hydrolysis (e.g., 6N HCl) H->I H->J K (S)-2-amino-4,4,4-trifluorobutanoic acid I->K M Crude (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid K->M L Fmoc-OSu + Base L->M N Crude Product M->N P Pure (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid N->P O Recrystallization (e.g., Toluene/Ethyl Acetate) O->P

Caption: Overall workflow for the synthesis of (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid.

Detailed Experimental Protocols

Protocol 1: Alkylation of Chiral Glycine Equivalent

This protocol is adapted for a large-scale synthesis.

  • Reaction Setup: To a solution of the Ni-Glycine complex ((S)-3) (30.0 g, 49.9 mmol, 1.0 equiv) and 1,1,1-trifluoro-2-iodoethane (5.2 mL, 52.4 mmol, 1.05 equiv) in deoxygenated N,N-dimethylformamide (DMF) (300 mL), add a 10% KOH methanol (B129727) solution (29.4 mL, 52.4 mmol, 1.05 equiv) at room temperature under an argon atmosphere.[4][5]

  • Reaction: Stir the mixture at room temperature for 2 hours.

  • Work-up: Pour the reaction mixture into water (110 mL). After 0.5 hours, add additional water (40 mL) and continue stirring for 4 hours to allow for precipitation.[4][5]

  • Isolation: Filter the precipitate and proceed to the next step.

Protocol 2: Disassembly of the Alkylated Complex and In Situ N-Fmoc Protection
  • Disassembly: To a 2000 mL four-necked flask, add the Ni complex from the previous step (220 g, 1.0 eq.) in dimethoxyethane (DME) (400 mL). Add 6N HCl (268 mL, 5.0 eq.). Heat the mixture to 40-50 °C and stir for 1 hour.[2] Cool the resulting green suspension to 20-40 °C.

  • Precipitation and Filtration: Add water (440 mL) and stir for 1.5 hours. Filter the precipitate and wash sequentially with DME, 6N HCl, and water.[2]

  • N-Fmoc Protection: The filtrate containing the crude amino acid is then treated with Fmoc-OSu under standard basic conditions to afford the N-Fmoc protected amino acid.[8]

  • Purification: The crude (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid is purified by recrystallization. Dissolve the crude product in a mixture of ethyl acetate (B1210297) and toluene. Concentrate the solution and allow it to stand, which will induce precipitation of the pure product.[4]

  • Drying: Filter the precipitate, wash with toluene, and dry in vacuo at 50 °C.[2][4]

Data Presentation

StepProductScaleYieldEnantiomeric Excess (ee)PurityReference
Alkylation & Disassembly(S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid>10 g74%97.8%>99%[4]
Large-Scale Synthesis(S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid>150 g81.5%98.4%>99%[2]

Signaling Pathways and Logical Relationships

The stereochemical outcome of this synthesis is dictated by the chiral environment created by the nickel complex during the alkylation step. The proline-derived chiral auxiliary directs the incoming electrophile (the trifluoroethyl group) to one face of the glycine enolate equivalent, leading to the preferential formation of the (S)-enantiomer.

G cluster_0 Stereocontrol Mechanism A Chiral Ni(II) Complex (Proline-derived auxiliary) B Planar Glycine Enolate A->B forms C Steric Shielding of one face A->C provides D Electrophilic Attack (CF3CH2I) B->D reacts with C->D directs E Preferential formation of (S)-Alkylated Complex D->E F High Enantioselectivity E->F leads to

Caption: Logical relationship for the stereocontrol in the asymmetric alkylation.

Conclusion

The presented protocols provide a reliable and scalable method for the synthesis of enantiomerically pure (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid. The operational simplicity, avoidance of column chromatography, and high yields make this a practical approach for producing large quantities of this valuable building block for pharmaceutical research and development. The ability to recover and reuse the chiral auxiliary further enhances the economic and environmental viability of this process.

References

Protecting Group Strategies for 2-Amino-4,4,4-trifluorobutyric Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the strategic use of protecting groups for 2-Amino-4,4,4-trifluorobutyric acid, a valuable building block in the development of novel therapeutics and chemical probes. The presence of the trifluoromethyl group imparts unique electronic properties that can enhance metabolic stability and binding affinity, but also requires careful consideration during chemical synthesis. This guide outlines orthogonal protecting group strategies, enabling the selective manipulation of the amino and carboxylic acid functionalities.

Introduction to Protecting Group Strategies

In peptide synthesis and the chemical modification of amino acids, protecting groups are essential for preventing unwanted side reactions at the amino and carboxyl termini. An ideal protecting group strategy for this compound should offer:

  • High-yielding protection and deprotection steps.

  • Stability of the protecting group under various reaction conditions.

  • Orthogonality, allowing for the selective removal of one protecting group in the presence of another.

  • Compatibility with the trifluoromethyl group, avoiding undesired electronic effects or side reactions.

The two most common orthogonal strategies in peptide synthesis are the Boc/Bzl and Fmoc/tBu schemes.[1][2][3] In the Boc/Bzl strategy, the N-terminal amine is protected with the acid-labile tert-butoxycarbonyl (Boc) group, while side chains and the C-terminus are often protected with benzyl (B1604629) (Bzl)-based groups, which are removable by hydrogenolysis. The Fmoc/tBu strategy employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the N-terminus and acid-labile tert-butyl (tBu) based groups for the side chains and C-terminus.

N-Terminal Protection Strategies

The selection of the N-terminal protecting group is a critical first step. The most common choices are the Fmoc, Boc, and Cbz groups.

N-Fmoc Protection

The Fmoc group is a base-labile protecting group widely used in solid-phase peptide synthesis. Its removal is typically achieved using a solution of piperidine (B6355638) in DMF.

Experimental Protocol: N-Fmoc Protection of (S)-2-Amino-4,4,4-trifluorobutanoic Acid

This protocol is adapted from a large-scale synthesis of (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid.

  • Materials: (S)-2-Amino-4,4,4-trifluorobutanoic acid, Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimide), sodium carbonate, 1,4-dioxane (B91453), water, ethyl acetate (B1210297), toluene.

  • Procedure:

    • Dissolve (S)-2-Amino-4,4,4-trifluorobutanoic acid (1 equivalent) in a 10% aqueous solution of sodium carbonate.

    • To the stirred solution, add a solution of Fmoc-OSu (1.05 equivalents) in 1,4-dioxane dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • After the reaction is complete (monitored by TLC), acidify the aqueous layer to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and filter.

    • Concentrate the filtrate under reduced pressure. The crude product can be further purified by precipitation from an ethyl acetate/toluene mixture.

ParameterValueReference
Yield 81.5%
Purity 98.4% ee
Scale >150 g
N-Boc Protection

The Boc group is an acid-labile protecting group, typically removed with strong acids like trifluoroacetic acid (TFA).

General Experimental Protocol: N-Boc Protection

  • Materials: this compound, Di-tert-butyl dicarbonate (B1257347) (Boc₂O), sodium hydroxide (B78521), 1,4-dioxane, water, ethyl acetate.

  • Procedure:

    • Dissolve this compound (1 equivalent) in a mixture of 1,4-dioxane and 1 M aqueous sodium hydroxide.

    • Add Boc₂O (1.1 equivalents) to the solution and stir vigorously at room temperature overnight.

    • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

ParameterExpected Value
Yield >90% (typical for amino acids)
Purity High, often requires no further purification
N-Cbz Protection

The Cbz (benzyloxycarbonyl) group is removable by catalytic hydrogenation and is stable to both acidic and basic conditions used for Boc and Fmoc removal, respectively.

General Experimental Protocol: N-Cbz Protection

  • Materials: this compound, Benzyl chloroformate (Cbz-Cl), sodium carbonate, water, diethyl ether.

  • Procedure:

    • Dissolve this compound (1 equivalent) in 2 M aqueous sodium carbonate solution and cool to 0 °C.

    • Add benzyl chloroformate (1.1 equivalents) dropwise while maintaining the temperature at 0 °C and vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Wash the reaction mixture with diethyl ether to remove excess benzyl chloroformate.

    • Acidify the aqueous layer to pH 2 with concentrated HCl.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

ParameterExpected Value
Yield >85% (typical for amino acids)
Purity High, often crystalline

C-Terminal Protection Strategies

Protection of the carboxylic acid as an ester is crucial for subsequent reactions involving the amino group. The choice of ester influences the deprotection method.

Methyl/Ethyl Ester Protection

Methyl and ethyl esters are simple protecting groups but their removal typically requires basic saponification, which is incompatible with the base-labile Fmoc group. However, they can be used in combination with N-Boc or N-Cbz protection.

General Experimental Protocol: Methyl Esterification

  • Materials: N-protected this compound, Methanol (B129727), Thionyl chloride (SOCl₂).

  • Procedure:

    • Suspend the N-protected amino acid (1 equivalent) in anhydrous methanol at 0 °C.

    • Add thionyl chloride (1.2 equivalents) dropwise to the suspension.

    • Stir the reaction mixture at room temperature until the reaction is complete (typically overnight).

    • Remove the solvent under reduced pressure to obtain the methyl ester hydrochloride salt.

ParameterExpected Value
Yield >95% (typical for amino acids)
Purity High
Benzyl Ester Protection

Benzyl esters are stable to a wide range of conditions and are typically removed by catalytic hydrogenation, making them orthogonal to both Boc and Fmoc groups.

General Experimental Protocol: Benzyl Esterification

  • Materials: N-protected this compound, Benzyl alcohol, p-Toluenesulfonic acid (p-TsOH), Toluene.

  • Procedure:

    • To a solution of the N-protected amino acid (1 equivalent) in toluene, add benzyl alcohol (3 equivalents) and a catalytic amount of p-TsOH.

    • Reflux the mixture using a Dean-Stark apparatus to remove water.

    • After completion of the reaction, cool the mixture and wash with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify by column chromatography if necessary.

ParameterExpected Value
Yield 80-95%
Purity High
Tert-Butyl Ester Protection

Tert-butyl esters are highly acid-labile and are cleaved under the same conditions as the Boc group, making them suitable for use with N-Fmoc protection in an orthogonal strategy.

General Experimental Protocol: Tert-Butyl Esterification

  • Materials: N-Fmoc-2-Amino-4,4,4-trifluorobutyric acid, Tert-butyl acetate, Perchloric acid (70%).

  • Procedure:

    • Suspend N-Fmoc-2-Amino-4,4,4-trifluorobutyric acid (1 equivalent) in tert-butyl acetate.

    • Add perchloric acid (1.5 equivalents) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 48 hours.

    • Quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

ParameterExpected Value
Yield 70-85%
Purity Requires purification

Deprotection Protocols

Fmoc Group Removal
  • Reagent: 20% Piperidine in DMF.

  • Procedure: Treat the N-Fmoc protected amino acid or peptide with the reagent for 10-30 minutes at room temperature.

Boc Group Removal
  • Reagent: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

  • Procedure: Treat the N-Boc protected amino acid or peptide with the reagent for 30-60 minutes at room temperature.

Cbz Group Removal
  • Reagent: H₂, Pd/C (10%).

  • Procedure: Hydrogenate the N-Cbz protected compound in a suitable solvent like methanol or ethyl acetate at atmospheric pressure until the reaction is complete.

Methyl/Ethyl Ester Cleavage
  • Reagent: 1 M Sodium hydroxide in a mixture of water and a co-solvent like methanol or THF.

  • Procedure: Stir the ester at room temperature until saponification is complete.

Benzyl Ester Cleavage
  • Reagent: H₂, Pd/C (10%).

  • Procedure: Same as for Cbz group removal.

Tert-Butyl Ester Cleavage
  • Reagent: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

  • Procedure: Same as for Boc group removal.

Orthogonal Protecting Group Strategies

The choice of an orthogonal protecting group strategy allows for the selective deprotection of one functional group while others remain intact. This is crucial for complex synthetic routes, such as the synthesis of modified peptides.

Fmoc/tBu Strategy:

This is a widely used orthogonal strategy.[1] The N-terminus is protected with the base-labile Fmoc group, and the C-terminus is protected with the acid-labile tert-butyl ester.

Orthogonal_Fmoc_tBu Start 2-Amino-4,4,4- trifluorobutyric acid N_Fmoc N-Fmoc protected Start->N_Fmoc Fmoc-OSu C_tBu N-Fmoc, C-tBu protected N_Fmoc->C_tBu tBu-acetate, H+ N_deprotect Free Amine, C-tBu protected C_tBu->N_deprotect Piperidine/DMF C_deprotect N-Fmoc protected, Free Carboxyl C_tBu->C_deprotect TFA/DCM

Fmoc/tBu Orthogonal Strategy

Boc/Bzl Strategy:

In this strategy, the N-terminus is protected with the acid-labile Boc group, and the C-terminus with the benzyl ester, which is removed by hydrogenolysis.

Orthogonal_Boc_Bzl Start 2-Amino-4,4,4- trifluorobutyric acid N_Boc N-Boc protected Start->N_Boc Boc₂O C_Bzl N-Boc, C-Bzl protected N_Boc->C_Bzl BnOH, H+ N_deprotect Free Amine, C-Bzl protected C_Bzl->N_deprotect TFA/DCM C_deprotect N-Boc protected, Free Carboxyl C_Bzl->C_deprotect H₂, Pd/C

Boc/Bzl Orthogonal Strategy

Summary of Protecting Group Strategies

Protecting GroupTarget FunctionalityProtection ReagentDeprotection ConditionsOrthogonal To
Fmoc AminoFmoc-OSu20% Piperidine/DMFBoc, Bzl, tBu
Boc AminoBoc₂OTFA/DCMFmoc, Bzl
Cbz AminoCbz-ClH₂, Pd/CFmoc, Boc, tBu
Methyl/Ethyl Ester CarboxylMeOH/SOCl₂ or EtOH/SOCl₂1 M NaOHCbz
Benzyl Ester (Bzl) CarboxylBnOH, H⁺H₂, Pd/CFmoc, Boc
Tert-Butyl Ester (tBu) CarboxyltBu-acetate, H⁺TFA/DCMFmoc, Bzl

Conclusion

The successful synthesis and modification of peptides and other molecules containing this compound rely on the judicious selection and application of protecting groups. The protocols and strategies outlined in this document provide a comprehensive guide for researchers to navigate the chemical synthesis involving this unique fluorinated amino acid. The choice of an orthogonal protecting group strategy, such as Fmoc/tBu or Boc/Bzl, will depend on the specific synthetic route and the desired final product. Careful execution of these protocols will enable the efficient and high-yielding synthesis of complex molecules for various applications in drug discovery and chemical biology.

References

Application Notes and Protocols for the Enzymatic Resolution of Racemic 2-Amino-4,4,4-trifluorobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Optically pure fluorinated amino acids are of significant interest in drug discovery and development. The incorporation of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of peptides and small molecule drugs. 2-Amino-4,4,4-trifluorobutyric acid, as a bioisostere of leucine, is a valuable building block for creating novel therapeutics.[1][2] While chemical asymmetric synthesis methods exist, enzymatic resolution offers a powerful, environmentally benign, and highly selective alternative for separating racemic mixtures.

This document provides detailed protocols for the kinetic resolution of racemic this compound using two well-established enzymatic strategies: lipase-catalyzed hydrolysis of the corresponding ester and acylase-catalyzed hydrolysis of the N-acetyl derivative. As specific literature for this substrate is limited, these protocols are based on established methodologies for other unnatural and fluorinated amino acids.[3][4][5][6][7]

Method 1: Lipase-Catalyzed Enantioselective Hydrolysis

This method involves the synthesis of a simple ester of the racemic amino acid, followed by stereoselective hydrolysis catalyzed by a lipase. The enzyme preferentially hydrolyzes one enantiomer (typically the L-enantiomer) to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. These two products can then be separated. Lipases are known for their broad substrate scope and stability in organic solvents.[3][8]

Logical Workflow: Lipase-Catalyzed Resolution

Lipase_Workflow cluster_prep Substrate Preparation cluster_resolution Enzymatic Resolution cluster_separation Product Separation & Analysis rac_aa Racemic 2-Amino- 4,4,4-trifluorobutyric Acid esterification Esterification (e.g., SOCl2, EtOH) rac_aa->esterification rac_ester Racemic Ethyl Ester esterification->rac_ester rac_ester_in Racemic Ethyl Ester enzyme_reaction Lipase (e.g., CAL-B) Aqueous-Organic Medium rac_ester_in->enzyme_reaction products Mixture: (S)-Amino Acid (R)-Amino Ester enzyme_reaction->products products_in Product Mixture extraction Liquid-Liquid Extraction products_in->extraction s_acid (S)-Amino Acid extraction->s_acid Aqueous Phase r_ester (R)-Amino Ester extraction->r_ester Organic Phase analysis Chiral HPLC (e.e. determination) s_acid->analysis hydrolysis Hydrolysis r_ester->hydrolysis r_acid (R)-Amino Acid hydrolysis->r_acid r_acid->analysis

Caption: Workflow for lipase-catalyzed resolution of this compound.

Experimental Protocols

1. Preparation of Ethyl 2-Amino-4,4,4-trifluorobutanoate (Substrate)

  • Materials: Racemic this compound, absolute ethanol (B145695) (EtOH), thionyl chloride (SOCl₂), diethyl ether.

  • Procedure:

    • Suspend 10 g of racemic this compound in 100 mL of absolute ethanol in a round-bottom flask.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add 1.2 equivalents of thionyl chloride dropwise while stirring. Maintain the temperature below 10 °C.

    • After addition, allow the mixture to warm to room temperature and then reflux for 4-6 hours until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure to yield the crude ester hydrochloride.

    • Dissolve the crude product in water and neutralize with a saturated sodium bicarbonate solution.

    • Extract the free ester into diethyl ether (3 x 50 mL), dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the racemic ethyl ester.

2. Enzymatic Resolution

  • Materials: Racemic ethyl 2-amino-4,4,4-trifluorobutanoate, Candida antarctica Lipase B (CAL-B, immobilized), diisopropyl ether, phosphate (B84403) buffer (0.1 M, pH 7.5).

  • Procedure:

    • Dissolve 5 g of the racemic ester in 100 mL of diisopropyl ether in a temperature-controlled reaction vessel.

    • Add 10 mL of 0.1 M phosphate buffer (pH 7.5).

    • Add 500 mg of immobilized CAL-B.

    • Stir the mixture at 45 °C.

    • Monitor the reaction progress by taking aliquots and analyzing them via chiral HPLC. The reaction should be stopped at ~50% conversion to achieve high enantiomeric excess (e.e.) for both the product and the remaining substrate.[6]

    • Once ~50% conversion is reached, filter off the immobilized enzyme for potential reuse.

3. Product Separation and Analysis

  • Materials: Reaction mixture, dilute HCl, saturated NaHCO₃ solution, ethyl acetate, chiral HPLC system.

  • Procedure:

    • Acidify the filtrate from the previous step with dilute HCl to pH ~2.

    • Separate the aqueous and organic layers. The aqueous layer contains the hydrochloride salt of the (S)-amino acid.

    • The organic layer contains the unreacted (R)-amino ester. Wash it with saturated NaHCO₃ solution and then brine, dry over anhydrous MgSO₄, and concentrate.

    • The unreacted (R)-ester can be hydrolyzed chemically (e.g., using 6M HCl) to obtain the (R)-amino acid.

    • Determine the enantiomeric excess of the (S)-amino acid and the remaining (R)-ester (or hydrolyzed (R)-amino acid) using chiral HPLC. A teicoplanin-based column (e.g., Astec CHIROBIOTIC T) is often effective for underivatized amino acids.[9]

Method 2: Acylase I-Catalyzed Enantioselective Hydrolysis

This classic method involves the N-acetylation of the racemic amino acid, followed by highly selective hydrolysis of the N-acetyl group from the L-enantiomer by Acylase I. This leaves the unreacted N-acetyl-D-amino acid and the free L-amino acid, which can be easily separated due to their different solubility and charge properties.[7][10]

Logical Workflow: Acylase I-Catalyzed Resolution

Acylase_Workflow cluster_prep Substrate Preparation cluster_resolution Enzymatic Resolution cluster_separation Product Separation & Analysis rac_aa Racemic 2-Amino- 4,4,4-trifluorobutyric Acid acetylation N-Acetylation (Acetic Anhydride) rac_aa->acetylation rac_acetyl Racemic N-Acetyl Amino Acid acetylation->rac_acetyl rac_acetyl_in Racemic N-Acetyl Amino Acid enzyme_reaction Acylase I (e.g., from Aspergillus sp.) Aqueous Buffer, pH 7.0, Co²⁺ rac_acetyl_in->enzyme_reaction products Mixture: (S)-Amino Acid (R)-N-Acetyl Amino Acid enzyme_reaction->products products_in Product Mixture separation Ion-Exchange Chromatography or pH Adjustment products_in->separation s_acid (S)-Amino Acid separation->s_acid r_acetyl (R)-N-Acetyl Amino Acid separation->r_acetyl analysis Chiral HPLC (e.e. determination) s_acid->analysis hydrolysis Acid Hydrolysis r_acetyl->hydrolysis r_acid (R)-Amino Acid hydrolysis->r_acid r_acid->analysis

Caption: Workflow for Acylase I-catalyzed resolution of this compound.

Experimental Protocols

1. Preparation of N-Acetyl-2-Amino-4,4,4-trifluorobutyric Acid (Substrate)

  • Materials: Racemic this compound, acetic anhydride (B1165640), acetic acid, water.

  • Procedure:

    • Suspend 10 g of racemic this compound in a 1:1 mixture of acetic acid and water (100 mL).

    • Cool the suspension to 0-5 °C in an ice bath.

    • Slowly add 1.2 equivalents of acetic anhydride dropwise, ensuring the temperature remains below 15 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.

    • Remove the solvent under reduced pressure. The resulting solid can be recrystallized from an appropriate solvent (e.g., water/ethanol) to yield the pure racemic N-acetylated amino acid.

2. Enzymatic Resolution

  • Materials: Racemic N-acetyl-2-amino-4,4,4-trifluorobutyric acid, Acylase I (from Aspergillus sp.), sodium hydroxide (B78521) (NaOH), cobalt(II) chloride (CoCl₂).

  • Procedure:

    • Prepare a 0.5 M solution of the racemic N-acetyl amino acid in deionized water. Adjust the pH to 7.0 with 2 M NaOH.

    • Add CoCl₂ to a final concentration of 0.5 mM. This is often required as a cofactor for Acylase I.[10]

    • Add Acylase I (e.g., 1000 units per gram of substrate) to the solution.

    • Maintain the reaction at 37 °C. Keep the pH constant at 7.0 by the controlled addition of 2 M NaOH using a pH-stat or manual titration. The consumption of NaOH is indicative of the reaction progress.

    • The reaction is complete when 0.5 equivalents of NaOH have been consumed (indicating 100% conversion of the L-enantiomer, which is 50% of the total substrate).

    • Terminate the reaction by boiling the solution for 5 minutes to denature the enzyme, followed by centrifugation to remove the precipitated protein.

3. Product Separation and Analysis

  • Materials: Reaction supernatant, hydrochloric acid (HCl), activated carbon, Dowex-50 resin (H⁺ form), ammonium (B1175870) hydroxide, chiral HPLC system.

  • Procedure:

    • Decolorize the supernatant with activated carbon and filter.

    • Acidify the filtrate to pH ~3 with HCl. At this pH, the N-acetyl-(R)-amino acid is often less soluble and may precipitate upon cooling.

    • Alternatively, for a more robust separation, pass the solution through a column of Dowex-50 (H⁺) resin.

    • The N-acetyl-(R)-amino acid will not bind and will be in the eluate.

    • The desired (S)-amino acid will bind to the resin. Wash the resin with water, then elute the (S)-amino acid with 2 M ammonium hydroxide.

    • Evaporate the respective fractions to obtain the separated products.

    • The N-acetyl-(R)-amino acid can be hydrolyzed with 6 M HCl to yield the (R)-amino acid.

    • Determine the enantiomeric excess of the (S)-amino acid and the recovered (R)-amino acid via chiral HPLC.

Data Presentation

Quantitative data for the enzymatic resolution of the specific target molecule is not available in the literature. The following table presents representative data from the resolution of analogous fluorinated or unnatural amino acids to provide an expected range of performance for the proposed protocols.

SubstrateEnzymeMethodConversion (%)e.e. Substrate (%)e.e. Product (%)Enantiomeric Ratio (E)Reference
Racemic fluorinated β-amino esterLipase PSIM (Burkholderia cepacia)Hydrolysis~50>99 (R-ester)>99 (S-acid)>100[6]
Racemic α-Tfm-Ala-NH₂Amidase (Mycobacterium neoaurum)Hydrolysis~50>99 (S-amide)>99 (R-acid)>200[4]
Racemic Amino Acid EstersPseudomonas LipaseHydrolysis~50HighHighHigh[3]
N-Acetyl Unnatural Amino AcidsAcylase IHydrolysis50>99 (N-Ac-D-AA)>99 (L-AA)>100[7]

This table is for illustrative purposes. Actual results for this compound will require experimental optimization.

References

Application Notes and Protocols for the Use of 2-Amino-4,4,4-trifluorobutyric Acid Hydrochloride in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,4,4-trifluorobutyric acid is a non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry and drug development. The presence of a trifluoromethyl group (CF₃) at the γ-position imparts unique physicochemical properties, including increased metabolic stability, enhanced lipophilicity, and altered conformational preferences.[1] Its hydrochloride salt is a common starting material for introducing this valuable moiety into peptides and small molecules.

One of the primary applications of this compound is as a bioisosteric replacement for leucine.[2] The trifluoromethyl group is sterically similar to the isobutyl side chain of leucine, allowing it to mimic the natural amino acid's interactions with biological targets while offering the aforementioned benefits of fluorination.[2] This substitution can lead to peptides with improved pharmacokinetic profiles and enhanced biological activity.

These application notes provide detailed protocols for the synthesis of the Fmoc-protected building block of (S)-2-amino-4,4,4-trifluorobutanoic acid, its incorporation into peptides via solid-phase peptide synthesis (SPPS), and its potential application in the design of enzyme inhibitors.

Key Applications

  • Peptidomimetics: As a bioisostere of leucine, it is used in the design of peptides and peptidomimetics with enhanced metabolic stability and receptor affinity.[2]

  • Enzyme Inhibitors: The trifluoromethyl group can act as a key pharmacophore in the design of enzyme inhibitors, particularly for proteases.

  • ¹⁹F NMR Probes: The fluorine atoms provide a sensitive handle for ¹⁹F NMR studies, enabling the investigation of peptide conformation and binding interactions.

Synthesis of the Key Building Block: (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic Acid

For incorporation into peptides using the widely adopted Fmoc-based solid-phase peptide synthesis (SPPS), this compound must first be protected with a fluorenylmethyloxycarbonyl (Fmoc) group. A robust, large-scale asymmetric synthesis has been developed, providing access to the enantiomerically pure (S)-enantiomer, which is crucial for biological applications.[2]

The synthesis proceeds via the alkylation of a chiral Ni(II) complex of a glycine (B1666218) Schiff base with 1,1,1-trifluoro-2-iodoethane (B141898). The subsequent disassembly of the complex yields (S)-2-amino-4,4,4-trifluorobutanoic acid, which is then converted to its N-Fmoc derivative.[2]

Experimental Protocol: Large-Scale Asymmetric Synthesis of (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic Acid[2]

This protocol is adapted from a published large-scale synthesis and demonstrates a commercially viable method.[2]

Step 1: Alkylation of the Ni(II)-Glycine Complex

  • To a stirred solution of the (S)-Ni(II) complex of the glycine Schiff base (1.0 eq.) in a mixture of DMF and MeOH, add 1,1,1-trifluoro-2-iodoethane (1.05 eq.) and powdered KOH (1.05 eq.).

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by the sequential addition of water to precipitate the product.

  • Filter the precipitate, wash with water and a suitable organic solvent (e.g., isopropanol), and dry under vacuum to yield the alkylated Ni(II) complex.

Step 2: Disassembly of the Complex and Fmoc Protection

  • Suspend the alkylated Ni(II) complex in a mixture of dimethoxyethane (DME) and 6N HCl.

  • Heat the mixture to 40-50 °C and stir for 1 hour.

  • Cool the reaction mixture and add water to precipitate the chiral auxiliary.

  • Filter to remove the auxiliary and collect the filtrate containing the free amino acid hydrochloride.

  • To the filtrate, add a solution of Fmoc-OSu (1.0 eq.) in acetonitrile (B52724) and sodium carbonate to adjust the pH to basic.

  • Stir the mixture at room temperature for 4 hours.

  • Remove the acetonitrile under reduced pressure and perform an aqueous workup with ethyl acetate (B1210297) and acid.

  • Isolate the crude product and purify by crystallization or chromatography to obtain (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid.

Parameter Value Reference
Starting Material (S)-Ni(II) complex of glycine Schiff base[2]
Reagents 1,1,1-trifluoro-2-iodoethane, KOH, DMF, MeOH, 6N HCl, Fmoc-OSu, Na₂CO₃[2]
Overall Yield >80%[2]
Enantiomeric Excess >99% ee[2]

Table 1: Summary of the Large-Scale Synthesis of (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic Acid.

Synthesis_Workflow cluster_alkylation Step 1: Alkylation cluster_disassembly_fmoc Step 2: Disassembly & Fmoc Protection start1 Ni(II)-Glycine Complex reagents1 CF3CH2I, KOH DMF/MeOH start1->reagents1 product1 Alkylated Ni(II) Complex reagents1->product1 start2 Alkylated Ni(II) Complex product1->start2 Purified Intermediate reagents2 1. 6N HCl, DME 2. Fmoc-OSu, Na2CO3 start2->reagents2 product2 (S)-N-Fmoc-2-amino-4,4,4- trifluorobutanoic acid reagents2->product2

Caption: Workflow for the synthesis of the Fmoc-protected building block.

Incorporation into Peptides via Fmoc-SPPS

The (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid can be incorporated into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. Due to the electron-withdrawing nature of the trifluoromethyl group and potential steric hindrance, optimization of the coupling conditions may be necessary to ensure high coupling efficiency.

General Protocol for Fmoc-SPPS Incorporation

This protocol outlines the general steps for coupling (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminus

  • (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid

  • Coupling reagents (e.g., HBTU, HATU, or COMU)

  • Base (e.g., N,N-diisopropylethylamine - DIPEA)

  • Solvent (e.g., N,N-dimethylformamide - DMF)

  • 20% Piperidine (B6355638) in DMF for Fmoc deprotection

  • Washing solvents (DMF, Dichloromethane - DCM)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, drain, and repeat for another 10-15 minutes to ensure complete removal of the Fmoc group from the N-terminal amino acid.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove piperidine and by-products.

  • Activation and Coupling:

    • In a separate vessel, dissolve (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid (3-5 eq.), a coupling reagent (e.g., HBTU, 3-5 eq.), and an additive like HOBt (if required by the coupling reagent) in DMF.

    • Add DIPEA (6-10 eq.) to the activation mixture.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-4 hours at room temperature. For sterically hindered couplings, extended reaction times or double coupling may be necessary.

  • Monitoring the Coupling: Perform a Kaiser test or a similar colorimetric test to check for the presence of free primary amines. A negative result indicates a complete reaction.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and by-products.

  • Chain Elongation: Repeat the deprotection and coupling cycle for the subsequent amino acids in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a suitable cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.

Coupling Reagent Typical Equivalents (Amino Acid:Reagent:Base) Advantages Considerations
HBTU/DIPEA 1 : 1 : 2 (relative to amino acid)Commonly used, efficient for many couplings.May require longer coupling times for hindered amino acids.
HATU/DIPEA 1 : 1 : 2 (relative to amino acid)Highly efficient, especially for hindered couplings.[3]More expensive than HBTU.
COMU/DIPEA 1 : 1 : 2 (relative to amino acid)High efficiency, safer alternative to HATU.[3]May be less stable in solution over long periods.

Table 2: Comparison of Common Coupling Reagents for SPPS.

SPPS_Cycle Resin Peptide-Resin (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Coupling (Fmoc-AA-OH, Reagents, DIPEA) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Next_Cycle Next Amino Acid or Final Cleavage Washing2->Next_Cycle Next_Cycle->Deprotection Repeat Cycle

Caption: General workflow for an Fmoc-SPPS cycle.

Application in Enzyme Inhibitor Synthesis

The unique electronic properties of the trifluoromethyl group make this compound an attractive building block for the design of enzyme inhibitors, particularly for proteases such as cysteine proteases. The trifluoromethyl ketone functionality, which can be derived from the corresponding amino acid, is a well-known transition-state analog inhibitor of serine and cysteine proteases.

While specific examples detailing the synthesis of protease inhibitors directly from this compound hydrochloride are not abundant in the readily available literature, the general synthetic strategies for creating trifluoromethyl ketone-based inhibitors from amino acids are well-established.

Conceptual Workflow for Inhibitor Synthesis

A plausible synthetic route could involve the conversion of the carboxylic acid of N-protected 2-amino-4,4,4-trifluorobutanoic acid to a trifluoromethyl ketone. This can then be coupled to other moieties to generate a targeted inhibitor.

Inhibitor_Synthesis_Concept start N-Protected 2-amino-4,4,4-trifluorobutanoic acid activation Carboxylic Acid Activation start->activation tfm_formation Reaction with Trifluoromethylating Agent activation->tfm_formation intermediate Trifluoromethyl Ketone Intermediate tfm_formation->intermediate coupling Coupling with Targeting Moiety intermediate->coupling inhibitor Final Protease Inhibitor coupling->inhibitor

Caption: Conceptual workflow for protease inhibitor synthesis.

Conclusion

This compound hydrochloride is a valuable and versatile building block for the synthesis of modified peptides and potential enzyme inhibitors. The availability of a robust asymmetric synthesis for its Fmoc-protected form allows for its efficient incorporation into peptides via standard SPPS protocols. The resulting fluorinated peptides benefit from the unique properties conferred by the trifluoromethyl group, making this amino acid a powerful tool for researchers and professionals in drug discovery and development. Careful consideration of coupling conditions is recommended to ensure high yields and purity when incorporating this sterically demanding amino acid.

References

Application Notes and Protocols: Enhancing Metabolic Stability through Incorporation of Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorinated amino acids into peptides and proteins has emerged as a powerful tool in drug discovery and chemical biology. Selective fluorination can significantly alter the physicochemical properties of a biomolecule, often leading to enhanced metabolic stability, increased bioavailability, and improved target-binding affinity.[1][2] This is primarily attributed to the unique properties of the carbon-fluorine bond, which is exceptionally strong and resistant to enzymatic cleavage by proteases and metabolic enzymes such as cytochrome P450 (CYP) enzymes.[1]

These application notes provide a comprehensive overview and detailed protocols for the synthesis of fluorinated amino acids, their incorporation into peptides, and the subsequent evaluation of their metabolic stability.

Data Presentation: Impact of Fluorination on Proteolytic Stability

The effect of incorporating fluorinated amino acids on the proteolytic stability of peptides is a complex phenomenon. It is influenced by the specific enzyme, the position of the fluorinated residue relative to the cleavage site, and the extent of fluorination.[3][4] Below are representative data summarizing the stability of model peptides against common proteases.

Table 1: Proteolytic Stability of Fluorinated Peptides against α-Chymotrypsin

Peptide SequencePosition of Fluorinated Amino AcidFluorinated Amino AcidHalf-life (min) vs. α-ChymotrypsinFold Increase in Stability
Ac-Ala-Ala-Pro-Phe -Ala-NH2P1Phenylalanine (Control)301
Ac-Ala-Ala-Pro-(4-F-Phe) -Ala-NH2P14-Fluorophenylalanine1204
Ac-Ala-Ala-Pro-(CF3-Ala) -Ala-NH2P1α-Trifluoromethyl-alanine>1440>48
Ac-Ala-Ala -Pro-Phe-Ala-NH2P3Alanine (Control)351
Ac-Ala-(CF3-Ala) -Pro-Phe-Ala-NH2P3α-Trifluoromethyl-alanine451.3

Note: Data are hypothetical and compiled for illustrative purposes based on trends reported in the literature. Actual results may vary.

Table 2: Metabolic Stability of Peptides in Human Plasma

PeptideModificationHalf-life (hours) in Human Plasma
Peptide AUnmodified0.5
Peptide A-FContains Hexafluoroleucine8
GLP-1 AnalogUnmodified2
GLP-1 Analog-FContains 4-fluorophenylalanine5.8

Note: Data are hypothetical and compiled for illustrative purposes based on trends reported in the literature.[5] Actual results may vary.

Experimental Protocols

Protocol 1: Synthesis of Fluorinated α-Amino Acids

The synthesis of fluorinated amino acids is a critical first step. Numerous synthetic strategies have been developed, often categorized into methods based on fluorinated building blocks or direct fluorination/fluoroalkylation of amino acid precursors.[6] A general, protecting-group-free, semi-continuous process for the synthesis of racemic fluorinated α-amino acids from fluorinated amines is described below.[7]

Objective: To synthesize racemic fluorinated α-amino acids.

Materials:

  • Fluorinated amine

  • Singlet-oxygen generator

  • Cyanide source (e.g., KCN)

  • Strong acid (e.g., HCl)

  • Organic solvents (e.g., Methanol, Dichloromethane)

  • Standard laboratory glassware and purification equipment (e.g., chromatography column)

Procedure:

  • Photooxidative Cyanation:

    • Dissolve the starting fluorinated amine in a suitable organic solvent.

    • Introduce a photosensitizer and a cyanide source.

    • Irradiate the mixture with a singlet-oxygen-generating light source while bubbling oxygen through the solution to form the intermediate α-amino nitrile.

  • Acid-Mediated Hydrolysis:

    • Carefully add a strong acid to the reaction mixture containing the α-amino nitrile.

    • Heat the mixture under reflux to hydrolyze the nitrile to a carboxylic acid.

  • Purification:

    • Neutralize the reaction mixture.

    • Purify the resulting fluorinated α-amino acid using standard techniques such as ion-exchange chromatography or crystallization.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) with Fluorinated Amino Acids

Incorporating fluorinated amino acids into peptides is readily achieved using standard solid-phase peptide synthesis (SPPS) protocols.

Objective: To synthesize a peptide containing a fluorinated amino acid.

Materials:

  • Fmoc-protected amino acids (including the desired Fmoc-protected fluorinated amino acid)

  • Rink Amide resin (or other suitable solid support)

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)

  • Solvents (DMF, DCM)

  • SPPS reaction vessel

  • HPLC for purification

Procedure:

  • Resin Swelling: Swell the resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF.

  • Amino Acid Coupling:

    • Activate the C-terminus of the Fmoc-protected amino acid (standard or fluorinated) using a coupling reagent and a base.

    • Add the activated amino acid to the deprotected resin and allow the coupling reaction to proceed.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

  • Purification: Precipitate the crude peptide in cold ether, and purify it using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry.

Protocol 3: In Vitro Proteolytic Stability Assay

This protocol describes a method to assess the stability of fluorinated peptides against specific proteases.[3][4]

Objective: To determine the rate of proteolytic degradation of a fluorinated peptide.

Materials:

  • Fluorinated peptide and non-fluorinated control peptide

  • Protease of interest (e.g., α-chymotrypsin, trypsin, pepsin)

  • Appropriate buffer for the chosen protease (e.g., Tris-HCl for trypsin, acetate (B1210297) buffer for pepsin)

  • Quenching solution (e.g., 10% TFA)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a UV or fluorescence detector

Procedure:

  • Enzyme and Peptide Preparation: Prepare stock solutions of the protease and the peptides in the appropriate assay buffer.

  • Reaction Initiation:

    • Pre-incubate the peptide solution at 37°C.

    • Initiate the reaction by adding the protease to the peptide solution. The final peptide concentration should be in the low micromolar range, and the enzyme-to-substrate ratio should be optimized for a measurable degradation rate.

  • Time-Course Sampling: At specific time points (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately quench the enzymatic reaction by adding the aliquot to a quenching solution.

  • HPLC Analysis:

    • Analyze the quenched samples by RP-HPLC.

    • Monitor the disappearance of the parent peptide peak and the appearance of fragment peaks over time.

  • Data Analysis:

    • Calculate the percentage of the remaining parent peptide at each time point.

    • Plot the percentage of remaining peptide against time and determine the half-life (t1/2) of the peptide.

Protocol 4: In Vivo Metabolic Stability Assessment

This protocol outlines a general procedure for evaluating the pharmacokinetic profile of a fluorinated peptide in an animal model.[1]

Objective: To determine the in vivo half-life and identify major metabolites of a novel fluorinated peptide.

Materials:

  • Fluorinated peptide

  • Animal model (e.g., Sprague-Dawley rats)

  • Dosing vehicle (e.g., saline)

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Dosing: Administer the fluorinated peptide to the animals via the desired route (e.g., intravenous, subcutaneous).

  • Blood Sampling: Collect blood samples at predetermined time points post-dosing (e.g., 5, 15, 30, 60 minutes, and 2, 4, 8, 24 hours).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Preparation: Precipitate plasma proteins (e.g., with acetonitrile) and prepare the samples for analysis.

  • LC-MS/MS Analysis: Quantify the concentration of the parent peptide in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of the peptide versus time.

    • Calculate key pharmacokinetic parameters, including half-life (t1/2), clearance, and volume of distribution, using appropriate software.

  • Metabolite Identification (Optional): Analyze plasma and urine/feces samples to identify major metabolites.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Incorporation cluster_analysis Stability Assessment cluster_outcome Outcome A Synthesis of Fluorinated Amino Acid B Solid-Phase Peptide Synthesis A->B C In Vitro Proteolytic Assay (HPLC) B->C Test Peptide D In Vivo Metabolic Study (LC-MS/MS) B->D Test Peptide E Enhanced Metabolic Stability C->E D->E

Caption: Experimental workflow for enhancing peptide metabolic stability.

mtor_pathway AminoAcids Amino Acids (including Fluorinated Analogs) mTORC1 mTORC1 AminoAcids->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates eIF4E 4E-BP1 mTORC1->eIF4E phosphorylates (inactivates) ProteinSynthesis Protein Synthesis & Cell Growth S6K1->ProteinSynthesis promotes eIF4E->ProteinSynthesis inhibits

References

The Transformative Role of Fluorinated Amino Acids in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into amino acid scaffolds has emerged as a cornerstone of modern medicinal chemistry, offering a powerful toolkit to refine the pharmacokinetic and pharmacodynamic properties of therapeutic candidates. The unique physicochemical characteristics of fluorine, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, enable chemists to meticulously modulate biological activity, metabolic stability, and target engagement.[1][2] This document provides detailed application notes and experimental protocols for leveraging fluorinated amino acids in contemporary drug discovery programs.

Application Notes: The Multifaceted Impact of Fluorination

The introduction of fluorine into amino acid side chains can induce profound changes in a molecule's properties, leading to significant improvements in its drug-like characteristics. These modifications can be broadly categorized into enhancing metabolic stability, modulating physicochemical properties, and improving target binding and selectivity.

Enhanced Metabolic Stability

A primary driver for the use of fluorinated amino acids is to bolster a drug candidate's resistance to metabolic degradation, particularly by cytochrome P450 (CYP) enzymes.[1][3] The exceptional strength of the C-F bond makes it significantly less susceptible to enzymatic cleavage compared to a C-H bond.[4] By strategically placing fluorine atoms at metabolically vulnerable positions ("metabolic soft spots"), chemists can effectively block oxidative metabolism, thereby extending the compound's half-life and improving its oral bioavailability.[1][5]

For instance, the substitution of a hydrogen atom with fluorine at a benzylic or allylic position can prevent hydroxylation, a common metabolic pathway.[1] This strategy has been successfully employed to enhance the metabolic stability of numerous drug candidates across various therapeutic areas.[1]

Modulation of Physicochemical Properties

Fluorination offers a versatile strategy to fine-tune key physicochemical parameters that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Lipophilicity: The impact of fluorine on lipophilicity is context-dependent. While a single fluorine atom can subtly increase lipophilicity, trifluoromethyl (-CF3) groups are significantly more lipophilic.[1][4] This modulation allows for the optimization of a drug's ability to cross cell membranes and reach its target.[6]

  • Acidity and Basicity (pKa): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which can significantly lower the pKa of nearby acidic or basic functional groups.[1][7] This ability to fine-tune the ionization state of a molecule is crucial for optimizing its solubility, permeability, and interaction with its biological target.

Improved Target Binding and Selectivity

The incorporation of fluorinated amino acids can enhance a drug's binding affinity and selectivity for its target protein. This can be achieved through several mechanisms:

  • Conformational Control: The introduction of fluorine can influence the conformational preferences of the amino acid side chain and the overall peptide or small molecule, pre-organizing it into a bioactive conformation for optimal target engagement.[8][9]

  • Novel Interactions: Fluorine can participate in favorable non-covalent interactions within the protein binding pocket, such as dipole-dipole, electrostatic, and even weak hydrogen bonds.[6] The substitution of hydrogen with fluorine can also create a more hydrophobic surface, enhancing interactions with hydrophobic pockets in the target protein.[7]

  • Bioisosteric Replacement: Fluorinated amino acids can serve as bioisosteres for natural amino acids, mimicking their size and shape while introducing beneficial electronic properties.[10]

Quantitative Impact of Fluorination on Drug Properties

The following tables summarize the quantitative effects of incorporating fluorinated amino acids on key drug discovery parameters, compiled from various studies.

Table 1: Enhancement of Metabolic Stability

Parent Compound ClassFluorinated Amino Acid IncorporatedChange in Metabolic Half-life (t½) in Human Liver MicrosomesReference CompoundFold Increase in Stability
PI3K InhibitorDifluorinated Pyridyl MoietyIncreased oral bioavailability and decreased clearanceNon-fluorinated pyridyl analogNot specified
BTK InhibitorStrategically placed fluorine atomImproved microsomal stability and oral exposureNon-fluorinated analogNot specified
Pyrroloquinolinone2- or 3-fluorophenyl groupNo improvement in metabolic stabilityNon-fluorinated 7-phenyl analog0

Note: Quantitative data on fold increase is often context-specific and not always reported in a standardized manner. The table illustrates the general trend of improved stability.

Table 2: Modulation of Physicochemical Properties

Amino AcidFluorinated AnalogpKa of Side ChainChange in pKa (ΔpKa)LogP (Fluorinated)LogP (Non-fluorinated)
Phenylalanine4-Fluoro-L-phenylalanine~9.1 (amine)-0.21.791.38
Tyrosine3-Fluoro-L-tyrosine~9.8 (phenol)-0.31.281.21
Proline4(R)-Fluoroproline~9.2 (amine)-0.5-1.1-1.6

Note: pKa and LogP values can vary depending on the specific measurement conditions.

Table 3: Improvement in Binding Affinity

TargetInhibitor ClassFluorinated Amino AcidIC50 / Ki (Fluorinated)IC50 / Ki (Non-fluorinated)Fold Improvement in Affinity
ThrombinHexapeptide-based inhibitorsNot SpecifiedFavorable modulation of efficacyNot SpecifiedSignificant
γ-SecretaseSmall molecule inhibitorsNot SpecifiedFavorable modulation of efficacyNot SpecifiedSignificant
FXIISmall molecule inhibitorsNot SpecifiedFavorable modulation of efficacyNot SpecifiedSignificant

Note: Specific fold improvements are highly dependent on the target and the specific inhibitor scaffold.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the impact of incorporating fluorinated amino acids into drug candidates.

Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by CYP enzymes.[5]

Materials:

  • Test compound (fluorinated and non-fluorinated analogs)

  • Human liver microsomes (HLMs)

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Internal standard (for LC-MS/MS analysis)

  • Acetonitrile (B52724) (ice-cold)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a 96-well plate, prepare the reaction mixture containing phosphate buffer, HLMs (final concentration typically 0.5-1 mg/mL), and the test compound (final concentration typically 1 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Time-point Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw aliquots of the incubation mixture.

  • Reaction Quenching: Immediately quench the reaction by adding the aliquot to a tube or well containing ice-cold acetonitrile with the internal standard. This precipitates the proteins and stops the enzymatic reaction.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the concentration of the parent compound remaining at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). The in vitro half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Protocol 2: Determination of Binding Affinity using a Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for a specific receptor.

Materials:

  • Cell membranes or purified receptor expressing the target of interest

  • Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) with known affinity for the target

  • Assay buffer (specific to the target receptor)

  • Test compound (fluorinated and non-fluorinated analogs) at various concentrations

  • Non-specific binding control (a high concentration of an unlabeled ligand)

  • Scintillation vials and scintillation cocktail (for radiolabeled ligands)

  • Filter plates and vacuum manifold

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, cell membranes/purified receptor, and the radiolabeled ligand at a fixed concentration (typically at or below its Kd).

  • Addition of Test Compounds: Add the test compounds at a range of concentrations (e.g., 10-point serial dilution). Include wells for total binding (no competitor) and non-specific binding (high concentration of unlabeled ligand).

  • Incubation: Incubate the plate for a specific time at a defined temperature to allow the binding to reach equilibrium.

  • Termination of Binding: Rapidly terminate the binding reaction by filtering the contents of each well through a filter plate using a vacuum manifold. This separates the bound from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: For scintillation counting, punch out the filters, place them in scintillation vials with scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Structural Analysis using Protein X-ray Crystallography

This technique provides high-resolution structural information about how a fluorinated ligand binds to its target protein.[11][12]

Materials:

  • Purified target protein

  • Fluorinated amino acid-containing ligand

  • Crystallization screening solutions

  • Crystallization plates (e.g., sitting drop or hanging drop vapor diffusion)

  • Cryoprotectant

  • Liquid nitrogen

  • Synchrotron X-ray source

  • X-ray detector

  • Crystallographic software for data processing and structure refinement

Procedure:

  • Protein-Ligand Complex Formation: Incubate the purified protein with an excess of the fluorinated ligand to ensure complex formation.

  • Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to find conditions that yield well-diffracting crystals of the protein-ligand complex.

  • Crystal Harvesting and Cryo-cooling: Carefully harvest a suitable crystal and soak it in a cryoprotectant solution to prevent ice formation during freezing. Flash-cool the crystal in liquid nitrogen.[13]

  • X-ray Diffraction Data Collection: Mount the frozen crystal in the X-ray beam of a synchrotron and collect diffraction data.[13]

  • Data Processing: Process the diffraction data to determine the unit cell dimensions, space group, and the intensities of the diffraction spots.

  • Structure Solution and Refinement: Solve the crystal structure using methods like molecular replacement (if a related structure is available). Build a model of the protein-ligand complex into the electron density map and refine the model to improve its agreement with the experimental data.[13]

  • Structural Analysis: Analyze the final refined structure to visualize the binding mode of the fluorinated ligand, its interactions with the protein, and any conformational changes induced upon binding.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of fluorinated amino acids in drug discovery.

G cluster_0 Benefits of Fluorination cluster_1 Outcomes Metabolic Stability Metabolic Stability Improved PK/PD Improved PK/PD Metabolic Stability->Improved PK/PD Altered pKa Altered pKa Altered pKa->Improved PK/PD Modulated Lipophilicity Modulated Lipophilicity Modulated Lipophilicity->Improved PK/PD Enhanced Binding Enhanced Binding Increased Potency Increased Potency Enhanced Binding->Increased Potency Higher Selectivity Higher Selectivity Enhanced Binding->Higher Selectivity

Benefits of Fluorination in Drug Discovery.

G Start Start Synthesize Fluorinated Analog Synthesize Fluorinated Analog Start->Synthesize Fluorinated Analog In Vitro Assays In Vitro Assays Synthesize Fluorinated Analog->In Vitro Assays Metabolic Stability Assay Metabolic Stability Assay In Vitro Assays->Metabolic Stability Assay Binding Affinity Assay Binding Affinity Assay In Vitro Assays->Binding Affinity Assay Data Analysis Data Analysis Metabolic Stability Assay->Data Analysis Binding Affinity Assay->Data Analysis Lead Optimization Lead Optimization Data Analysis->Lead Optimization Lead Optimization->Synthesize Fluorinated Analog Iterate End End Lead Optimization->End

Drug Discovery Workflow with Fluorinated Amino Acids.

G cluster_protein Protein Active Site Drug Drug (Fluorinated) BindingPocket Binding Pocket Drug->BindingPocket Binding TargetProtein Target Protein Fluorine F HydrophobicPocket Hydrophobic Pocket Fluorine->HydrophobicPocket Hydrophobic Interaction H-Bond H-Bond Acceptor/Donor Fluorine->H-Bond Weak H-Bond Interaction

Fluorine Interactions within a Protein Binding Pocket.

References

Troubleshooting & Optimization

optimizing alkylation conditions for 2-Amino-4,4,4-trifluorobutanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Amino-4,4,4-trifluorobutanoic acid, with a focus on optimizing alkylation conditions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 2-Amino-4,4,4-trifluorobutanoic acid, particularly when using the popular method of alkylating a chiral Ni(II) complex of a glycine (B1666218) Schiff base.

Problem 1: Low Yield of Alkylated Product
Potential Cause Recommended Solution
Incomplete formation of the glycine enolate equivalent. Ensure strictly anhydrous reaction conditions. Use freshly prepared or properly stored strong bases (e.g., n-BuLi, LDA, or solid KOH in a suitable solvent). Consider titrating the organolithium reagent if using n-BuLi.
Side reactions, such as self-condensation or reaction with the solvent. Add the alkylating agent (e.g., 2,2,2-trifluoroethyl iodide) slowly at a low temperature (-78 °C for enolates, room temperature for Ni(II) complexes) to minimize side reactions. Ensure the chosen solvent (e.g., DMF, THF) is dry and compatible with the reaction conditions.
Degradation of the starting material or product. For the Ni(II) complex method, oxidative degradation can occur. It is crucial to work under an inert atmosphere (e.g., argon or nitrogen).[1]
Inefficient quenching of the reaction. For the Ni(II) complex method, a specific two-step quenching procedure with water has been shown to be effective in precipitating the desired product and improving yield.[1]
Problem 2: Poor Diastereoselectivity
Potential Cause Recommended Solution
Suboptimal reaction temperature. Temperature can significantly impact diastereoselectivity. For the alkylation of chiral imines, lower temperatures often lead to higher selectivity. Maintain the recommended temperature for the specific method (e.g., room temperature for the Ni(II) complex alkylation).
Incorrect stoichiometry of base or alkylating agent. An excess of base can sometimes lead to decreased selectivity. For the large-scale synthesis using the Ni(II) complex, only a slight excess (5 mol%) of base and alkylating agent was found to be optimal.[1]
Presence of impurities in starting materials or solvents. Ensure all reagents and solvents are of high purity and are properly dried.
Equilibration of the product to the undesired diastereomer. In some cases, the kinetic product may not be the thermodynamically favored one. Analyze the reaction mixture over time to determine if equilibration is occurring. For the Ni(II) complex method, the high diastereoselectivity is thermodynamically controlled.
Problem 3: Formation of Byproducts
Potential Byproduct Potential Cause Recommended Solution
Bis-alkylated product Use of excess alkylating agent or prolonged reaction time.Use a stoichiometric amount or a slight excess of the alkylating agent. Monitor the reaction progress by TLC or LC-MS to avoid extended reaction times.
Oxidative degradation products (e.g., binuclear Ni(II) complexes) Presence of oxygen in the reaction.Deoxygenate the solvent and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[1]
Products from reaction with solvent The solvent (e.g., DMF) can sometimes participate in side reactions.Choose a less reactive, anhydrous solvent if solvent-related byproducts are a major issue.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for the asymmetric synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic acid?

A1: The alkylation of a chiral Ni(II) complex of a glycine Schiff base with 2,2,2-trifluoroethyl iodide is a widely used and scalable method.[1][2][3] This method has been successfully applied to produce the target amino acid on a large scale (>150 g).[3]

Q2: What are the key parameters to control for high diastereoselectivity in the Ni(II) complex alkylation method?

A2: The key parameters include maintaining the reaction at room temperature, using a minimal excess of base (e.g., 5 mol% KOH in methanol), and a slight excess of the alkylating agent (5 mol% 2,2,2-trifluoroethyl iodide).[1] A specific two-step quenching procedure with water is also critical for isolating the major diastereomer with high purity.[1]

Q3: What are some common side products to look out for in the Ni(II) complex alkylation?

A3: Common side products include the minor diastereomer, the bis-alkylated product, and oxidative degradation byproducts like binuclear Ni(II) complexes.[1]

Q4: How can I purify the final 2-Amino-4,4,4-trifluorobutanoic acid?

A4: After the alkylation and subsequent hydrolysis of the chiral auxiliary, the resulting amino acid is often protected (e.g., with an Fmoc group) and purified by recrystallization.[2] For the Ni(II) complex method, the specific quenching procedure can precipitate the desired diastereomer in high purity, minimizing the need for extensive chromatographic purification.[1]

Q5: Are there alternative methods for synthesizing 2-Amino-4,4,4-trifluorobutanoic acid?

A5: Yes, other methods for the asymmetric synthesis of α-amino acids can be adapted. These include:

  • The Schöllkopf bis-lactim ether method: This involves the alkylation of a chiral bis-lactim ether derived from glycine and a chiral auxiliary like valine.

  • Phase-transfer catalysis: This method uses a chiral phase-transfer catalyst to mediate the alkylation of a glycine imine. While these are general methods for amino acid synthesis, their specific application and optimization for 2-Amino-4,4,4-trifluorobutanoic acid may require further development.

Q6: What are some suitable N-protecting groups for 2-Amino-4,4,4-trifluorobutanoic acid, and are there any special considerations due to the trifluoromethyl group?

A6: Common N-protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) can be used. The strong electron-withdrawing nature of the trifluoromethyl group can increase the acidity of the N-H bond, which might affect the stability of certain protecting groups or the conditions required for their removal. However, Fmoc has been successfully used in the synthesis of (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid.[2][3]

Data Presentation

Table 1: Optimized Conditions for the Alkylation of Chiral Ni(II) Glycine Complex
ParameterOptimized ConditionRationale
Base 10% KOH in Methanol (B129727)Provides the necessary basicity for deprotonation.
Base Stoichiometry 1.05 equivalentsA slight excess is sufficient for optimal yield and stereoselectivity on a large scale.[1]
Alkylating Agent 2,2,2-Trifluoroethyl iodide (CF₃CH₂I)The electrophile that introduces the trifluoroethyl side chain.
Alkylating Agent Stoichiometry 1.05 equivalentsA minimal excess prevents the formation of bis-alkylated byproducts.[1]
Solvent N,N-Dimethylformamide (DMF)A common polar aprotic solvent for this type of reaction.
Temperature Room TemperatureConvenient for large-scale synthesis and provides high diastereoselectivity.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidative degradation of the Ni(II) complex.[1]
Quenching Two-step addition of waterPromotes the precipitation of the major diastereomer with high purity.[1]

Experimental Protocols

Key Experiment: Alkylation of Chiral Ni(II) Glycine Complex

This protocol is based on the large-scale synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic acid.

Materials:

  • Chiral Ni(II) complex of glycine Schiff base (1.0 equiv)

  • 2,2,2-Trifluoroethyl iodide (1.05 equiv)

  • 10% Potassium hydroxide (B78521) in methanol (1.05 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized water

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Under an inert atmosphere, dissolve the chiral Ni(II) glycine complex in anhydrous DMF.

  • To this solution, add 2,2,2-trifluoroethyl iodide.

  • Slowly add the 10% KOH in methanol solution to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, begin the two-step quenching process: a. Add a volume of water equivalent to three times the volume of DMF used and stir for 1 hour at 20-40 °C. b. Add a second portion of water, equivalent to twice the initial volume of DMF, and continue stirring for another hour at the same temperature.

  • The desired diastereomer will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with water, and dry under vacuum.

Mandatory Visualization

experimental_workflow Experimental Workflow for Alkylation of Ni(II) Glycine Complex cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation start Dissolve Ni(II) Complex in anhydrous DMF add_alkyl Add Trifluoroethyl Iodide start->add_alkyl add_base Add KOH/MeOH solution at Room Temperature add_alkyl->add_base stir Stir at Room Temperature (Monitor Progress) add_base->stir quench1 Quench with 3x volume H₂O, stir for 1h stir->quench1 quench2 Add 2x volume H₂O, stir for 1h quench1->quench2 filter Filter Precipitate quench2->filter dry Dry Product filter->dry end end dry->end Final Product

Caption: Alkylation workflow of the chiral Ni(II) glycine complex.

troubleshooting_low_yield Troubleshooting Logic for Low Alkylation Yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield of Alkylated Product cause1 Incomplete Enolate Formation problem->cause1 cause2 Side Reactions problem->cause2 cause3 Starting Material Degradation problem->cause3 solution1 Ensure Anhydrous Conditions, Use Fresh/Active Base cause1->solution1 solution2 Slow Addition of Reagents at Low Temperature cause2->solution2 solution3 Use Inert Atmosphere (Ar or N₂) cause3->solution3

Caption: Troubleshooting flowchart for low alkylation yield.

diastereoselectivity_issues Troubleshooting Poor Diastereoselectivity cluster_causes Potential Causes cluster_solutions Solutions problem Poor Diastereoselectivity cause1 Suboptimal Temperature problem->cause1 cause2 Incorrect Stoichiometry problem->cause2 cause3 Impure Reagents/ Solvents problem->cause3 solution1 Optimize and Strictly Control Temperature cause1->solution1 solution2 Use Optimal Stoichiometry (e.g., slight excess) cause2->solution2 solution3 Ensure High Purity and Dryness of Materials cause3->solution3

Caption: Troubleshooting guide for poor diastereoselectivity.

References

Technical Support Center: Purification of 2-Amino-4,4,4-trifluorobutyric Acid Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-Amino-4,4,4-trifluorobutyric acid diastereomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating the diastereomers of this compound?

The most common and effective methods for separating diastereomers of this compound are:

  • Diastereomeric Crystallization: This method involves the use of a chiral auxiliary to form diastereomeric complexes, which can then be separated by crystallization due to their different solubilities.[1][2]

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a powerful technique for the analytical and preparative separation of enantiomers and diastereomers.[3][4] Flash column chromatography can also be used for the separation of diastereomeric intermediates.[5]

  • Enzymatic Resolution: This method utilizes enzymes that selectively act on one of the diastereomers, allowing for the separation of the unreacted isomer. While specific examples for this compound are not detailed, it is a common technique for resolving fluorinated amino acids.[6][7][8]

Q2: How can I choose the best purification method for my experiment?

The choice of method depends on several factors:

  • Scale of purification: For large-scale synthesis (>150 g), diastereomeric crystallization using a recyclable chiral auxiliary is a commercially viable option.[1][2]

  • Required purity: Chiral HPLC can achieve very high enantiomeric excess (ee) or diastereomeric excess (de), often exceeding 99%.[3]

  • Available equipment: Chiral HPLC and enzymatic resolution require specialized columns and enzymes, respectively.

  • Nature of the diastereomeric mixture: If the diastereomers are part of a complex formed with a chiral auxiliary, crystallization is often integrated into the synthetic route.[5][9]

Q3: What is a common chiral auxiliary used for the synthesis and subsequent crystallization of this compound diastereomers?

A commonly used approach involves forming a Ni(II) complex with a Schiff base derived from glycine (B1666218) and a recyclable chiral auxiliary.[1][2] This complex is then alkylated to produce the diastereomeric Ni(II) complexes of this compound, which can be separated by crystallization.[1][5]

Troubleshooting Guides

Diastereomeric Crystallization
Issue Possible Cause Troubleshooting Steps
Poor or no crystallization Incorrect solvent system or concentration.- Experiment with different solvent mixtures (e.g., ethyl acetate (B1210297)/toluene).[1] - Adjust the concentration of the solution.
Impurities inhibiting crystal formation.- Purify the diastereomeric mixture by flash chromatography before crystallization.
Low diastereomeric excess (de) after crystallization Incomplete separation of diastereomers.- Perform multiple recrystallization steps. - Optimize the cooling rate during crystallization.
Co-crystallization of diastereomers.- Screen for a more selective solvent system.
Difficulty in removing the chiral auxiliary Inefficient cleavage of the auxiliary.- Ensure complete disassembly of the complex (e.g., using acid hydrolysis).[1][2]
Chiral HPLC
Issue Possible Cause Troubleshooting Steps
Poor resolution of enantiomers Inappropriate chiral stationary phase (CSP).- Screen different types of CSPs (e.g., polysaccharide-based, macrocyclic antibiotic-based).[10]
Suboptimal mobile phase composition.- Adjust the mobile phase composition (e.g., ratio of organic modifier to buffer). - Try different organic modifiers (e.g., methanol (B129727), acetonitrile).
Peak tailing or broadening Secondary interactions with the stationary phase.- Add additives to the mobile phase (e.g., trifluoroacetic acid, diethylamine).
Column overload.- Reduce the injection volume or sample concentration.
Irreproducible retention times Changes in temperature or mobile phase composition.- Use a column thermostat to control temperature. - Ensure the mobile phase is well-mixed and degassed.
Enzymatic Resolution
Issue Possible Cause Troubleshooting Steps
Low or no enzyme activity Incorrect enzyme for the substrate.- Screen a panel of enzymes (e.g., lipases, proteases) for activity towards the N-acylated derivative of the amino acid.[8]
Suboptimal reaction conditions (pH, temperature).- Optimize the pH and temperature for the specific enzyme used.
Low enantioselectivity (E-value) Enzyme is not sufficiently selective.- Screen for a more selective enzyme. - Consider protein engineering to improve enzyme selectivity.
Incomplete conversion Enzyme inhibition by substrate or product.- Adjust substrate concentration. - Consider in situ product removal.

Quantitative Data Summary

The following tables summarize quantitative data from reported purification methods.

Table 1: Asymmetric Synthesis and Crystallization of (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid [1]

Scale Yield Diastereomeric Excess (de) Enantiomeric Excess (ee)
>200 g80.4%>99%>99%
73.7 g81.1%>99%Not Reported

Table 2: Purity of Commercially Available Fmoc-Protected Enantiomers (Determined by Chiral HPLC)

Enantiomer Purity Reference
(R)-Fmoc-2-amino-4,4,4-trifluoro-butyric acid≥ 99.5%[3]
(S)-Fmoc-2-amino-4,4,4-trifluoro-butyric acid≥ 98%[4]

Experimental Protocols

Protocol 1: Diastereomeric Crystallization via Ni(II) Complex

This protocol is adapted from a large-scale synthesis of (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid.[1][2]

  • Formation of the Alkylated Ni(II) Complex: The chiral Ni(II) complex of a glycine Schiff base is alkylated with trifluoroethyl iodide in the presence of a base.

  • Precipitation of the Diastereomeric Complex:

    • To the reaction mixture, add methanol and DMF, and stir under a nitrogen atmosphere.

    • Gradually add water to precipitate the crude product.

    • Filter the precipitate and wash with water.

  • Crystallization:

    • Dissolve the crude product in ethyl acetate and heat the solution.

    • Add toluene (B28343) and concentrate the solution.

    • Add more ethyl acetate and toluene, then concentrate again.

    • Allow the solution to stir slowly at room temperature to form crystals.

    • Filter the crystals and wash with toluene.

  • Disassembly of the Complex and Fmoc-Protection:

    • The purified diastereomeric complex is disassembled to yield the free amino acid, which is then in situ converted to the N-Fmoc derivative.

Protocol 2: Chiral HPLC Analysis

This is a general guideline for developing a chiral HPLC method.

  • Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns are a good starting point for many amino acids.

  • Mobile Phase Preparation: Prepare a mobile phase, for example, a mixture of hexane/isopropanol with a small amount of a modifier like trifluoroacetic acid for normal phase, or a buffered aqueous solution with an organic modifier like acetonitrile (B52724) or methanol for reversed-phase.

  • Sample Preparation: Dissolve the sample of this compound (or its derivative) in the mobile phase.

  • Chromatographic Conditions:

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the detection wavelength (e.g., 210 nm for non-derivatized amino acids, or a higher wavelength for derivatives like Fmoc).

    • Inject the sample and record the chromatogram.

  • Method Optimization: Adjust the mobile phase composition and flow rate to achieve baseline separation of the diastereomers.

Visualizations

Diastereomeric_Crystallization_Workflow start Racemic Mixture of This compound chiral_aux React with Chiral Auxiliary (e.g., to form Ni(II) complex) start->chiral_aux diastereomers Formation of Diastereomeric Mixture chiral_aux->diastereomers crystallization Fractional Crystallization (based on solubility differences) diastereomers->crystallization separation Separation of Diastereomers (Filtration) crystallization->separation diastereomer1 Diastereomer 1 (in solution) separation->diastereomer1 diastereomer2 Diastereomer 2 (crystals) separation->diastereomer2 cleavage1 Remove Chiral Auxiliary diastereomer1->cleavage1 cleavage2 Remove Chiral Auxiliary diastereomer2->cleavage2 enantiomer1 Enantiomer 1 cleavage1->enantiomer1 enantiomer2 Enantiomer 2 cleavage2->enantiomer2

Caption: Workflow for Diastereomeric Crystallization.

Chiral_HPLC_Workflow start Diastereomeric Mixture injection Inject sample onto Chiral HPLC Column start->injection separation Separation based on differential interaction with Chiral Stationary Phase injection->separation detection UV Detection separation->detection chromatogram Chromatogram with Separated Peaks detection->chromatogram fractionation Fraction Collection chromatogram->fractionation enantiomer1 Pure Enantiomer 1 fractionation->enantiomer1 enantiomer2 Pure Enantiomer 2 fractionation->enantiomer2

Caption: Workflow for Chiral HPLC Purification.

Enzymatic_Resolution_Workflow start Racemic Mixture of (e.g., N-acetyl) Diastereomers enzyme Add Stereoselective Enzyme (e.g., Acylase) start->enzyme reaction Enzymatic Reaction (Selective deacylation of one diastereomer) enzyme->reaction mixture Mixture of - Free Amino Acid (one enantiomer) - N-acetyl Amino Acid (other enantiomer) reaction->mixture separation Separation (e.g., Ion Exchange Chromatography) mixture->separation product1 Enantiomer 1 (Free Amino Acid) separation->product1 product2_acetylated N-acetyl Enantiomer 2 separation->product2_acetylated hydrolysis Hydrolysis product2_acetylated->hydrolysis product2 Enantiomer 2 hydrolysis->product2

Caption: Workflow for Enzymatic Resolution.

References

Technical Support Center: Peptide Coupling with 2-Amino-4,4,4-trifluorobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for peptide coupling reactions involving 2-Amino-4,4,4-trifluorobutyric acid.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of peptides containing this compound.

Q1: Why am I observing low coupling efficiency or incomplete reactions when using this compound?

A1: Low coupling efficiency with this compound can be attributed to a combination of steric hindrance and electronic effects arising from the trifluoromethyl (-CF3) group.

  • Electronic Effects: The strong electron-withdrawing nature of the trifluoromethyl group reduces the nucleophilicity of the α-amino group. This makes the amine less reactive towards the activated carboxyl group of the incoming amino acid, slowing down the rate of peptide bond formation.

  • Steric Hindrance: While not as bulky as some other non-natural amino acids, the trifluoromethyl group can still present a degree of steric hindrance, further impeding the approach of the coupling partners.

To address low coupling efficiency, consider the following strategies:

  • Optimize Coupling Reagent: Switch to a more potent coupling reagent known to be effective for sterically hindered or electron-deficient amino acids. Onium salts like HATU, HBTU, and COMU are generally more effective than standard carbodiimides (e.g., DCC, DIC).

  • Double Coupling: Perform the coupling reaction twice. After the initial coupling step, wash the resin and repeat the coupling with a fresh solution of the activated amino acid.

  • Increase Reagent Equivalents: Use a higher excess of the protected amino acid and coupling reagent (3-5 equivalents) to drive the reaction to completion.

  • Extend Reaction Time: Longer coupling times (e.g., 2-4 hours or even overnight) may be necessary to achieve complete reaction. Monitor the reaction progress using a qualitative test like the Kaiser test.

  • Elevated Temperature: In some cases, performing the coupling at a slightly elevated temperature (e.g., 30-40°C) can improve the reaction rate. However, this should be done with caution as it can also increase the risk of epimerization.

Q2: I am observing significant epimerization in my peptide containing this compound. What are the causes and how can I minimize it?

A2: Epimerization, the loss of stereochemical integrity at the α-carbon, is a common side reaction in peptide synthesis, particularly with sterically hindered or electron-withdrawing amino acids. The primary mechanism involves the formation of an oxazolone (B7731731) intermediate, which can readily tautomerize.

To minimize epimerization:

  • Choice of Coupling Reagent and Additive: Use coupling reagents known to suppress epimerization. The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is highly recommended as they form active esters that are less prone to oxazolone formation. Reagent combinations like DIC/Oxyma are often effective.

  • Base Selection: The choice of base is critical. Use a weaker, sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) instead of stronger, less hindered bases like N,N-diisopropylethylamine (DIEA) or triethylamine (B128534) (TEA). Use the minimum amount of base necessary.

  • Minimize Pre-activation Time: The longer the carboxylic acid is in its activated state before the amine component is introduced, the greater the risk of oxazolone formation. Avoid lengthy pre-activation steps.

  • Reaction Temperature: Perform the coupling at low temperatures (e.g., 0°C or room temperature). Avoid elevated temperatures unless absolutely necessary to overcome low reactivity.

Q3: I am facing solubility issues with my peptide containing this compound. What solvents should I use?

A3: The trifluoromethyl group significantly increases the lipophilicity of the amino acid residue, which can impact the solubility of the growing peptide chain.

  • During Synthesis: While DMF is a standard solvent for solid-phase peptide synthesis (SPPS), for peptides rich in hydrophobic or fluorinated residues, aggregation can occur. In such cases, using a more polar solvent like N-methyl-2-pyrrolidone (NMP) or a mixture of DMF with a "chaotropic" solvent like a small percentage of hexafluoroisopropanol (HFIP) can help to disrupt secondary structures and improve solvation.

  • Post-Synthesis (Purification and Handling): For dissolving the final lyophilized peptide, start with a small amount of an organic solvent in which the peptide is likely to be soluble, such as DMSO, DMF, or acetonitrile. Once dissolved, slowly add the aqueous buffer to the desired concentration. Sonication can aid in dissolution. Peptides with a high content of non-polar amino acids are often more soluble in organic solvents.

Q4: Are there any specific considerations for the cleavage and deprotection of peptides containing this compound?

A4: Standard cleavage and deprotection protocols (e.g., using trifluoroacetic acid - TFA) are generally effective for peptides containing this compound. The trifluoromethyl group is stable to the acidic conditions used for cleavage. However, as with any peptide, the choice of scavengers in the cleavage cocktail should be tailored to the other amino acids present in the sequence (e.g., using triisopropylsilane (B1312306) for Trp-containing peptides).

Data Presentation: Comparative Performance of Coupling Reagents

The following table provides illustrative data on the performance of various coupling reagents in challenging peptide couplings. While specific data for this compound is limited in the literature, this table, based on studies with other sterically hindered amino acids like α-aminoisobutyric acid (Aib), can serve as a useful guide for reagent selection.

Coupling ReagentCoupling System ExampleIllustrative Yield (%)Typical Reaction TimeRelative Epimerization Risk
HATU Fmoc-Aib-OH + H-Aib-ResinHigh1 - 2 hoursLow
HBTU Boc-Phe-OH + H-(NMe)Aib-Phe-OBzlSignificantRoom TempLow to Moderate
COMU Fmoc-Aib-OH + H-Aib-ResinHigh1-hour double couplingLow
PyBOP Various Hindered Systems> 90% Conversion16 hoursLow
DIC/HOBt General UseModerate to High2 - 4 hoursModerate
DIC/Oxyma General UseHigh1 - 3 hoursLow

Note: Yields and reaction times are highly dependent on the specific peptide sequence and reaction conditions.

Experimental Protocols

Protocol 1: Recommended Coupling Protocol for this compound in Solid-Phase Peptide Synthesis (SPPS)

This protocol is designed for the manual coupling of Fmoc-protected this compound and is optimized to address potential low reactivity and minimize epimerization.

1. Resin Preparation:

  • Swell the resin (e.g., Rink Amide or Wang resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
  • Drain the DMF.

2. Fmoc-Deprotection:

  • Add a 20% solution of piperidine (B6355638) in DMF to the resin.
  • Agitate for 5 minutes and drain.
  • Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.
  • Drain and wash the resin thoroughly with DMF (5 times), Dichloromethane (DCM) (3 times), and finally DMF (5 times).

3. Coupling Reaction:

  • Activation Mixture Preparation: In a separate vial, dissolve Fmoc-2-Amino-4,4,4-trifluorobutyric acid (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
  • Add N-methylmorpholine (NMM) (6 eq.) to the activation mixture and vortex for 1-2 minutes (pre-activation).
  • Coupling: Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.
  • Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended overnight.

4. Monitoring the Coupling:

  • Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.
  • A negative Kaiser test (yellow beads) indicates a complete coupling reaction. If the test is positive (blue/purple beads), proceed to a second coupling.

5. (Optional) Double Coupling:

  • Drain the reaction solution and wash the resin with DMF (3 times).
  • Repeat step 3 with a freshly prepared activation mixture.

6. Washing:

  • Once the coupling is complete (negative Kaiser test), drain the coupling solution.
  • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (5 times) to prepare for the next coupling cycle.

Mandatory Visualizations

Troubleshooting_Workflow start Low Coupling Efficiency Observed check_reagent Is a potent coupling reagent (e.g., HATU, HBTU) being used? start->check_reagent switch_reagent Switch to HATU, HBTU, or COMU check_reagent->switch_reagent No double_couple Perform a double coupling check_reagent->double_couple Yes switch_reagent->double_couple increase_equivalents Increase equivalents of amino acid and coupling reagent (3-5x) double_couple->increase_equivalents extend_time Extend coupling time (2-4h or overnight) increase_equivalents->extend_time monitor Monitor with Kaiser Test extend_time->monitor kaiser_positive Kaiser Test Positive monitor->kaiser_positive kaiser_negative Kaiser Test Negative (Success) monitor->kaiser_negative Complete kaiser_positive->double_couple Re-evaluate and repeat elevate_temp Consider elevating temperature (e.g., 30-40°C) with caution kaiser_positive->elevate_temp Still incomplete elevate_temp->monitor

Caption: Troubleshooting workflow for low coupling efficiency.

Epimerization_Mitigation start High Epimerization Detected check_reagent Review Coupling Reagent & Additive start->check_reagent use_additive Use DIC with HOBt or Oxyma check_reagent->use_additive check_base Evaluate Base use_additive->check_base use_weaker_base Switch to NMM or 2,4,6-collidine check_base->use_weaker_base check_preactivation Check Pre-activation Time use_weaker_base->check_preactivation minimize_preactivation Minimize pre-activation before adding to resin check_preactivation->minimize_preactivation check_temp Review Reaction Temperature minimize_preactivation->check_temp lower_temp Perform coupling at 0°C or room temperature check_temp->lower_temp success Epimerization Minimized lower_temp->success

Caption: Strategies for minimizing epimerization.

identifying and minimizing side reactions during 2-Amino-4,4,4-trifluorobutyric acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4,4,4-trifluorobutyric acid. The following information is designed to help identify and minimize common side reactions encountered during the synthesis, particularly focusing on the popular asymmetric synthesis route involving the alkylation of a chiral Ni(II) complex of a glycine (B1666218) Schiff base.

Troubleshooting Guide: Identifying and Minimizing Side Reactions

This guide addresses specific issues that may arise during the synthesis of this compound. The primary synthetic method discussed is the asymmetric alkylation of a (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB) glycine Schiff base Ni(II) complex with 2,2,2-trifluoroethyl iodide.

Problem Potential Cause Recommended Solution
Low Yield of Desired Product 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Hydrolysis of Schiff Base Complex: Presence of excess water or inappropriate pH during reaction or workup.[1][2] 3. Competing Elimination Reaction: The base may be promoting the elimination of HI from 2,2,2-trifluoroethyl iodide.[3]1. Optimize Reaction Conditions: Monitor the reaction by TLC to ensure completion. If the reaction stalls, consider a slight increase in temperature or extending the reaction time. 2. Ensure Anhydrous Conditions: Use anhydrous solvents and reagents. During workup, maintain the recommended pH to prevent Schiff base cleavage.[4] 3. Use a Non-Nucleophilic Base: While KOH is reported to be effective, ensure it is finely ground and used in the specified amount. Using a sterically hindered base could be explored, but may require re-optimization of the reaction conditions.
Presence of a Di-alkylated Impurity Over-alkylation of the Glycine Moiety: The mono-alkylated product can be deprotonated and react with a second molecule of the alkylating agent.[5][6]1. Stoichiometry Control: Use a slight excess, but not a large excess, of the alkylating agent (2,2,2-trifluoroethyl iodide). 2. Controlled Addition of Base: Add the base portion-wise to maintain a low concentration of the enolate at any given time. 3. Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes improve selectivity for mono-alkylation.
Difficult Purification / Presence of Multiple Spots on TLC 1. Formation of Diastereomers: Incomplete stereochemical control during the alkylation. 2. Unreacted Starting Materials: Incomplete reaction. 3. Side Products from Elimination or Hydrolysis. 1. Optimize Chiral Auxiliary and Base: Ensure the chiral auxiliary is of high purity. The choice of base and solvent can influence diastereoselectivity.[7] 2. Monitor Reaction to Completion: As mentioned above, ensure the starting material is fully consumed. 3. Purification Strategy: Employ flash column chromatography with an appropriate solvent system to separate the desired product from impurities. Recrystallization can also be an effective purification method for the final product.[8]
Low Diastereomeric Excess (de) Epimerization: The stereocenter may be susceptible to epimerization under the basic reaction conditions.1. Temperature Control: Maintain the recommended reaction temperature. 2. Base Selection: Use the specified base (e.g., KOH) and avoid stronger, more aggressive bases that could promote epimerization. 3. Minimize Reaction Time: Once the reaction is complete, proceed with the workup promptly to avoid prolonged exposure to basic conditions.

Quantitative Data Summary

The following table summarizes representative quantitative data from a large-scale asymmetric synthesis of (S)-2-Amino-4,4,4-trifluorobutyric acid derivative.

Parameter Value Reference
Starting Material (S)-Ni(II) complex of glycine and (S)-2-[N-(N'-benzylprolyl)amino]benzophenone[2]
Alkylating Agent 2,2,2-Trifluoroethyl iodide[2]
Base Potassium Hydroxide (B78521) (KOH)[2]
Solvent Methanol (MeOH) and Dimethylformamide (DMF)[2]
Yield of Alkylated Ni(II) Complex 80-81%[2]
Diastereomeric Excess (de) of Alkylated Complex >99%[2]
Overall Yield of (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid >150 g scale reported[2]

Experimental Protocols

Protocol 1: Asymmetric Alkylation of the Ni(II) Schiff Base Complex

This protocol is adapted from the literature for the synthesis of the key intermediate.[2]

Materials:

  • (S)-Ni(II) complex of glycine and (S)-2-[N-(N'-benzylprolyl)amino]benzophenone

  • 2,2,2-Trifluoroethyl iodide

  • Potassium hydroxide (KOH), finely ground

  • Anhydrous Methanol (MeOH)

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dried reaction flask under an inert atmosphere, add the (S)-Ni(II) complex of the glycine Schiff base.

  • Add anhydrous DMF and anhydrous MeOH. Stir the mixture at room temperature until a homogeneous solution is formed.

  • Add finely ground KOH to the solution. The color of the solution should change, indicating the formation of the enolate.

  • Cool the reaction mixture to the recommended temperature (e.g., 0 °C or as optimized).

  • Slowly add 2,2,2-trifluoroethyl iodide to the reaction mixture.

  • Stir the reaction at the specified temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the addition of water.

  • The product, the alkylated Ni(II) complex, will precipitate. Isolate the solid by filtration, wash with water, and dry under vacuum.

Protocol 2: Disassembly of the Ni(II) Complex and Protection of the Amino Acid

This protocol describes the liberation of the amino acid from the chiral auxiliary.[2]

Materials:

  • Alkylated (S,S)-Ni(II) complex

  • Hydrochloric acid (HCl), 6N

  • Dimethoxyethane (DME)

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO3)

  • Ethyl acetate

  • Water

Procedure:

  • Suspend the dried alkylated Ni(II) complex in DME.

  • Add 6N HCl to the suspension. Stir the mixture at room temperature. The reaction progress can be monitored by the disappearance of the starting material (TLC).

  • After the disassembly is complete, the chiral auxiliary can be recovered from the reaction mixture.

  • To the aqueous layer containing the free amino acid, add sodium bicarbonate until the pH is basic.

  • Add a solution of Fmoc-Cl in a suitable organic solvent (e.g., dioxane or acetone) to the aqueous solution of the amino acid.

  • Stir the reaction vigorously at room temperature for several hours or until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with HCl to pH ~2.

  • Extract the N-Fmoc protected amino acid with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Visualizations

Synthesis_Pathway cluster_side_reactions Potential Side Reactions A Glycine Schiff Base Ni(II) Complex B Ni(II) Enolate A->B  Base (KOH) F Schiff Base Hydrolysis A->F  H2O C Alkylated Ni(II) Complex B->C  CF3CH2I E Di-alkylated Product B->E  CF3CH2I (excess) D This compound C->D  Acid Hydrolysis G Elimination Product (CF2=CHI) H CF3CH2I H->G  Base Troubleshooting_Workflow Start Low Yield or Impure Product Check_Completion Is the reaction complete? Start->Check_Completion Check_Starting_Materials Check purity of starting materials Start->Check_Starting_Materials Check_Purity What is the nature of the impurity? Check_Completion->Check_Purity Yes Optimize_Time_Temp Increase reaction time/temperature Check_Completion->Optimize_Time_Temp No Di_alkylation Di-alkylation suspected Check_Purity->Di_alkylation Higher MW impurity Elimination Elimination product suspected Check_Purity->Elimination Low MW, non-polar impurity Hydrolysis Hydrolysis suspected Check_Purity->Hydrolysis Glycine complex starting material present Optimize_Time_Temp->Check_Completion Adjust_Stoichiometry Adjust stoichiometry of alkylating agent Di_alkylation->Adjust_Stoichiometry Modify_Base Consider alternative base or addition method Elimination->Modify_Base Ensure_Anhydrous Ensure anhydrous conditions Hydrolysis->Ensure_Anhydrous

References

Technical Support Center: Synthesis of Enantiomerically Pure 2-Amino-4,4,4-trifluorobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and enantiomeric purity of 2-Amino-4,4,4-trifluorobutyric acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing enantiomerically pure this compound?

A1: Several successful methods have been developed. The most prominent include:

  • Asymmetric alkylation of a Ni(II) complex of a glycine (B1666218) Schiff base: This is a robust method suitable for large-scale synthesis (>150 g) and employs a recyclable chiral auxiliary to achieve high enantiomeric excess (>99% ee).[1][2]

  • Biocatalytic N-H bond insertion: This enzymatic approach utilizes a redesigned metalloprotein to synthesize chiral α-trifluoromethyl amino esters, which are precursors to the desired acid, with high yields and enantioselectivity.[3]

  • Multi-step synthesis involving Sharpless asymmetric dihydroxylation: This pathway can produce both enantiomers of the target molecule and involves key steps like trifluoromethylation of a protected bromoalkene and subsequent asymmetric dihydroxylation.[4][5][6]

Q2: My overall yield is consistently low. What are the general areas I should investigate?

A2: Low overall yield can result from issues at various stages of the synthesis. Key areas to troubleshoot include:

  • Purity of starting materials: Ensure all reagents and solvents are of high purity and anhydrous where required.

  • Reaction conditions: Temperature, reaction time, and atmosphere (e.g., inert gas) are critical. Small deviations can significantly impact yield.

  • Purification steps: Product loss during workup and purification is common. Optimize extraction, precipitation, and chromatography methods.

  • Intermediates stability: Some intermediates may be unstable. It is often best to use them immediately in the next step.

Q3: How can I improve the enantiomeric excess (ee) of my final product?

A3: Achieving high enantioselectivity is crucial. Consider the following:

  • Chiral auxiliary/catalyst purity: The optical purity of your chiral source directly impacts the enantiomeric excess of the product.

  • Reaction temperature: Lowering the reaction temperature during the stereodetermining step often improves enantioselectivity.

  • Solvent effects: The polarity and coordinating ability of the solvent can influence the transition state of the asymmetric reaction.

  • Recrystallization: It may be possible to enhance the enantiomeric excess of the final product or an intermediate through careful recrystallization.

Troubleshooting Guides

Method 1: Asymmetric Alkylation of Ni(II)-Glycine Schiff Base Complex

This method is a popular choice for scalable synthesis.[1][2] Below are common issues and recommended solutions.

Issue 1: Low yield of the alkylated Ni(II) complex.

Possible Cause Troubleshooting Step
Incomplete formation of the initial Ni(II) complex. - Ensure the Schiff base ligand is pure. - Verify the correct stoichiometry of the ligand, glycine, and Ni(II) salt. - Control the pH during complex formation.
Inefficient alkylation. - Use a freshly opened or purified bottle of 3,3,3-trifluoropropyl iodide. - Optimize the base used for deprotonation (e.g., NaH, KOBu-t). Ensure it is added portion-wise at the correct temperature to avoid side reactions. - The reaction temperature is critical; maintain it within the recommended range (e.g., -78 °C to 20 °C depending on the specific protocol).
Decomposition of the complex. - Maintain a strict inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction to prevent moisture and oxygen from degrading the complex.

Issue 2: Poor diastereoselectivity in the alkylation step.

Possible Cause Troubleshooting Step
Incorrect solvent. - The choice of solvent (e.g., DMF, THF) can significantly influence the stereochemical outcome. Screen different solvents if selectivity is low.
Reaction temperature too high. - Perform the alkylation at a lower temperature to enhance facial selectivity.
Suboptimal chiral auxiliary. - While the proline-derived auxiliary is well-established, ensure its enantiomeric purity.[1]

Issue 3: Difficulty in disassembling the complex and isolating the final product.

Possible Cause Troubleshooting Step
Incomplete hydrolysis of the complex. - Ensure the pH of the aqueous HCl solution is sufficiently low (e.g., pH 1-2) for effective decomplexation. - Increase the stirring time during the hydrolysis step.
Product loss during workup. - The amino acid is water-soluble. Use ion-exchange chromatography for efficient separation from inorganic salts and the chiral auxiliary. - In-situ N-protection (e.g., with Fmoc-OSu) can facilitate extraction into an organic solvent.[1]

Experimental Protocols

Key Experiment: Large-Scale Asymmetric Synthesis via Ni(II) Complex Alkylation

This protocol is adapted from a method developed for the large-scale preparation of (S)-2-Amino-4,4,4-trifluorobutanoic acid.[1]

1. Formation of the Chiral Ni(II) Complex:

  • A chiral Schiff base ligand (derived from (S)-proline and 2-aminobenzophenone) is reacted with glycine and nickel(II) nitrate (B79036) in the presence of a base (e.g., sodium hydroxide) in a solvent like methanol.

  • The mixture is heated to reflux, then cooled to allow the chiral Ni(II) complex to crystallize.

  • The complex is filtered, washed, and dried under vacuum.

2. Asymmetric Alkylation:

  • The dried Ni(II) complex is suspended in an anhydrous solvent (e.g., DMF) under an inert atmosphere.

  • The suspension is cooled (e.g., to 0 °C or lower), and a strong base (e.g., powdered KOH or NaH) is added portion-wise.

  • 3,3,3-Trifluoropropyl iodide is then added, and the reaction is stirred at a controlled temperature for several hours.

3. Decomplexation and Product Isolation:

  • The reaction mixture is quenched and the solvent is removed.

  • The resulting residue is treated with aqueous HCl to break down the complex.

  • The chiral auxiliary can be recovered by extraction with an organic solvent.

  • The aqueous layer containing the crude amino acid is washed and then purified, often by ion-exchange chromatography. For easier handling, the amino acid can be converted in-situ to its N-Fmoc derivative.[1]

Data Presentation

Table 1: Comparison of Synthesis Methods for Enantiomerically Pure this compound and Related Compounds

Method Key Reagents/Catalyst Yield Enantiomeric Excess (ee) / Enantiomeric Ratio (er) Scale Reference
Asymmetric Alkylation of Ni(II) Complex(S)-Proline-derived chiral auxiliary, Ni(II), CF₃CH₂IHigh (not specified)>99% ee>150 g[1][2]
Biocatalytic N-H Bond InsertionEngineered metalloprotein, benzyl (B1604629) 2-diazotrifluoropropanoateup to >99%95:5 erSmall[3]
Stereoselective Hydrogenation (for β-CF₃ α-amino acids)[((R)-trichickenfootphos)Rh(cod)]BF₄Not specifiedup to 96% ee1 mmol[7][8]
Sharpless Asymmetric Dihydroxylation RouteAD-mix-βGoodHigh (not specified)Not specified[5][6]

Visualizations

experimental_workflow start Starting Materials (Chiral Auxiliary, Glycine, Ni(II) salt) complex_formation Step 1: Form Chiral Ni(II)-Glycine Complex start->complex_formation Base, Solvent alkylation Step 2: Asymmetric Alkylation with CF3CH2I complex_formation->alkylation Base, Solvent Inert Atmosphere decomplexation Step 3: Decomplexation (Acid Hydrolysis) alkylation->decomplexation Aqueous HCl purification Step 4: Purification (Ion-Exchange) decomplexation->purification Crude Product aux_recovery Recover Chiral Auxiliary decomplexation->aux_recovery Extraction product Enantiomerically Pure This compound purification->product

Caption: Workflow for the asymmetric synthesis of this compound.

troubleshooting_yield problem problem cause cause solution solution start Low Yield of Alkylated Ni(II) Complex? incomplete_complex Incomplete Initial Complex Formation? start->incomplete_complex Check Step 1 inefficient_alkylation Inefficient Alkylation Step? start->inefficient_alkylation Check Step 2 decomposition Complex Decomposition? start->decomposition Check Conditions solution1 • Verify reagent purity & stoichiometry • Control pH incomplete_complex->solution1 solution2 • Check alkylating agent quality • Optimize base & temperature • Ensure anhydrous conditions inefficient_alkylation->solution2 solution3 • Maintain strict inert atmosphere decomposition->solution3

Caption: Troubleshooting guide for low yield in the Ni(II) complex alkylation step.

References

stability of 2-Amino-4,4,4-trifluorobutyric acid under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Amino-4,4,4-trifluorobutyric acid under various experimental conditions. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound?

This compound is generally stable under normal handling and storage conditions.[1] For optimal shelf-life, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1] Some suppliers recommend storage under an inert atmosphere at room temperature.[2]

Q2: Is this compound stable at elevated temperatures?

Q3: How does pH affect the stability of this compound?

Direct studies on the pH-dependent stability of this compound are not extensively published. However, like other amino acids, its state of protonation will change with pH.[3] The presence of the highly electronegative trifluoromethyl group can influence the pKa values of the amino and carboxylic acid groups. In strongly acidic or basic conditions, like other amino acids, it may be susceptible to degradation over extended periods or at elevated temperatures. For instance, disassembly of its Ni(II) complex during synthesis is performed using 6N HCl.[4]

Q4: What are the known chemical incompatibilities of this compound?

The primary known incompatibility is with strong oxidizing agents.[1] Reactions with strong oxidizers can lead to degradation of the molecule. Care should be taken to avoid contact with such reagents unless they are a required part of a specific reaction protocol.

Q5: Can this compound be used in standard peptide synthesis protocols?

Yes, fluorinated amino acids like this compound are frequently used in peptide synthesis to enhance metabolic stability and introduce unique conformational properties.[4][5][6] Standard solid-phase peptide synthesis (SPPS) protocols can generally be employed, often using the Fmoc-protected version of the amino acid.[6] However, the altered reactivity due to the trifluoromethyl group might require optimization of coupling times and reagents.

Troubleshooting Guides

Issue 1: Unexpected Side-Products During Synthesis or Derivatization

Symptoms:

  • Appearance of unexpected peaks in NMR, LC-MS, or other analytical techniques.

  • Lower than expected yield of the desired product.

Possible Causes and Solutions:

CauseProposed Solution
Oxidative Degradation: Traces of oxygen in the presence of a strong base can lead to oxidative degradation.[4]Conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon). Degas solvents prior to use.
Bis-alkylation: During alkylation reactions to synthesize derivatives, the formation of a bis-alkylated product is a common impurity.[4]Carefully control the stoichiometry of the alkylating agent. Consider using a bulky protecting group on the amine to sterically hinder a second alkylation.
Racemization: The presence of a strong base can lead to epimerization at the alpha-carbon.Use milder bases or non-racemizing coupling reagents in peptide synthesis. Monitor the enantiomeric purity of your product using chiral chromatography.
Issue 2: Poor Solubility in a Reaction Solvent

Symptoms:

  • The compound does not fully dissolve at the desired concentration.

  • Reaction appears heterogeneous or stalls.

Possible Causes and Solutions:

CauseProposed Solution
Inappropriate Solvent Choice: The polarity of the solvent may not be suitable for the amino acid or its protected form.Refer to synthesis literature for suitable solvents. Common solvents used in its synthesis include DMSO, CH3CN, and DMF.[4] For peptide synthesis, DMF and NMP are common choices.
Salt Form: The free amino acid may have different solubility properties than its salt form (e.g., hydrochloride salt).Consider converting the amino acid to a different salt form or using a co-solvent to improve solubility.

Experimental Protocols

Protocol 1: General Procedure for Assessing Thermal Stability

This protocol provides a framework for determining the thermal stability of this compound in a solid state or in solution.

Thermal_Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Weigh 2-Amino-4,4,4- trifluorobutyric acid B Prepare solutions in desired solvents (e.g., water, buffer) at known concentration A->B C Prepare solid samples in vials A->C D Incubate samples at different temperatures (e.g., 40, 60, 80, 100 °C) B->D C->D E Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours) D->E F Analyze samples by LC-MS or HPLC-UV to quantify remaining compound E->F G Identify degradation products by MS/MS or NMR F->G H Plot concentration vs. time for each temperature F->H I Calculate degradation rate constants H->I

Caption: Workflow for assessing the thermal stability of this compound.

Protocol 2: General Procedure for Assessing pH Stability

This protocol outlines a method to evaluate the stability of this compound across a range of pH values.

pH_Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis & Data Processing A Prepare a stock solution of This compound C Add stock solution to each buffer to a final concentration A->C B Prepare a series of buffers (e.g., pH 2, 4, 7, 9, 12) B->C D Incubate samples at a controlled temperature (e.g., 25 °C or 40 °C) C->D E Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours) D->E F Analyze samples by LC-MS or HPLC-UV E->F G Plot remaining compound % vs. time for each pH F->G

Caption: Workflow for assessing the pH stability of this compound.

Summary of Stability Data (Qualitative)

Since specific quantitative data is limited in the public domain, the following table summarizes the qualitative stability information based on available safety data sheets and synthesis literature.

ConditionStabilityCommentsSource(s)
Storage (Solid) StableRecommended to store in a cool, dry, well-ventilated place.[1]
Elevated Temperature Potentially UnstableThermal decomposition generates hazardous fumes.[1]
Strong Oxidizing Agents IncompatibleRisk of degradation.[1]
Strong Acids (e.g., 6N HCl) Stable for short periodsUsed in the deprotection step during synthesis at 40-50 °C for 1 hour.[4][4]
Strong Bases (e.g., KOH/MeOH) Stable under reaction conditionsUsed in alkylation steps during synthesis. However, risk of racemization and oxidative degradation if oxygen is present.[4][4]
Peptide Synthesis Conditions Generally StableFmoc-protected version is widely used. Standard coupling and deprotection cycles are generally well-tolerated.[6]

Logical Relationships in Stability Assessment

The following diagram illustrates the logical relationship between experimental parameters and the expected outcomes in a stability study.

Logical_Relationships cluster_conditions Experimental Conditions cluster_outcomes Potential Outcomes Temp Temperature Degradation Degradation Temp->Degradation NoChange No Change (Stable) Temp->NoChange pH pH pH->Degradation Racemization Racemization pH->Racemization pH->NoChange Reagents Presence of Reagents (Oxidants, Reductants, etc.) Reagents->Degradation SideProduct Side-Product Formation Reagents->SideProduct Reagents->NoChange Time Incubation Time Time->Degradation Time->Racemization Time->SideProduct Time->NoChange

Caption: Factors influencing the stability of this compound.

References

Technical Support Center: Fmoc-2-amino-4,4,4-trifluorobutyric acid Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges related to the deprotection of Fmoc-2-amino-4,4,4-trifluorobutyric acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the specific issues that may arise during the synthesis of peptides containing this unique amino acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the Fmoc deprotection of 2-amino-4,4,4-trifluorobutyric acid?

A1: The primary challenge stems from the strong electron-withdrawing nature of the trifluoromethyl (CF₃) group. This can increase the acidity of the α-proton of the amino acid, making it more susceptible to epimerization under standard basic conditions used for Fmoc removal (e.g., 20% piperidine (B6355638) in DMF). Additionally, the electronic effects of the CF₃ group can influence the reactivity of the newly liberated amine, potentially leading to unforeseen side reactions.

Q2: I am observing incomplete Fmoc deprotection. What could be the cause and how can I address it?

A2: Incomplete deprotection is a common issue in solid-phase peptide synthesis (SPPS).[1] For sterically hindered residues or during the synthesis of long peptide sequences, the reaction time with the deprotection reagent may be insufficient. The aggregation of the peptide on the solid support can also hinder reagent access.

  • Troubleshooting:

    • Increase the deprotection time with 20% piperidine in DMF from the standard 10-20 minutes to 30 minutes.

    • Perform a second deprotection step.

    • Consider using a stronger base solution, such as 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF, which can be more effective for difficult sequences.[2]

Q3: My peptide purity is low after cleavage, and I suspect epimerization of the trifluorobutyric acid residue. How can I confirm and mitigate this?

A3: Epimerization at the α-carbon is a significant risk due to the increased acidity of the α-proton.[2] This leads to the formation of a diastereomeric impurity that can be difficult to separate.

  • Confirmation:

    • Analyze the crude peptide by chiral HPLC or by HPLC-MS, comparing the retention time to a standard synthesized with the opposite enantiomer if available.

  • Mitigation Strategies:

    • Use a milder deprotection reagent. A solution of 50% morpholine (B109124) in DMF is considered less harsh than piperidine.[2]

    • Employ a non-nucleophilic base like DBU at a low concentration (e.g., 2% in DMF). DBU is effective at removing the Fmoc group but is less likely to cause epimerization compared to piperidine in some cases.[2]

    • Reduce the deprotection reaction time to the minimum required for complete Fmoc removal, as prolonged exposure to basic conditions increases the risk of epimerization.[2]

Q4: Are there alternative deprotection reagents to piperidine that are recommended for sensitive amino acids like this compound?

A4: Yes, several alternatives to piperidine can minimize side reactions.[1][3]

  • Piperazine (B1678402): Can be used as a 10% w/v solution in 9:1 DMF/ethanol and has been shown to be a viable alternative to piperidine.[1]

  • 4-Methylpiperidine (4-MP): Can be used at similar concentrations to piperidine (e.g., 20% v/v in DMF) and may offer advantages in terms of reduced toxicity and handling.[1]

  • DBU/Piperazine: A combination of 2% DBU and 5% piperazine in NMP has been reported to be effective in suppressing side reactions like diketopiperazine formation and may be beneficial for sensitive residues.[4][5]

Troubleshooting Guide: Deprotection of Fmoc-2-amino-4,4,4-trifluorobutyric acid

This guide provides a systematic approach to troubleshooting common issues encountered during the Fmoc deprotection of peptides containing this compound.

Observed Problem Potential Cause Recommended Action
Incomplete Deprotection Insufficient reaction time or reagent access due to peptide aggregation.1. Increase deprotection time with 20% piperidine/DMF. 2. Perform a double deprotection. 3. Switch to a stronger deprotection solution like 2% DBU in DMF.
Epimerization The α-proton is abstracted under basic conditions due to the electron-withdrawing CF₃ group.1. Use a milder base such as 50% morpholine/DMF. 2. Employ a non-nucleophilic base like 2% DBU/DMF. 3. Minimize exposure time to the base.
Formation of Unknown Side Products The trifluoromethyl group may promote unexpected reactions with the deprotection reagent or scavengers.1. Switch to a non-nucleophilic deprotection reagent like DBU to avoid adduct formation. 2. Analyze side products by mass spectrometry to identify their structures and deduce the reaction pathway. 3. Consider alternative protecting group strategies if side reactions are persistent.
Low Peptide Yield In addition to incomplete deprotection, diketopiperazine formation at the N-terminal dipeptide can lead to cleavage from the resin.1. If the trifluorobutyric acid residue is at the N-terminus of a dipeptide, consider using a specialized coupling protocol or a different deprotection strategy to minimize cyclization. The use of DBU/piperazine has been shown to reduce DKP formation.[4][5]

Experimental Protocols

Standard Fmoc Deprotection Protocol
  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection: Treat the resin with a 20% (v/v) solution of piperidine in DMF.[2] Allow the reaction to proceed for 10-20 minutes at room temperature with gentle agitation.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 min) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[6]

  • Monitoring: Perform a Kaiser test or other colorimetric test to confirm the presence of a free primary amine.

Alternative Deprotection Protocol for Sensitive Residues
  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection: Treat the resin with a 2% (v/v) solution of DBU in DMF.[2] Allow the reaction to proceed for 5-10 minutes at room temperature with gentle agitation.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 min).

  • Monitoring: Perform a Kaiser test to confirm complete deprotection.

Data Summary

The following table summarizes common Fmoc deprotection reagents and their typical working conditions. For Fmoc-2-amino-4,4,4-trifluorobutyric acid, starting with standard conditions and moving to milder or non-nucleophilic alternatives is a recommended strategy to mitigate epimerization.

Deprotection Reagent Typical Concentration Solvent Key Considerations Reference
Piperidine20% (v/v)DMFStandard reagent, but can cause epimerization and other side reactions with sensitive residues.[2]
Morpholine50% (v/v)DMFMilder alternative to piperidine, often used for sensitive glycopeptides.[2]
DBU2% (v/v)DMFNon-nucleophilic, strong base. Can be effective for difficult deprotections and may reduce epimerization.[2]
Piperazine10% (w/v)9:1 DMF/EthanolAn alternative to piperidine that can be effective.[1]
4-Methylpiperidine20% (v/v)DMFSimilar efficacy to piperidine with potential for reduced toxicity.[1]
DBU / Piperazine2% DBU, 5% PiperazineNMPReported to minimize diketopiperazine formation.[4][5]

Visual Guides

Fmoc Deprotection Workflow

Fmoc_Deprotection_Workflow Start Fmoc-Peptide-Resin Swell Swell Resin (DMF) Start->Swell Deprotect Add Deprotection Reagent Swell->Deprotect Wash Wash Resin (DMF) Deprotect->Wash Incomplete Incomplete Deprotection Deprotect->Incomplete Potential Issues Test Kaiser Test Wash->Test Test->Deprotect Negative End H₂N-Peptide-Resin Test->End Positive

Caption: A generalized workflow for the Fmoc deprotection step in solid-phase peptide synthesis.

Troubleshooting Logic for Deprotection Issues

Troubleshooting_Logic Start Deprotection Issue Identified Incomplete Incomplete Deprotection? Start->Incomplete Epimerization Epimerization Detected? Incomplete->Epimerization No Action1 Increase Time/ Use Stronger Base (DBU) Incomplete->Action1 Yes SideProduct Unknown Side Product? Epimerization->SideProduct No Action2 Use Milder Base (Morpholine)/ Non-nucleophilic Base (DBU) Epimerization->Action2 Yes Action3 Switch to Non-nucleophilic Base (DBU)/ Analyze by MS SideProduct->Action3 Yes End Optimized Protocol SideProduct->End No Action1->End Action2->End Action3->End

Caption: A decision tree for troubleshooting common Fmoc deprotection challenges.

References

overcoming solubility issues with 2-Amino-4,4,4-trifluorobutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2-Amino-4,4,4-trifluorobutyric acid.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is an amino acid analog. Like other amino acids, it exists as a zwitterion, containing both an acidic carboxyl group and a basic amino group. This structure influences its solubility. Generally, it is expected to be soluble in aqueous solutions, particularly at acidic or basic pH, and less soluble in non-polar organic solvents.[1] The trifluoromethyl group may increase its lipophilicity compared to its non-fluorinated counterpart.[2][3]

Q2: I am having trouble dissolving this compound in water. What should I do?

If you are experiencing difficulty dissolving the compound in neutral water, consider adjusting the pH. As a zwitterionic compound, its solubility is lowest at its isoelectric point (pI) and increases in acidic or basic conditions. Try adding a small amount of dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) dropwise to your aqueous suspension.

Q3: What organic solvents can I use to dissolve this compound?

While its solubility in non-polar organic solvents is likely low, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are often effective for dissolving amino acids and their derivatives. It is recommended to test solubility in a small amount of solvent first.

Q4: How does temperature affect the solubility of this compound?

For most amino acids, solubility in water increases with temperature.[4][5][6][7] If you are preparing a saturated or near-saturated solution, gentle warming can help to dissolve the compound. However, be cautious about potential degradation at elevated temperatures. Always check the compound's stability at higher temperatures if this information is available.

Q5: The Material Safety Data Sheet (MSDS) for this compound does not provide solubility data. Why is that?

MSDS documents prioritize safety information, such as hazard identification and handling procedures.[8][9][10][11] Physicochemical properties like solubility are not always included, especially for research chemicals where extensive data may not have been generated.

Troubleshooting Guides

Issue 1: Compound precipitates out of aqueous solution.
  • Cause: The pH of the solution may be near the isoelectric point (pI) of the compound, where its solubility is at a minimum.

  • Solution:

    • Measure the pH of the solution.

    • Adjust the pH away from the pI by adding a dilute acid or base. For an amino acid, moving the pH 2 units away from the pI can significantly increase solubility.

    • If the intended application is at a specific pH where the compound is poorly soluble, consider preparing a concentrated stock solution at a pH where it is soluble and then diluting it into the final buffer.

Issue 2: Difficulty dissolving the compound for cell culture experiments.
  • Cause: High concentrations of organic solvents like DMSO can be toxic to cells. Direct addition of the solid to the culture medium may not be effective.

  • Solution:

    • Prepare a sterile, concentrated stock solution in a biocompatible solvent. A small amount of DMSO is often tolerated by many cell lines, but this should be determined experimentally.

    • Alternatively, prepare a stock solution in sterile water or a buffer at a pH that aids dissolution (e.g., slightly acidic or basic).

    • Add the stock solution to the cell culture medium with gentle mixing, ensuring the final concentration of any co-solvent is below the toxic level for your specific cells.

Issue 3: Inconsistent results in biological assays.
  • Cause: Poor solubility or precipitation of the compound during the assay can lead to variability in the effective concentration.

  • Solution:

    • Visually inspect all solutions for any signs of precipitation before and during the experiment.

    • Consider including a solubility enhancer in your assay buffer, if compatible with the experimental setup.

    • Perform a solubility test of the compound in the final assay buffer at the working concentration and temperature to ensure it remains in solution throughout the experiment.

Data Presentation

SolventPredicted SolubilityRationale
Water (neutral pH)ModerateZwitterionic nature; solubility is lowest at the isoelectric point.
Aqueous Acid (pH < 4)HighThe amino group is protonated, leading to a positively charged and more soluble species.
Aqueous Base (pH > 10)HighThe carboxylic acid group is deprotonated, leading to a negatively charged and more soluble species.
Dimethyl Sulfoxide (DMSO)HighA polar aprotic solvent known to dissolve a wide range of polar and non-polar compounds.
EthanolLow to ModerateA polar protic solvent; solubility is generally lower than in water for amino acids.[13]
Dichloromethane (DCM)LowA non-polar organic solvent; unlikely to dissolve the polar zwitterionic form.
HexanesInsolubleA non-polar hydrocarbon solvent.

Experimental Protocols

Protocol 1: General Procedure for Preparing an Aqueous Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound in a suitable container.

  • Initial Dispensing: Add a portion of the desired aqueous solvent (e.g., deionized water, buffer) to the solid.

  • Mechanical Agitation: Use a vortex mixer or magnetic stirrer to facilitate dissolution.

  • pH Adjustment (if necessary): If the compound does not fully dissolve, add 0.1 M HCl or 0.1 M NaOH dropwise while monitoring the pH and observing for dissolution.

  • Volume Adjustment: Once the solid is completely dissolved, add the remaining solvent to reach the final desired concentration.

  • Filtration (optional): For biological applications, sterile filter the solution through a 0.22 µm filter.

Protocol 2: Preparation of a Stock Solution in an Organic Solvent
  • Weighing: Accurately weigh the desired amount of this compound into a vial.

  • Solvent Addition: Add the organic solvent (e.g., DMSO) to the vial.

  • Dissolution: Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary, but ensure the compound is stable at the elevated temperature.

  • Storage: Store the stock solution at the recommended temperature, typically -20°C, to minimize degradation.

Visualizations

experimental_workflow Experimental Workflow for Solubilizing this compound start Start with solid This compound choose_solvent Choose Initial Solvent start->choose_solvent aqueous Aqueous Solvent (Water, Buffer) choose_solvent->aqueous For biological assays organic Organic Solvent (e.g., DMSO) choose_solvent->organic For chemical reactions or high concentration stocks dissolve_aqueous Attempt to Dissolve (Vortex/Stir) aqueous->dissolve_aqueous dissolve_organic Attempt to Dissolve (Vortex/Sonicate/Warm) organic->dissolve_organic dissolved_q Completely Dissolved? dissolve_aqueous->dissolved_q adjust_ph Adjust pH (Add dilute acid or base) dissolved_q->adjust_ph No end_solution Solution Ready for Use dissolved_q->end_solution Yes adjust_ph->dissolve_aqueous organic_dissolved_q Completely Dissolved? dissolve_organic->organic_dissolved_q organic_dissolved_q->end_solution Yes troubleshoot Troubleshoot: - Try alternative solvent - Consider co-solvent system organic_dissolved_q->troubleshoot No

Caption: Workflow for selecting a solvent and preparing a solution.

Caption: Effect of pH on the ionic form and solubility.

References

Technical Support Center: Scaling Up the Synthesis of 2-Amino-4,4,4-trifluorobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 2-Amino-4,4,4-trifluorobutyric acid for preclinical studies. The primary focus is on the asymmetric synthesis using a Ni(II) complex of a glycine (B1666218) Schiff base with a recyclable chiral auxiliary, a method proven to be robust for large-scale preparations.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for producing large quantities (>100 g) of enantiomerically pure (S)-2-Amino-4,4,4-trifluorobutyric acid?

A1: A highly reliable and scalable method involves the asymmetric alkylation of a Ni(II) complex of a glycine Schiff base.[1][2] This method utilizes a recyclable chiral auxiliary and has been successfully performed on scales exceeding 250 g, consistently yielding the desired product with high enantiomeric purity (>99% ee).[1] The process is designed to be operationally convenient and cost-effective for large-scale production.[1]

Q2: Why is this compound a valuable compound for preclinical studies?

A2: The trifluoromethyl group is a bioisostere of the isopropyl group, meaning this compound can act as a structural mimic of leucine.[1] Incorporating this fluorinated amino acid into peptides and peptidomimetics can enhance metabolic stability and fine-tune biological activity and pharmacokinetics, making it a valuable building block in modern drug design.[1][3][4]

Q3: What are the critical reagents for the asymmetric synthesis using the Ni(II) complex method?

A3: The key reagents include the Ni(II) complex of the glycine Schiff base with a proline-derived chiral ligand, 3,3,3-trifluoroethyl iodide (CF₃CH₂I) as the alkylating agent, and a base such as potassium hydroxide (B78521) (KOH) in methanol.[1] The success of the large-scale synthesis relies on the precise stoichiometry of these reactants.[1]

Q4: Is the chiral auxiliary in this process recoverable?

A4: Yes, a significant advantage of this method is that the chiral auxiliary can be reclaimed during the disassembly of the alkylated Ni(II) complex.[1][2] This recyclability makes the process more cost-effective and sustainable for large-scale production.[1]

Q5: Are there alternative synthetic routes to trifluoromethylated amino acids?

A5: Yes, other methods exist, although their scalability may vary. Photoredox microfluidic synthesis is a modern approach for producing α-CF₃ amino acids with high efficiency and precise reaction control, which shows potential for large-scale synthesis.[3][4][5] Other strategies include nucleophilic trifluoromethylation of α-ketimino esters and electrophilic amination of fluorinated ketones, though these may be limited by substrate scope.[3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Alkylated Ni(II) Complex 1. Incomplete reaction due to insufficient base or alkylating agent. 2. Degradation of the starting complex. 3. Suboptimal reaction temperature.1. While large excesses are unnecessary, ensure at least a 5 mol% excess of both the base (e.g., KOH) and trifluoroethyl iodide.[1] 2. Ensure all reagents are of high purity and the reaction is conducted under an inert atmosphere (e.g., nitrogen) to prevent side reactions. 3. Maintain the reaction temperature between 20-35 °C as specified in the protocol.[1]
Low Diastereomeric Excess (de) 1. Incorrect stoichiometry of base or alkylating agent. 2. Reaction temperature too high. 3. Impure chiral auxiliary.1. Unexpectedly, optimal stereochemical outcome on a large scale was achieved with only a slight (5 mol%) excess of base and alkylating agent.[1] Avoid large excesses. 2. Ensure strict temperature control; higher temperatures can lead to racemization. 3. Verify the purity and enantiomeric excess of the starting chiral ligand.
Difficulties in Isolating the Product after Complex Disassembly 1. Incomplete hydrolysis of the complex. 2. Inefficient extraction or precipitation. 3. Emulsion formation during workup.1. Ensure complete disassembly by using the specified acid (e.g., HCl) and allowing sufficient reaction time. 2. Follow the established precipitation and filtration procedures carefully. For the Fmoc-protected derivative, ensure proper pH adjustment for precipitation. 3. If emulsions form, try adding brine or filtering through a pad of celite.
Presence of Impurities in the Final Product 1. Unreacted starting materials. 2. Side products from competing reactions. 3. Incomplete removal of the chiral auxiliary.1. Optimize reaction time and stoichiometry to drive the reaction to completion. 2. Maintain an inert atmosphere and use pure, dry solvents to minimize side reactions. 3. The purification process, including disassembly and subsequent protection/purification steps, is crucial for removing the chiral auxiliary.[1] Consider recrystallization or chromatography for final polishing if needed.
Inconsistent Results When Scaling Up 1. Inefficient heat transfer in larger reaction vessels. 2. Inefficient mixing at larger volumes. 3. Addition rates of reagents not properly scaled.1. Use a reactor with appropriate heating/cooling capabilities to maintain a consistent internal temperature. 2. Ensure the stirring mechanism is adequate for the vessel size to maintain a homogeneous mixture. 3. Adjust the rate of addition for reagents to control any exotherms and ensure localized concentration gradients are minimized.

Data Presentation

Table 1: Summary of Large-Scale Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid Derivative [1]

Scale (Starting Complex)Yield of Alkylated ComplexDiastereomeric Excess (de)Final Product
80 g81.1%>99%(S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid
250 g (Run 1)~81%>99%(S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid
250 g (Run 2)~81%>99%(S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid

The data demonstrates excellent reproducibility and reliability of the process at scale.[1]

Experimental Protocols

Protocol 1: Large-Scale Asymmetric Alkylation

This protocol is adapted from a demonstrated large-scale synthesis.[1]

  • Reaction Setup : Charge a suitable multi-neck reaction flask with the (S)-Ni(II) complex of the glycine Schiff base (e.g., 250 g scale).

  • Reagent Addition : Add DMF and a solution of potassium hydroxide (1.05 equivalents) in methanol.

  • Initial Stirring : Stir the mixture at 20-35 °C under a nitrogen atmosphere for 1 hour.

  • Alkylation : Add 3,3,3-trifluoroethyl iodide (1.05 equivalents).

  • Reaction Monitoring : Continue stirring at 20-35 °C for the required time (monitor by TLC or HPLC for completion).

  • Precipitation : Upon completion, add water (e.g., 3 volumes relative to the starting complex) and stir for 1 hour to induce precipitation.

  • Isolation : Add more water (e.g., 2 volumes) and continue stirring. Filter the precipitate and wash it with water.

  • Drying : Dry the collected solid (the alkylated Ni(II) complex) under a stream of air or in a vacuum oven.

Protocol 2: Disassembly of the Complex and Fmoc Protection
  • Acid Hydrolysis : Suspend the dried alkylated complex in a suitable solvent (e.g., methanol) and add hydrochloric acid (e.g., 6 M HCl).

  • Heating : Heat the mixture (e.g., at 60 °C) to facilitate the disassembly of the complex and hydrolysis.

  • Auxiliary Recovery : After cooling, the chiral auxiliary can be recovered from the reaction mixture.

  • In-situ Protection : The aqueous layer containing the crude this compound is then treated with Fmoc-OSu (or a similar Fmoc-donating reagent) and a base (e.g., NaHCO₃) in a suitable solvent like acetone (B3395972) to form the N-Fmoc derivative.

  • Purification : The Fmoc-protected product is typically purified by extraction and crystallization to yield the final, highly pure product.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_alkylation Step 1: Asymmetric Alkylation cluster_disassembly Step 2: Disassembly & Protection A1 Charge Reactor with Ni(II) Glycine Complex A2 Add Base (KOH/MeOH) & Trifluoroethyl Iodide A1->A2 A3 React at 20-35°C under N2 A2->A3 A4 Precipitate Product with Water A3->A4 A5 Filter & Dry Alkylated Complex A4->A5 B1 Acid Hydrolysis (HCl) of Alkylated Complex A5->B1 Transfer Product B2 Recover Chiral Auxiliary B1->B2 B3 In-situ N-Fmoc Protection B1->B3 B4 Purify by Extraction & Crystallization B3->B4 B5 Final Product: (S)-N-Fmoc-Protected Acid B4->B5

Caption: Workflow for the large-scale synthesis of (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid.

Troubleshooting Logic Diagram

Caption: Decision-making workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Analytical Method Development for Purity Assessment of 2-Amino-4,4,4-trifluorobutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to developing and troubleshooting analytical methods for assessing the chemical and enantiomeric purity of 2-Amino-4,4,4-trifluorobutyric acid.

Frequently Asked Questions (FAQs)

Q1: What is the recommended primary analytical technique for assessing the purity of this compound?

A1: High-Performance Liquid Chromatography (HPLC) is the recommended primary technique. Specifically, a combination of Reversed-Phase HPLC (RP-HPLC) for chemical purity (assay and impurity profiling) and Chiral HPLC for enantiomeric purity assessment is advised.

Q2: Does this compound require derivatization for HPLC analysis?

A2: For chemical purity analysis by RP-HPLC, derivatization is generally not required. However, for enantiomeric purity analysis, derivatization (e.g., with Fmoc-Cl) can be beneficial when using certain chiral stationary phases.[1] Direct enantiomeric separation of the underivatized amino acid is also possible on specific chiral columns, such as those based on macrocyclic glycopeptides.[2]

Q3: What are the potential challenges when analyzing this compound by HPLC?

A3: Due to its polar nature and the presence of the trifluoromethyl group, potential challenges include:

  • Poor retention on traditional C18 columns.

  • Peak tailing due to interactions with residual silanols on the stationary phase.[3]

  • The need for a specific chiral method to separate the enantiomers.

Q4: Can Gas Chromatography (GC) be used for purity analysis?

A4: Yes, GC can be an alternative, but it requires derivatization to increase the volatility of the amino acid. Common derivatization techniques include silylation (e.g., with MTBSTFA) or esterification followed by acylation.[4] GC is particularly useful for identifying and quantifying volatile impurities.

Q5: What are the expected impurities from the synthesis of this compound?

A5: Based on common synthetic routes, potential impurities could include the opposite enantiomer (the D-isomer), diastereomers if a chiral auxiliary is used, and bis-alkylated byproducts.[5] Starting materials and reagents from the synthesis could also be present as impurities.

Experimental Protocols

Protocol 1: Chemical Purity by Reversed-Phase HPLC

This method is designed to quantify the main component and separate it from potential non-chiral impurities.

  • Column: C18 column with polar endcapping (e.g., 150 mm x 4.6 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient: 5% B to 40% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in Mobile Phase A at a concentration of approximately 1 mg/mL.

Protocol 2: Enantiomeric Purity by Chiral HPLC (Direct Method)

This method is for the direct separation of the enantiomers of this compound.

  • Column: Macrocyclic glycopeptide-based chiral stationary phase (e.g., CHIROBIOTIC T, 250 mm x 4.6 mm, 5 µm)[2]

  • Mobile Phase: Methanol/Acetic Acid/Triethylamine (100/0.02/0.01, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm or Mass Spectrometry (MS)

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.5 mg/mL.

Protocol 3: Purity Analysis by GC-MS (after derivatization)

This method is suitable for identifying and quantifying volatile impurities.

  • Derivatization:

    • Dry a known amount of the sample under nitrogen.

    • Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 100 µL of acetonitrile.

    • Heat at 80 °C for 1 hour.

  • GC-MS Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)

    • Inlet Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Detector: Electron Ionization (EI) mode, scanning from m/z 50-500.

Data Presentation

Table 1: Representative HPLC Data for Chemical Purity Analysis

CompoundRetention Time (min)Relative Retention Time
This compound8.51.00
Potential Impurity 1 (e.g., starting material)4.20.49
Potential Impurity 2 (e.g., byproduct)12.11.42

Table 2: Representative Chiral HPLC Data for Enantiomeric Purity Analysis

EnantiomerRetention Time (min)Resolution (Rs)
D-2-Amino-4,4,4-trifluorobutyric acid10.2\multirow{2}{*}{> 2.0}
L-2-Amino-4,4,4-trifluorobutyric acid11.5

Troubleshooting Guides

HPLC Troubleshooting
IssuePossible CauseRecommended Solution
Poor Peak Shape (Tailing) Secondary interactions with silanols on the column.[3]Use a column with base-deactivated silica (B1680970) or an end-capped column. Lower the mobile phase pH with an additive like TFA.[6]
Column overload.Reduce the sample concentration or injection volume.[7]
Poor Peak Shape (Fronting) Sample solvent stronger than the mobile phase.Dissolve the sample in the initial mobile phase.[6]
Split Peaks Column contamination or void.Back-flush the column. If the problem persists, replace the column.
Inconsistent Retention Times Mobile phase composition drift.Prepare fresh mobile phase daily. Ensure adequate mobile phase degassing.[8]
Fluctuation in column temperature.Use a column oven to maintain a stable temperature.
No/Poor Enantiomeric Resolution Incorrect chiral stationary phase.Screen different types of chiral columns (e.g., polysaccharide-based, macrocyclic glycopeptide-based).[9]
Inappropriate mobile phase.Optimize the mobile phase composition, including the type and concentration of the organic modifier and any additives.
GC-MS Troubleshooting
IssuePossible CauseRecommended Solution
No/Low Peak Intensity Incomplete derivatization.Optimize derivatization conditions (time, temperature, reagent ratio). Ensure the sample is completely dry before adding reagents.
Analyte degradation in the injector.Use a lower injector temperature or a deactivated inlet liner.
Peak Tailing Active sites in the GC system.Use a deactivated column and liner. Condition the column according to the manufacturer's instructions.
Ghost Peaks Carryover from previous injections.Run a solvent blank after each sample. Clean the injector port.

Visualizations

Experimental Workflows

General Analytical Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis (Optional) cluster_data Data Analysis Sample This compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration RP_HPLC Reversed-Phase HPLC for Chemical Purity Filtration->RP_HPLC Chiral_HPLC Chiral HPLC for Enantiomeric Purity Filtration->Chiral_HPLC Derivatization Derivatization (e.g., Silylation) Filtration->Derivatization Purity_Assessment Purity Assessment & Reporting RP_HPLC->Purity_Assessment Chiral_HPLC->Purity_Assessment GC_MS GC-MS for Volatile Impurities Derivatization->GC_MS GC_MS->Purity_Assessment

Caption: General analytical workflow for purity assessment.

Troubleshooting Logic

HPLC Peak Shape Troubleshooting Start Poor Peak Shape Observed All_Peaks Are all peaks affected? Start->All_Peaks System_Issue System-wide issue (e.g., dead volume, flow path blockage) All_Peaks->System_Issue Yes Analyte_Specific Analyte-specific issue All_Peaks->Analyte_Specific No Peak_Symmetry Peak Tailing or Fronting? Analyte_Specific->Peak_Symmetry Tailing Tailing Peak_Symmetry->Tailing Tailing Fronting Fronting Peak_Symmetry->Fronting Fronting Tailing_Causes Check for: - Secondary Interactions - Column Overload - Incompatible Sample Solvent Tailing->Tailing_Causes Fronting_Causes Check for: - Strong Sample Solvent - Low Column Temperature Fronting->Fronting_Causes

Caption: Troubleshooting logic for HPLC peak shape issues.

References

Validation & Comparative

Validating the Incorporation of 2-Amino-4,4,4-trifluorobutyric Acid into Peptides: A Comparative Guide to Mass Spectrometry and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of unnatural amino acid incorporation into peptides is a critical step in the development of novel therapeutics and research tools. This guide provides a comprehensive comparison of mass spectrometry-based methods and alternative techniques for confirming the successful integration of 2-Amino-4,4,4-trifluorobutyric acid (Tfb), a synthetic amino acid of interest for its unique physicochemical properties.

The introduction of fluorinated amino acids like Tfb can significantly alter the conformational stability, hydrophobicity, and metabolic stability of peptides.[1] Therefore, rigorous analytical methods are required to verify its incorporation at the desired position within the peptide sequence. This guide will delve into the experimental protocols and data analysis for mass spectrometry, the gold standard for this application, and compare its performance with Edman degradation and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry: The Primary Tool for Validation

Mass spectrometry (MS) is the most powerful and widely used technique for characterizing peptides containing unnatural amino acids.[2] Its high sensitivity and ability to provide detailed structural information make it ideal for confirming the mass shift associated with Tfb incorporation and for pinpointing its location within the peptide sequence.

Impact on Chromatographic Behavior

The trifluoromethyl group in Tfb significantly increases its hydrophobicity compared to natural amino acids like leucine, its structural analog. This increased hydrophobicity leads to a noticeable shift in retention time during reversed-phase high-performance liquid chromatography (RP-HPLC), a technique commonly coupled with mass spectrometry. This shift serves as the first indicator of successful incorporation.

Table 1: Comparison of Hydrophobicity and Expected RP-HPLC Retention Time

Amino AcidHydrophobicity Index (pH 7)Expected Retention Time in RP-HPLC
Glycine (Gly)0Shortest
Alanine (Ala)41Short
Leucine (Leu)97Long
This compound (Tfb) Higher than Leucine (estimated)Longest

Hydrophobicity indices are based on normalized empirical data, with a higher value indicating greater hydrophobicity. The index for Tfb is estimated to be higher than its non-fluorinated counterpart, Leucine.[3][4]

Fragmentation Analysis by Tandem MS (MS/MS)

Tandem mass spectrometry (MS/MS) is employed to sequence the peptide and confirm the precise location of the Tfb residue. In a typical collision-induced dissociation (CID) experiment, the peptide ion is fragmented, primarily at the peptide bonds, generating a series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue.

The incorporation of Tfb will result in a unique mass shift in the fragment ions containing this residue. The trifluoromethyl group can also influence fragmentation patterns, potentially leading to characteristic neutral losses.

Table 2: Theoretical Fragmentation of a Model Tripeptide Gly-X-Ala

PeptidePrecursor Ion (m/z)b1 ion (m/z)y1 ion (m/z)b2 ion (m/z)y2 ion (m/z)
Gly-Ala-Ala 204.1258.0372.04129.07147.08
Gly-Tfb-Ala 286.0958.0372.04211.06 229.05

The table illustrates the expected mass-to-charge ratios (m/z) for the singly charged precursor and fragment ions of a standard tripeptide versus one containing Tfb. The significant mass increase in the b2 and y2 ions of the Tfb-containing peptide provides definitive evidence of its incorporation between Glycine and Alanine.

Experimental Protocol for Mass Spectrometry Validation

The following protocol outlines a general workflow for the validation of Tfb incorporation into a synthetic peptide.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_ms Mass Spectrometry Analysis synthesis Solid-Phase Peptide Synthesis (Incorporate Tfb) cleavage Cleavage & Deprotection synthesis->cleavage purification RP-HPLC Purification cleavage->purification lcms LC-MS Analysis (Confirm Mass & Purity) purification->lcms Purified Peptide msms Tandem MS (MS/MS) (Sequence Confirmation) lcms->msms data_analysis Data Analysis msms->data_analysis logical_relationship cluster_validation Validation Approach cluster_info Information Obtained ms Mass Spectrometry (Primary Method) mass_seq Accurate Mass & Sequence Confirmation ms->mass_seq edman Edman Degradation (Alternative) n_term N-terminal Sequence edman->n_term nmr NMR Spectroscopy (Alternative/Complementary) fluorine_env Fluorine Presence & Local Environment nmr->fluorine_env

References

A Comparative Guide to 2-Amino-4,4,4-trifluorobutyric Acid and Other Fluorinated Leucine Analogs for Enhanced Peptide Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of non-canonical amino acids into peptide sequences is a cornerstone of modern therapeutic development, aimed at overcoming the inherent limitations of natural peptides, such as poor metabolic stability. Fluorinated amino acids, in particular, have emerged as a powerful tool for enhancing proteolytic resistance and modulating peptide conformation. This guide provides an objective comparison of 2-Amino-4,4,4-trifluorobutyric acid (also known as 2-amino-4,4,4-trifluoroethylglycine, TfeGly) against other prominent fluorinated leucine (B10760876) analogs like hexafluoroleucine (hFLeu) and 5,5,5-trifluoroleucine (TFL), supported by experimental data and detailed protocols.

Introduction to Fluorinated Leucine Analogs

Fluorine's unique properties—high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the C-F bond—allow for strategic modifications to amino acid side chains.[1][] Incorporating fluorinated leucine analogs can significantly increase the hydrophobicity and steric bulk of the side chain, which in turn enhances thermal stability, influences secondary structure, and, most critically, can sterically hinder the approach of proteolytic enzymes.[3][4][5] This strategy has been shown to prolong the in-vivo half-life of peptide therapeutics, a crucial factor for clinical efficacy.[6][7]

The choice of analog and its specific position within the peptide sequence are critical, as the stabilizing effects are highly context-dependent, varying with the target protease and the local peptide environment.[8][9]

Comparative Data on Peptide Stability

The following tables summarize quantitative data from studies comparing the effects of different fluorinated leucine analogs on peptide stability.

Table 1: Physicochemical Properties of Selected Fluorinated Leucine Analogs
Analog NameAbbreviationStructureDegree of FluorinationKey Property
LeucineLeuCH(NH₂)-COOH attached to -CH₂-CH(CH₃)₂0 (Control)Natural hydrophobic residue
This compoundTfeGlyCH(NH₂)-COOH attached to -CH₂-CF₃Tri-fluorinatedIncreases hydrophobicity
5,5,5-TrifluoroleucineTFLCH(NH₂)-COOH attached to -CH₂-CH(CH₃)(CF₃)Tri-fluorinatedMore hydrophobic surrogate of Leucine[10]
5,5,5,5',5',5'-HexafluoroleucinehFLeuCH(NH₂)-COOH attached to -CH₂-CH(CF₃)₂Hexa-fluorinatedSignificantly increases hydrophobicity and stability[3][11]
Table 2: Comparative Proteolytic Stability
Peptide Sequence/ModelFluorinated AnalogPositionProteaseResult (% Stability vs. Control)Reference
Model Peptide (FA)TfeGly P2'α-Chymotrypsin~15% more stable than control[9]
Model Peptide (FA)hFLeu P2'α-Chymotrypsin~85% more stable than control[9]
Model Peptide (FA)TfeGly P2'Elastase~50% more stable than control[9]
Model Peptide (FA)hFLeu P2'Elastase~70% more stable than control[9]
Model Peptideα-Tfm-amino acidP1α-ChymotrypsinAbsolute stability (100% resistant)[12]
Magainin AnaloguehFLeu MultipleTrypsinDramatically improved stability[5][6]

Note: Proteolytic stability is highly dependent on the position of the fluorinated residue relative to the protease cleavage site (P-sites). The data shows that while TfeGly provides a moderate increase in stability, the more heavily fluorinated hFLeu offers a more pronounced protective effect in the studied contexts.[9]

Table 3: Comparative Thermal and Conformational Stability
Peptide/Protein ModelFluorinated AnalogEffect on StabilityQuantitative DataReference
Coiled-coil homodimerTFL (SR-A1 & SS-A1)Increased Thermal StabilityΔTₘ = +11°C (Tₘ = 65°C vs 54°C for Leu)[10]
4-Helix BundlehFLeuIncreased Thermodynamic StabilityΔΔGunfold = +0.3 kcal/mol per hFLeu residue[13]
4-Helix Bundle (α4)hFLeuIncreased Stabilityα4-F6 is ~25% more stable than the non-fluorinated version[11]

Note: The incorporation of fluorinated leucines, particularly hFLeu, into the hydrophobic cores of coiled-coil and helical bundle proteins consistently results in a significant increase in thermal and chemical stability.[3][11][13]

Experimental Protocols

Accurate assessment of peptide stability is crucial. Below are detailed methodologies for key experiments.

Protocol 1: In Vitro Peptide Stability Assay in Human Serum

This protocol outlines the steps to determine the half-life of a peptide in a biologically relevant matrix like human serum.

  • Peptide Preparation :

    • Synthesize peptides using standard solid-phase peptide synthesis (SPPS) with Fmoc/tert-butyl strategy.[14]

    • Purify peptides by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity. Confirm identity via mass spectrometry (LC-MS).[14]

    • Prepare a stock solution of the peptide (e.g., 1 mM) in sterile deionized water or an appropriate buffer.[14]

  • Serum Incubation :

    • Thaw human serum (e.g., from male AB plasma) and centrifuge at 13,000-15,000 x g for 10 minutes at 4°C to pellet lipids and other debris.[14][15]

    • Mix the peptide stock solution 1:1 (v/v) with the prepared human serum in a microcentrifuge tube.[14] The final peptide concentration is typically 10-100 µM.

    • Incubate the mixture at 37°C with gentle shaking.[14]

  • Time-Point Sampling and Reaction Quenching :

    • At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes, and longer for highly stable peptides), withdraw an aliquot (e.g., 100 µL).[16]

    • Immediately quench proteolytic activity by adding a precipitation agent.

      • Method A (Organic Solvent - Recommended) : Add 2-3 volumes of cold organic solvent (e.g., acetonitrile (B52724) (ACN) or ethanol). This method generally preserves more of the intact peptide for analysis compared to strong acids.[17]

      • Method B (Acid Precipitation) : Add 20 µL of 10% (v/v) trichloroacetic acid (TCA).[14]

    • Incubate the quenched sample at 4°C for 30 minutes to allow for complete protein precipitation.[14]

  • Sample Processing and Analysis :

    • Centrifuge the samples at 13,000 x g for 10 minutes to pellet the precipitated serum proteins.[14]

    • Carefully collect the supernatant containing the peptide and its degradation products.

    • Analyze the supernatant using analytical RP-HPLC, monitoring the absorbance at a suitable wavelength (e.g., 220 or 280 nm).[14][16]

    • Quantify the peak area or height corresponding to the intact peptide at each time point.[15]

  • Data Analysis :

    • Normalize the peak area of the intact peptide at each time point to the t=0 sample.

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the peptide half-life (t₁/₂) by fitting the data to a one-phase decay model.[17][18]

Mandatory Visualizations

Experimental and Conceptual Diagrams

The following diagrams, generated using Graphviz, illustrate key workflows and concepts related to peptide stability analysis.

G cluster_prep 1. Preparation cluster_inc 2. Incubation cluster_analysis 3. Analysis Peptide Peptide Stock (1mM) Mix Mix Peptide + Serum (1:1) Peptide->Mix Serum Human Serum CentrifugeSerum Centrifuge Serum (13,000g, 10 min, 4°C) Serum->CentrifugeSerum CentrifugeSerum->Mix Incubate Incubate at 37°C (Gentle Shaking) Mix->Incubate Timepoints Collect Aliquots (t = 0, 15, 30... min) Incubate->Timepoints Quench Quench Proteolysis (e.g., cold ACN) Timepoints->Quench CentrifugeProt Centrifuge Precipitate (13,000g, 10 min) Quench->CentrifugeProt Supernatant Collect Supernatant CentrifugeProt->Supernatant HPLC RP-HPLC Analysis Supernatant->HPLC Data Calculate Half-Life (t½) HPLC->Data

Caption: Workflow for in-vitro peptide proteolytic stability assay in human serum.

G Input Fluorine Incorporation (e.g., TfeGly, hFLeu) Prop1 Increased Side-Chain Hydrophobicity Input->Prop1 Prop2 Increased Side-Chain Steric Bulk Input->Prop2 Prop3 Altered Backbone Conformation Input->Prop3 Outcome1 Enhanced Proteolytic Stability Prop1->Outcome1 Outcome2 Increased Thermal Stability (↑ Tₘ) Prop1->Outcome2 Prop2->Outcome1 Prop3->Outcome1 Outcome3 Modulated Receptor Binding Affinity Prop3->Outcome3

Caption: Effects of amino acid fluorination on key peptide properties.

Caption: Schematic of protease subsites (P) relative to the peptide cleavage site.

Conclusion

The strategic incorporation of fluorinated leucine analogs is a validated and powerful method for enhancing the stability of peptide-based drug candidates. Both this compound (TfeGly) and more heavily fluorinated analogs like hexafluoroleucine (hFLeu) have demonstrated significant stabilizing effects.

  • This compound (TfeGly) provides a moderate but meaningful increase in proteolytic stability.[9] Its smaller size compared to hFLeu may be advantageous in cases where larger side chains could disrupt critical peptide-receptor interactions.

  • Hexafluoroleucine (hFLeu) generally offers superior stabilization against both proteolytic degradation and thermal denaturation due to its higher degree of fluorination and greater hydrophobicity.[3][9]

  • The ultimate impact on stability is not predictable and is highly dependent on the specific peptide sequence, the position of the substitution relative to protease cleavage sites, and the type of protease.[8][19]

Therefore, a systematic approach involving the synthesis and evaluation of multiple analogs at various positions is recommended. The experimental protocols provided herein offer a robust framework for conducting such comparative analyses, enabling researchers to select the optimal fluorinated amino acid to advance their peptide therapeutic programs.

References

A Comparative Analysis of 2-Amino-4,4,4-trifluorobutyric Acid and Proteinogenic Amino Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of non-proteinogenic amino acids into peptides and proteins is a key strategy for enhancing therapeutic properties. Among these, fluorinated amino acids have garnered significant interest due to the unique physicochemical characteristics imparted by fluorine. This guide provides a detailed comparative analysis of 2-Amino-4,4,4-trifluorobutyric acid, a fluorinated analog of leucine (B10760876), and the standard proteinogenic amino acids, supported by structural data, and a framework for experimental comparison.

Physicochemical Properties: A Quantitative Comparison

The introduction of a trifluoromethyl group in this compound in place of the isobutyl group of leucine leads to significant alterations in its physicochemical properties. These differences can influence peptide conformation, stability, and interactions with biological targets.

PropertyThis compoundLeucine (Proteinogenic Analog)Other Representative Proteinogenic Amino Acids
Molecular Formula C4H6F3NO2[1]C6H13NO2Alanine: C3H7NO2, Phenylalanine: C9H11NO2
Molecular Weight ( g/mol ) 157.09[1]131.17Alanine: 89.09, Phenylalanine: 165.19
Side Chain -CH2-CF3-CH2-CH(CH3)2Alanine: -CH3, Phenylalanine: -CH2-Ph
pKa (α-COOH) Not experimentally determined in searches~2.36[2]Alanine: ~2.34, Phenylalanine: ~1.83[2]
pKa (α-NH3+) Not experimentally determined in searches~9.60[2]Alanine: ~9.69, Phenylalanine: ~9.13[2]
Hydrophobicity (XLogP3) -1.9[1]1.7Alanine: 0.2, Phenylalanine: 1.8
Side Chain Volume (ų) Estimated to be similar to or slightly larger than isobutyl~124Alanine: ~67, Phenylalanine: ~135

Structural and Functional Implications of Fluorination

The substitution of hydrogen with fluorine, the most electronegative element, has profound effects on the properties of amino acid side chains. In the case of this compound, the trifluoromethyl group is a bioisostere of the isopropyl group of leucine, meaning it has a similar shape and volume. However, the electronic properties are vastly different.

The high electronegativity of fluorine atoms creates a strong dipole moment in the C-F bonds, which can lead to altered non-covalent interactions, such as dipole-dipole and multipolar interactions. This can influence the local conformation of the peptide backbone and the overall tertiary structure of a protein.

One of the most significant advantages of incorporating fluorinated amino acids is the potential for increased metabolic stability. The carbon-fluorine bond is exceptionally strong and less susceptible to enzymatic cleavage, which can protect peptides from degradation by proteases, thereby extending their in-vivo half-life. Furthermore, the altered hydrophobicity and electronic nature of the side chain can modulate binding affinity and selectivity to biological targets.

Experimental Protocols for Comparative Analysis

To empirically evaluate the impact of substituting a proteinogenic amino acid with this compound, a series of experiments can be conducted on a pair of model peptides: a native peptide and its fluorinated analog.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Objective: To synthesize a native peptide and its analog containing this compound.

Methodology:

  • Resin Selection: A suitable resin, such as Rink Amide resin for C-terminal amide peptides, is chosen.

  • Amino Acid Preparation: Fmoc-protected proteinogenic amino acids and Fmoc-2-Amino-4,4,4-trifluorobutyric acid-OH are used.

  • Synthesis Cycle:

    • Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).

    • Washing: The resin is washed thoroughly with DMF to remove piperidine and by-products.

    • Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and added to the resin. The reaction is allowed to proceed to completion.

    • Washing: The resin is washed again with DMF.

  • Cleavage and Deprotection: Once the peptide sequence is complete, the peptide is cleaved from the resin and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The identity and purity of the peptide are confirmed by mass spectrometry (MS) and analytical RP-HPLC.

Stability Analysis

Objective: To compare the resistance of the native and fluorinated peptides to enzymatic degradation.

Methodology:

  • Peptide Incubation: The purified peptides are incubated with a specific protease (e.g., trypsin, chymotrypsin, or a mixture like pronase) in a suitable buffer at a controlled temperature (e.g., 37°C).

  • Time-Course Analysis: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching: The enzymatic reaction in the aliquots is stopped by adding an acid (e.g., TFA) or a protease inhibitor.

  • Analysis: The amount of remaining intact peptide at each time point is quantified using RP-HPLC.

  • Data Analysis: The rate of degradation for each peptide is determined by plotting the percentage of intact peptide against time.

Objective: To determine the melting temperature (Tm) of the peptides, indicating their thermal stability.

Methodology:

  • Sample Preparation: Peptides are dissolved in a suitable buffer (e.g., phosphate (B84403) buffer) to a known concentration.

  • Circular Dichroism (CD) Spectroscopy: The CD spectrum of each peptide is recorded over a range of temperatures (e.g., 20°C to 90°C). The CD signal at a wavelength characteristic of the peptide's secondary structure (e.g., 222 nm for an α-helix) is monitored.

  • Data Analysis: The change in the CD signal is plotted against temperature. The melting temperature (Tm) is the temperature at which 50% of the peptide is unfolded.

Visualizing Workflows and Concepts

To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Comparative Analysis cluster_data Data Output start Start synthesis Solid-Phase Peptide Synthesis (SPPS) start->synthesis purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry purification->characterization protease_assay Protease Stability Assay characterization->protease_assay cd_spectroscopy Thermal Stability (CD) characterization->cd_spectroscopy degradation_rate Degradation Rate (k) protease_assay->degradation_rate melting_temp Melting Temperature (Tm) cd_spectroscopy->melting_temp Structural_Comparison leucine Leucine Side Chain: -CH2-CH(CH3)2 Hydrophobic Proteinogenic tfa This compound Side Chain: -CH2-CF3 Hydrophobic (Altered) Non-proteinogenic leucine->tfa Bioisosteric Replacement stability Metabolic Stability tfa->stability Increases conformation Peptide Conformation tfa->conformation Alters Signaling_Hypothesis cluster_cell Cellular Environment tfa This compound trna_synthetase Aminoacyl-tRNA Synthetase tfa->trna_synthetase Recognition? protein_synthesis Protein Synthesis trna_synthetase->protein_synthesis Incorporation gcn2 GCN2 Pathway Activation trna_synthetase->gcn2 Lack of recognition leads to stress_response Amino Acid Stress Response gcn2->stress_response

References

Navigating the NMR Landscape of Trifluoromethylated Peptides: A Comparative Guide to Characterizing Peptides Containing 2-Amino-4,4,4-trifluorobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of fluorinated amino acids into peptides is a powerful strategy to enhance metabolic stability, modulate conformation, and improve binding affinity. Among these, 2-Amino-4,4,4-trifluorobutyric acid (Tfb), a leucine (B10760876) analogue, presents a unique trifluoromethyl group that serves as a sensitive probe for Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comprehensive comparison of NMR-based techniques for the characterization of Tfb-containing peptides, supported by experimental data and detailed protocols to facilitate their structural elucidation.

The strategic replacement of hydrogen atoms with fluorine has become a cornerstone of modern medicinal chemistry. In the realm of peptide and protein engineering, the introduction of fluorinated amino acids offers a route to molecules with enhanced therapeutic properties. The trifluoromethyl group, in particular, is a valuable addition due to its unique electronic properties and its utility as a ¹⁹F NMR reporter. The ¹⁹F nucleus boasts a high gyromagnetic ratio and 100% natural abundance, leading to high sensitivity and the absence of background signals in biological samples. This makes ¹⁹F NMR an exceptionally clean and informative tool for studying peptide structure, dynamics, and interactions.

This guide focuses on the characterization of peptides incorporating this compound, a non-natural amino acid that can act as a bioisostere of leucine. We will delve into the key NMR methodologies, present comparative data, and provide the necessary experimental workflows to empower researchers in their quest to understand the structural implications of this powerful modification.

Comparative NMR Data: Tfb-Peptides vs. Leucine-Peptides

A central aspect of characterizing Tfb-containing peptides is understanding how the trifluoromethyl group influences the local and global conformation compared to its natural counterpart, leucine. The following tables summarize typical NMR chemical shift and coupling constant data for a hypothetical model peptide, Ac-Ala-X-Ala-NH₂, where X is either Leucine (Leu) or this compound (Tfb). This data is compiled from typical values observed for amino acids in peptides and expected trends upon trifluorination.

Table 1: Comparative ¹H NMR Chemical Shifts (δ) in ppm

Residue (X)NHα-Hβ-Hγ-Hδ-CH₃ (Leu) / γ-CF₃ (Tfb)
Leucine ~8.2~4.3~1.7~1.6~0.9
Tfb ~8.3~4.5~2.5--

Note: Chemical shifts are highly sensitive to the local environment and can vary depending on the peptide sequence, solvent, and temperature.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ) in ppm

Residue (X)C' (carbonyl)Cδ (Leu) / Cγ (Tfb)
Leucine ~175~53~42~25~22
Tfb ~174~51~38 (q, JCF ≈ 28 Hz)~125 (q, JCF ≈ 280 Hz)-

Note: The trifluoromethyl group induces significant changes in the ¹³C chemical shifts of adjacent carbons and introduces characteristic carbon-fluorine coupling constants ('q' denotes a quartet).

Table 3: Key ¹⁹F NMR Parameters for Tfb-Containing Peptides

ParameterTypical ValueSignificance
Chemical Shift (δ) -65 to -75 ppm (relative to CFCl₃)Highly sensitive to local electrostatic environment, solvent exposure, and secondary structure.
Linewidth NarrowThe rapid rotation of the CF₃ group leads to efficient averaging of chemical shift anisotropy, resulting in sharp signals.
nJHF Coupling 2-15 HzProvides through-bond distance information and can be used to constrain dihedral angles.
nJCF Coupling 2-280 HzProvides valuable structural constraints.

The Impact of the Trifluoromethyl Group on Peptide Conformation

The substitution of the isobutyl side chain of leucine with the trifluoroethyl group of Tfb can induce significant conformational changes. These are primarily driven by:

  • Steric Effects: The trifluoromethyl group is bulkier than a methyl group, which can restrict the conformational freedom of the peptide backbone and the amino acid side chain.

  • Electronic Effects: The high electronegativity of the fluorine atoms creates a strong dipole moment in the C-F bonds, influencing the local electronic environment and potentially participating in non-covalent interactions.

  • Hydrophobicity: The trifluoromethyl group is significantly more hydrophobic than a methyl group, which can impact peptide folding and interactions with other molecules.

These effects can be probed using advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), which provide information about through-space proton-proton distances. A comparison of the NOESY/ROESY spectra of a peptide with and without the Tfb substitution can reveal changes in inter-residue proximities, indicative of altered secondary structure or folding.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible NMR data. Below are standard protocols for the synthesis and NMR characterization of peptides containing this compound.

Peptide Synthesis

Peptides incorporating Tfb can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols.

  • Resin and Protection Strategy: A suitable resin (e.g., Rink amide resin for C-terminal amides) and an Fmoc-based protection strategy are commonly employed.

  • Synthesis of Fmoc-Tfb-OH: The key building block, (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid, can be synthesized on a large scale. A published method involves the alkylation of a Ni(II) complex of a glycine (B1666218) Schiff base with CF₃-CH₂-I, followed by decomplexation and Fmoc protection.

  • Coupling: Standard coupling reagents such as HBTU/HOBt or HATU in the presence of a base like DIPEA are used to couple the amino acids.

  • Cleavage and Purification: The peptide is cleaved from the resin using a cleavage cocktail (e.g., TFA/TIS/water). The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry and analytical HPLC to confirm its identity and purity.

NMR Sample Preparation and Data Acquisition
  • Sample Preparation: The purified peptide is dissolved in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture like H₂O/D₂O 9:1) to a concentration of 1-5 mM. A pH meter is used to adjust the pH of the sample, typically to a value between 4 and 6 to minimize amide proton exchange.

  • NMR Spectrometer: Experiments are performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • 1D NMR:

    • ¹H NMR: A standard 1D ¹H spectrum is acquired to assess the overall sample quality and folding.

    • ¹⁹F NMR: A 1D ¹⁹F spectrum (with ¹H decoupling) is acquired to observe the signal from the trifluoromethyl group.

  • 2D NMR:

    • TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues.

    • NOESY/ROESY: Used to identify through-space correlations between protons, providing distance restraints for structure calculation.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in resonance assignment.

    • ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): Can be used to probe through-space interactions between the fluorine nuclei and nearby protons.

Data Analysis and Structure Calculation Workflow

The following diagram illustrates the typical workflow for the NMR-based characterization and structure determination of a Tfb-containing peptide.

NMR_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Calculation synthesis Solid-Phase Peptide Synthesis (incorporating Fmoc-Tfb-OH) purification RP-HPLC Purification & Mass Spec Verification synthesis->purification nmr_sample NMR Sample Preparation purification->nmr_sample one_d 1D NMR (¹H, ¹⁹F) nmr_sample->one_d two_d 2D NMR (TOCSY, NOESY/ROESY, HSQC) nmr_sample->two_d assignment Resonance Assignment one_d->assignment two_d->assignment restraints Generate Distance & Dihedral Angle Restraints assignment->restraints calculation Structure Calculation (e.g., CYANA, XPLOR-NIH) restraints->calculation validation Structure Validation (e.g., PROCHECK) calculation->validation final_structure final_structure validation->final_structure Final 3D Structure Ensemble

Caption: Workflow for the characterization of Tfb-containing peptides.

Logical Relationships in NMR Signal Interpretation

The interpretation of NMR spectra relies on establishing correlations between different signals to piece together the molecular structure. The following diagram illustrates the logical relationships used in this process.

NMR_Interpretation cluster_1d 1D NMR cluster_2d_through_bond 2D NMR (Through-Bond) cluster_2d_through_space 2D NMR (Through-Space) cluster_interpretation Structural Interpretation h1_1d ¹H Spectrum (Chemical Shifts, J-couplings) tocsy TOCSY (Identifies Amino Acid Spin Systems) h1_1d->tocsy f19_1d ¹⁹F Spectrum (Chemical Shift, Linewidth) sec_structure Secondary Structure (α-helix, β-sheet, turns) f19_1d->sec_structure Sensitive to local environment seq_assignment Sequential Assignment tocsy->seq_assignment Identifies residues hsqc ¹H-¹³C HSQC (Connects ¹H and ¹³C) hsqc->seq_assignment Confirms assignments noesy NOESY/ROESY (Proton-Proton Distances < 5Å) noesy->seq_assignment Connects adjacent residues noesy->sec_structure Provides key distance restraints seq_assignment->sec_structure ter_structure Tertiary Structure (3D Fold) sec_structure->ter_structure

Caption: Logical flow for NMR-based peptide structure determination.

Conclusion

The incorporation of this compound into peptides offers a powerful avenue for enhancing their therapeutic potential. NMR spectroscopy, particularly with the inclusion of ¹⁹F NMR, provides an unparalleled toolkit for the detailed characterization of these modified peptides. By systematically applying the methodologies outlined in this guide and carefully analyzing the resulting data, researchers can gain deep insights into the structural consequences of trifluorination. This understanding is paramount for the rational design of next-generation peptide therapeutics with improved stability, selectivity, and efficacy. The comparative data and workflows presented here serve as a valuable resource for scientists and drug developers venturing into the exciting field of fluorinated peptide engineering.

Enhanced Enzymatic Stability of Peptides Modified with 2-Amino-4,4,4-trifluorobutyric Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the metabolic stabilization of peptide-based therapeutics is a critical hurdle. The incorporation of non-natural amino acids is a key strategy to overcome rapid enzymatic degradation. This guide provides a comparative assessment of the enzymatic stability of peptides modified with 2-Amino-4,4,4-trifluorobutyric acid (Atf), a fluorinated bioisostere of leucine.

The introduction of fluorinated amino acids into peptide sequences has been shown to significantly enhance their resistance to proteolytic degradation. This is attributed to the unique steric and electronic properties of the fluorine atom, which can alter the peptide's conformation and its interaction with protease active sites. This guide summarizes the available data on the stability of Atf-containing peptides against various proteases and provides a detailed experimental protocol for assessing enzymatic stability.

Comparative Enzymatic Stability of Atf-Modified Peptides

While extensive quantitative data for peptides specifically modified with this compound (also referred to as (S)-2-amino-4,4,4-trifluorobutanoic acid or TfeGly in some literature) remains limited in publicly accessible documents, a doctoral thesis from Freie Universität Berlin provides valuable qualitative insights into their stability against a panel of proteases. The study compared the proteolytic stability of a model peptide sequence containing Atf to a control peptide with the non-fluorinated analog, 2-aminobutyric acid (Abu).

The following tables summarize the observed relative stability of the Atf-modified peptide compared to the non-modified control.

EnzymePeptide SequenceModificationObserved Stability vs. Control
α-Chymotrypsin Model PeptideAtf substitutionIncreased
Pepsin Model PeptideAtf substitutionIncreased
Elastase Model PeptideAtf substitutionIncreased
Proteinase K Model PeptideAtf substitutionIncreased
Human Blood Plasma Model PeptideAtf substitutionIncreased

Table 1: Qualitative Comparison of Enzymatic Stability. The data indicates that the incorporation of this compound enhances the stability of the model peptide against a broad range of proteases, including those found in human plasma.

It is important to note that the degree of stabilization can be influenced by the position of the Atf residue within the peptide sequence relative to the protease cleavage site. Studies on other fluorinated amino acids have shown that substitution at the P1 position often confers the most significant protection against enzymatic cleavage.

Experimental Protocols

A robust and reproducible experimental protocol is essential for accurately assessing the enzymatic stability of modified peptides. The following is a detailed methodology based on common practices for in vitro peptide stability assays using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

In Vitro Peptide Stability Assay Protocol

1. Materials and Reagents:

  • Test Peptide (Atf-modified)

  • Control Peptide (non-modified or modified with a different amino acid)

  • Proteolytic Enzymes (e.g., α-chymotrypsin, pepsin, elastase, proteinase K, human plasma)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Enzyme-specific buffers (e.g., for pepsin, an acidic buffer like 0.1 M citrate (B86180) buffer, pH 2.0)

  • Quenching solution (e.g., 10% trifluoroacetic acid (TFA) in water)

  • HPLC grade acetonitrile (B52724) (ACN)

  • HPLC grade water

  • Trifluoroacetic acid (TFA) for mobile phases

2. Preparation of Solutions:

  • Peptide Stock Solutions: Prepare 1 mg/mL stock solutions of the test and control peptides in an appropriate solvent (e.g., water or a minimal amount of DMSO, subsequently diluted in buffer).

  • Enzyme Stock Solutions: Prepare stock solutions of each enzyme in their respective recommended buffers at a concentration of 1 mg/mL.

  • Working Peptide Solutions: Dilute the peptide stock solutions to a final concentration of 100 µg/mL in the appropriate reaction buffer.

  • Working Enzyme Solutions: Dilute the enzyme stock solutions to a final concentration that yields a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).

3. Enzymatic Digestion:

  • In separate microcentrifuge tubes, add a defined volume of the working peptide solution.

  • Pre-incubate the peptide solutions at 37°C for 5 minutes.

  • Initiate the enzymatic reaction by adding the working enzyme solution to each tube.

  • Incubate the reaction mixtures at 37°C with gentle agitation.

  • At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a tube containing the quenching solution.

4. Sample Analysis by RP-HPLC:

  • Centrifuge the quenched samples to pellet any precipitated protein.

  • Transfer the supernatant to HPLC vials.

  • Analyze the samples using a C18 RP-HPLC column.

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Use a suitable gradient of Mobile Phase B to elute the peptide and its degradation products.

  • Monitor the elution profile using a UV detector at a wavelength of 220 nm or a fluorescence detector if the peptide is labeled.

5. Data Analysis:

  • Quantify the peak area of the intact peptide at each time point.

  • Calculate the percentage of the remaining intact peptide at each time point relative to the 0-minute time point.

  • Plot the percentage of the remaining peptide against time to determine the degradation profile.

  • The half-life (t½) of the peptide can be calculated by fitting the data to a first-order decay model.

Visualizing the Workflow and a Relevant Signaling Pathway

To further clarify the experimental process and the potential biological relevance of enhanced peptide stability, the following diagrams are provided.

experimental_workflow Experimental Workflow for Enzymatic Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Peptide_Sol Peptide Solution (Atf-modified & Control) Incubation Incubate Peptide + Enzyme at 37°C Peptide_Sol->Incubation Enzyme_Sol Enzyme Solution Enzyme_Sol->Incubation Time_Points Collect Aliquots at Specific Time Points Incubation->Time_Points Quench Quench Reaction (e.g., with TFA) Time_Points->Quench HPLC RP-HPLC Analysis Quench->HPLC Data Data Analysis (Peak Area Quantification) HPLC->Data Half_Life Calculate Half-Life (t½) Data->Half_Life

Caption: Workflow for assessing the enzymatic stability of peptides.

Given that this compound is a bioisostere of leucine, peptides incorporating this modified amino acid may influence signaling pathways regulated by leucine. One of the most critical pathways is the mTOR (mammalian target of rapamycin) pathway, which is a central regulator of cell growth, proliferation, and protein synthesis. A peptide with enhanced stability could potentially lead to sustained signaling through this pathway.

mTOR_pathway Potential Influence of Stable Atf-Peptides on the mTOR Signaling Pathway Atf_Peptide Stable Atf-Peptide (Leucine Bioisostere) Amino_Acid_Transporter Amino Acid Transporter Atf_Peptide->Amino_Acid_Transporter Potential Sustained Uptake Leucine Leucine Leucine->Amino_Acid_Transporter mTORC1 mTORC1 Amino_Acid_Transporter->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 mTORC1->Inhibition Protein_Synthesis Protein Synthesis (Cell Growth, Proliferation) S6K1->Protein_Synthesis eIF4E_BP1 4E-BP1 eIF4E_BP1->Protein_Synthesis Inhibits when active Inhibition->eIF4E_BP1

comparing the lipophilicity of 2-Amino-4,4,4-trifluorobutyric acid with natural amino acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of novel amino acid analogs is paramount for their effective application. This guide provides a comparative analysis of the lipophilicity of 2-Amino-4,4,4-trifluorobutyric acid against the 20 standard proteinogenic amino acids. By presenting experimental data and methodologies, this document aims to be a valuable resource for rational drug design and peptide engineering.

Lipophilicity, a critical determinant of a molecule's pharmacokinetic and pharmacodynamic properties, is commonly expressed as the logarithm of the partition coefficient (LogP) between an organic and an aqueous phase. Strategic modification of amino acid side chains, such as through fluorination, can significantly alter this property, thereby influencing a molecule's bioactivity, membrane permeability, and metabolic stability.

Comparative Lipophilicity: Data Overview

The following table summarizes the lipophilicity of this compound in comparison to the standard amino acids. The LogP value for this compound is a calculated value, while the values for the standard amino acids are experimentally determined.

Amino AcidThree-Letter CodeOne-Letter CodeLogP ValueData Type
This compound - - -1.9 Calculated
GlycineGlyG-3.21Experimental
AlanineAlaA-2.79Experimental
ValineValV-1.85Experimental
LeucineLeuL-1.53Experimental
IsoleucineIleI-1.53Experimental
ProlineProP-2.54Experimental
PhenylalaninePheF-1.14Experimental
TryptophanTrpW-0.69Experimental
TyrosineTyrY-1.57Experimental
SerineSerS-3.31Experimental
ThreonineThrT-3.02Experimental
CysteineCysC-3.39Experimental
MethionineMetM-1.87Experimental
AsparagineAsnN-3.84Experimental
GlutamineGlnQ-3.61Experimental
Aspartic AcidAspD-4.23Experimental
Glutamic AcidGluE-3.96Experimental
LysineLysK-4.48Experimental
ArginineArgR-4.96Experimental
HistidineHisH-3.53Experimental

Note: The calculated LogP value for this compound was obtained from PubChem. Experimental LogP values for standard amino acids are from Pliska, V., et al. (1981).

The data indicates that this compound, with a calculated LogP of -1.9, is more lipophilic than many of the small, aliphatic, and polar amino acids such as Glycine, Alanine, Serine, and Threonine. Its lipophilicity is comparable to that of Valine and Methionine. This suggests that the introduction of a trifluoromethyl group in place of a methyl or ethyl group can significantly increase the lipophilicity of a short-chain amino acid.

Experimental Protocols

The determination of amino acid lipophilicity is crucial for establishing reliable structure-activity relationships. A widely accepted method for measuring LogP is the shake-flask method followed by quantification. To overcome the challenges associated with the low solubility of free amino acids in organic solvents, derivatives such as N-acetyl amino acid methyl esters are often used.

A common experimental workflow involves the following steps:

  • Derivatization: The amino acid is first N-acetylated and then esterified to produce the N-acetyl amino acid methyl ester. This blocks the polar carboxyl and amino groups, making the molecule more amenable to partitioning into the organic phase.

  • Partitioning: A known concentration of the derivatized amino acid is dissolved in a biphasic system of n-octanol and water (or a suitable buffer). The mixture is shaken vigorously to allow for the equilibrium distribution of the solute between the two phases.

  • Phase Separation: The mixture is then centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: The concentration of the derivatized amino acid in each phase is determined. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for this purpose, as the signal intensity is directly proportional to the concentration.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

experimental_workflow cluster_prep Sample Preparation cluster_partition Partitioning cluster_analysis Analysis & Calculation AminoAcid Amino Acid Derivatization N-acetylation & Methyl Esterification AminoAcid->Derivatization Derivative N-acetyl Amino Acid Methyl Ester Derivatization->Derivative BiphasicSystem n-Octanol/Water System Derivative->BiphasicSystem Shaking Shake to Equilibrate BiphasicSystem->Shaking Separation Centrifuge to Separate Phases Shaking->Separation Quantification Quantify Concentration (e.g., NMR) Separation->Quantification Calculation Calculate P and LogP Quantification->Calculation LogPValue LogP Value Calculation->LogPValue

A simplified workflow for the experimental determination of amino acid LogP values.

Visualization of Lipophilicity Comparison

The following diagram illustrates the relative lipophilicity of this compound compared to a selection of natural amino acids, highlighting its position within the spectrum of hydrophobicity.

lipophilicity_comparison cluster_hydrophilic More Hydrophilic cluster_intermediate Intermediate cluster_hydrophobic More Lipophilic Arg Arginine (-4.96) Lys Lysine (-4.48) Asp Aspartic Acid (-4.23) Gly Glycine (-3.21) Val Valine (-1.85) TFA_AA 2-Amino-4,4,4- trifluorobutyric acid (-1.9, Calculated) Leu Leucine (-1.53) Met Methionine (-1.87) Phe Phenylalanine (-1.14) Trp Tryptophan (-0.69)

Comparative lipophilicity of this compound and select amino acids.

A Comparative Guide to Protein Structural Analysis with Site-Specific Incorporation of 2-Amino-4,4,4-trifluorobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of non-natural amino acids (nAAs) into proteins has emerged as a powerful tool for elucidating protein structure and function. Among these, fluorinated amino acids are of particular interest due to the unique biophysical properties of fluorine. This guide provides a comprehensive comparison of 2-Amino-4,4,4-trifluorobutyric acid (Tfb), a fluorinated analog of leucine, with other nAAs used in protein structural analysis. We present supporting experimental data, detailed methodologies for key experiments, and visualizations to aid in understanding the underlying principles and workflows.

Performance Comparison: Tfb vs. Alternative Fluorinated Amino Acids

The incorporation of fluorinated amino acids can significantly impact protein stability, providing a valuable tool for protein engineering and structural studies.[1][2] The choice of a specific fluorinated amino acid depends on the desired structural context and the experimental goals.

Table 1: Quantitative Comparison of the Effect of Tfb and Other Amino Acids on Protein Stability

The following table summarizes the change in Gibbs free energy of unfolding (ΔΔGu) for a variant of the B1 domain of Protein G with the guest amino acid at a solvent-exposed position in an internal β-strand. A more positive value indicates increased stability.

Guest Amino AcidAbbreviationChange in Unfolding Free Energy (ΔΔGu, kcal/mol)Reference
AlanineAla0.00[1]
α-Aminobutyric acidAbu+0.07[1]
This compound Tfb (Atb) +0.12 [1]
LeucineLeu+0.25[1]
5,5,5-TrifluoroleucineTflNot directly compared in this study-
PhenylalaninePhe+0.40[1]
4-Fluorophenylalanine4-F-Phe+0.45[1]

*Data adapted from a study on the B1 domain of Protein G.[1] In this context, Tfb provides a modest increase in stability compared to its non-fluorinated counterpart, α-aminobutyric acid.

Impact on Secondary Structure

Studies on the helical and sheet propensities of fluorinated amino acids have shown that the introduction of fluorine can have differential effects on protein secondary structure. Highly fluorinated amino acids, including Tfb, have been observed to have a lower helix propensity compared to their hydrocarbon counterparts.[3] Conversely, these same amino acids tend to exhibit a higher β-sheet propensity.[3] This suggests that Tfb and similar fluorinated residues may be particularly useful for stabilizing β-sheet structures in proteins.[1]

Experimental Protocols

Site-Specific Incorporation of Tfb via Amber Codon Suppression

1. Generation of an Orthogonal aaRS-tRNA Pair for Tfb:

  • An orthogonal tRNA, typically derived from a species like Bacillus stearothermophilus or Escherichia coli, is engineered to recognize the amber stop codon (tRNACUA).

  • An aminoacyl-tRNA synthetase (aaRS) from a different organism (e.g., Methanocaldococcus jannaschii) is evolved through directed evolution to specifically recognize and charge the orthogonal tRNA with Tfb.[5] This involves creating a library of aaRS mutants and selecting for those that can incorporate Tfb in response to an amber codon in a reporter gene.

2. Expression of the Tfb-Containing Protein in E. coli:

  • The gene of interest is mutated to introduce an amber stop codon at the desired site of Tfb incorporation.

  • E. coli cells are co-transformed with two plasmids: one containing the engineered orthogonal aaRS and tRNACUA, and another containing the mutated gene of interest.

  • The cells are grown in minimal medium supplemented with Tfb.

  • Protein expression is induced, leading to the production of the full-length protein with Tfb incorporated at the specified position.

3. Purification of the Tfb-Containing Protein:

  • Standard protein purification techniques (e.g., affinity chromatography, ion-exchange chromatography, size-exclusion chromatography) are used to isolate the Tfb-containing protein.

The following diagram illustrates the general workflow for the site-specific incorporation of a non-natural amino acid.

G cluster_0 Genetic Engineering cluster_1 Cellular Expression cluster_2 Protein Production & Analysis Gene Gene of Interest MutatedGene Gene with Amber Codon (UAG) Gene->MutatedGene Site-directed mutagenesis Transformation Co-transformation MutatedGene->Transformation OrthogonalPair Orthogonal aaRS/tRNA_CUA Plasmids OrthogonalPair->Transformation Ecoli E. coli Host Culture Culture in Medium + Tfb Ecoli->Culture Transformation->Ecoli Induction Protein Expression Induction Culture->Induction Harvest Cell Harvest & Lysis Induction->Harvest Purification Protein Purification Harvest->Purification StructuralAnalysis Structural Analysis (NMR, X-ray) Purification->StructuralAnalysis G cluster_0 Unbound State cluster_1 Ligand Binding cluster_2 Bound State Protein_unbound Protein-Tfb Spectrum_unbound ¹⁹F NMR Spectrum (Single Peak at δ₁) Protein_unbound->Spectrum_unbound Ligand Ligand Protein_bound Protein-Tfb-Ligand Complex Protein_unbound->Protein_bound + Ligand Spectrum_bound ¹⁹F NMR Spectrum (Peak Shift to δ₂) Protein_bound->Spectrum_bound G cluster_0 GPCR Engineering and Expression cluster_1 Structural and Functional Analysis cluster_2 Signaling Pathway Elucidation GPCR_gene GPCR Gene GPCR_mutant GPCR Gene with Amber Codon GPCR_gene->GPCR_mutant Mutagenesis Expression Expression with Tfb Incorporation GPCR_mutant->Expression Inactive_GPCR Inactive GPCR-Tfb Expression->Inactive_GPCR Active_GPCR Active GPCR-Tfb (Agonist-bound) Inactive_GPCR->Active_GPCR + Agonist NMR_inactive ¹⁹F NMR (Inactive State) Inactive_GPCR->NMR_inactive NMR_active ¹⁹F NMR (Active State) Active_GPCR->NMR_active Conformational_change Detect Conformational Changes NMR_active->Conformational_change Mechanism Elucidate Activation Mechanism Conformational_change->Mechanism

References

A Comparative Guide to the Bioisosteric Replacement of Leucine with 2-Amino-4,4,4-trifluorobutyric Acid in Bioactive Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of bioactive peptides is a cornerstone of modern drug discovery, aiming to enhance their therapeutic properties. One such strategy is bioisosteric replacement, where a functional group is substituted with another that retains similar steric and electronic characteristics, often leading to improved potency, selectivity, and metabolic stability. This guide provides a comprehensive comparison of the bioisosteric replacement of the natural amino acid Leucine (Leu) with the non-canonical amino acid 2-Amino-4,4,4-trifluorobutyric acid (Tfb) in bioactive peptides.

Rationale for Bioisosteric Replacement

Leucine's isobutyl side chain is a common hydrophobic motif in peptides, crucial for receptor binding and maintaining secondary structure. The trifluoromethyl group of this compound serves as an excellent bioisostere for Leucine's isopropyl group due to their comparable van der Waals volumes. This steric mimicry allows for the substitution of Leucine with Tfb with minimal disruption to the peptide's overall conformation. The primary motivations for this replacement are to enhance metabolic stability and modulate bioactivity. The strong carbon-fluorine bond is resistant to enzymatic degradation, potentially increasing the peptide's half-life in biological systems.

Impact on Bioactivity and Proteolytic Stability: A Comparative Analysis

While the concept is well-established, direct quantitative comparisons of Leucine-containing peptides and their this compound counterparts are not abundantly available in the public literature. However, studies on peptides incorporating other trifluoromethylated amino acids provide valuable insights into the expected outcomes.

One area of investigation has been in the context of enkephalins, endogenous opioid peptides. While a direct comparison with a Tfb-containing enkephalin is not readily found, studies on other fluorinated analogs have shown that such modifications can lead to potent opioid activity. For instance, certain fluorinated analogs of Leu-enkephalin have exhibited potent activity at opioid receptors.[1]

The primary advantage of substituting Leucine with Tfb is the anticipated increase in resistance to proteolytic degradation. Peptides are often rapidly broken down by proteases, limiting their therapeutic window. The introduction of the trifluoromethyl group can shield the peptide backbone from enzymatic attack. Studies on model peptides containing α-trifluoromethyl-substituted amino acids have demonstrated absolute stability when the substitution is at the P1 position relative to the cleavage site of proteases like α-chymotrypsin.[2] While this provides a strong indication of the potential for enhanced stability, it is important to note that the effect of fluorination on proteolytic stability can be complex and is not always predictable, depending on the specific enzyme and the position of the substitution.

Quantitative Data Summary

A direct side-by-side quantitative comparison for a specific bioactive peptide with Leucine versus this compound is not prominently available in the reviewed literature. The following table illustrates the expected impact based on the principles of bioisosterism and findings from related studies.

PropertyLeucine-Containing Peptide (Expected)This compound-Containing Peptide (Expected)Rationale for Difference
Bioactivity (IC50/Ki) Baseline activityPotentially altered (increased, decreased, or unchanged)The electronic effects of the trifluoromethyl group can influence binding affinity. The precise impact is target-dependent.
Proteolytic Stability (t½) Susceptible to degradationSignificantly increasedThe robust C-F bond and steric hindrance from the trifluoromethyl group are expected to impede cleavage by proteases.[2]

Experimental Protocols

To enable researchers to conduct their own comparative studies, this section details the methodologies for key experiments.

Peptide Synthesis

Peptides containing this compound can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols. The Fmoc-protected version of this compound is commercially available and can be incorporated into the peptide sequence using standard coupling reagents.

Experimental Workflow for Solid-Phase Peptide Synthesis

Resin Resin Support Deprotection1 Fmoc Deprotection (e.g., Piperidine in DMF) Resin->Deprotection1 Washing1 Washing (e.g., DMF, DCM) Deprotection1->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagents) Washing1->Coupling Washing2 Washing (e.g., DMF, DCM) Coupling->Washing2 Repeat Repeat Cycle for Each Amino Acid Washing2->Repeat Repeat->Deprotection1 Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Repeat->Cleavage Purification Purification (e.g., RP-HPLC) Cleavage->Purification Analysis Analysis (e.g., Mass Spectrometry) Purification->Analysis

Solid-phase peptide synthesis workflow.

In Vitro Bioactivity Assay (Example: Opioid Receptor Binding)

Objective: To determine the binding affinity of the peptide analogs to their target receptor.

Materials:

  • Cell membranes expressing the target opioid receptor (e.g., mu-opioid receptor).

  • Radiolabeled ligand (e.g., [³H]DAMGO for mu-opioid receptor).

  • Peptide analogs (Leucine- and Tfb-containing).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Prepare serial dilutions of the peptide analogs.

  • In a multi-well plate, incubate the cell membranes with the radiolabeled ligand and varying concentrations of the peptide analogs.

  • Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the IC50 value (the concentration of the peptide that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Proteolytic Stability Assay

Objective: To determine the half-life of the peptide analogs in the presence of proteases.

Materials:

  • Peptide analogs (Leucine- and Tfb-containing).

  • Protease solution (e.g., chymotrypsin, trypsin, or human plasma).

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Quenching solution (e.g., trifluoroacetic acid).

  • High-performance liquid chromatography (HPLC) system with a C18 column.

Protocol:

  • Incubate the peptide analog at a known concentration with the protease solution at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the enzymatic reaction by adding the quenching solution.

  • Analyze the amount of remaining intact peptide in each aliquot by RP-HPLC.

  • Plot the percentage of intact peptide remaining versus time.

  • Calculate the half-life (t½) of the peptide from the degradation curve.

Experimental Workflow for Proteolytic Stability Assay

Incubation Incubate Peptide with Protease Sampling Collect Aliquots at Time Points Incubation->Sampling Quenching Quench Reaction (e.g., add TFA) Sampling->Quenching Analysis Analyze by RP-HPLC Quenching->Analysis Calculation Calculate Half-Life (t½) Analysis->Calculation

Proteolytic stability assay workflow.

Signaling Pathways

Understanding the signaling pathway of the parent peptide is crucial for predicting the functional consequences of bioisosteric replacement.

Enkephalin Signaling Pathway

Leu-enkephalin is an endogenous opioid peptide that primarily acts as an agonist at delta-opioid receptors (DOR) and to a lesser extent at mu-opioid receptors (MOR). These are G-protein coupled receptors (GPCRs) that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. They also modulate ion channels, causing hyperpolarization and reduced neuronal excitability, which results in analgesia.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Enkephalin Enkephalin Analog OpioidReceptor Opioid Receptor (DOR/MOR) Enkephalin->OpioidReceptor Binds to G_Protein Gi/o Protein OpioidReceptor->G_Protein Activates AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase Inhibits IonChannel Ion Channel (e.g., K+, Ca2+) G_Protein->IonChannel Modulates cAMP cAMP AdenylylCyclase->cAMP Converts NeuronalActivity Reduced Neuronal Excitability IonChannel->NeuronalActivity Leads to ATP ATP ATP->AdenylylCyclase PKA Protein Kinase A cAMP->PKA Activates PKA->NeuronalActivity Leads to

Simplified enkephalin signaling pathway.

Conclusion

The bioisosteric replacement of Leucine with this compound is a promising strategy in peptide drug design. The primary anticipated benefit is a significant increase in proteolytic stability, which can lead to an extended in vivo half-life and improved therapeutic efficacy. While the impact on bioactivity is less predictable and likely target-dependent, the steric similarity between the isobutyl and trifluoromethyl groups suggests that binding affinity can be maintained or even enhanced in some cases. Further research with direct, quantitative comparisons of Leucine-containing peptides and their Tfb-substituted analogs is needed to fully elucidate the potential of this modification for a broader range of bioactive peptides. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers to explore this valuable tool in their drug discovery efforts.

References

Harnessing the Power of Fluorine: A Guide to the Conformational Impact of 2-Amino-4,4,4-trifluorobutyric Acid in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide-based drug design, enabling the fine-tuning of therapeutic properties. Among these, fluorinated amino acids have emerged as powerful tools for enhancing metabolic stability, modulating bioactivity, and controlling peptide conformation. This guide provides a comprehensive evaluation of 2-Amino-4,4,4-trifluorobutyric acid (Atb), a fluorinated analog of leucine (B10760876), and its impact on the structural and functional characteristics of peptides.

The Influence of the Trifluoromethyl Group on Peptide Structure

The introduction of fluorine into amino acid side chains can dramatically alter a peptide's physicochemical properties.[1] The trifluoromethyl (CF3) group in this compound is particularly influential due to its strong electron-withdrawing nature and significant steric bulk. These characteristics can lead to:

  • Conformational Restriction: The CF3 group can impose specific dihedral angle preferences on the peptide backbone, effectively locking the peptide into a more defined three-dimensional structure. This is a result of stereoelectronic effects, where interactions between the C-F bonds and adjacent amide bonds favor certain rotational states.

  • Secondary Structure Modulation: The incorporation of trifluoromethyl-containing amino acids can influence the formation and stability of secondary structures like α-helices and β-sheets.[2][3] While some studies show that highly fluorinated amino acids can decrease α-helix propensity compared to their hydrocarbon counterparts, they may be better suited for stabilizing β-sheet structures.[3] This effect is highly context-dependent, relying on the specific peptide sequence and the position of the substitution.[1]

  • Enhanced Stability: The strong carbon-fluorine bond makes the amino acid side chain resistant to metabolic degradation. This can shield the entire peptide from enzymatic cleavage, significantly increasing its in vivo half-life.

This compound is often considered a bioisostere of leucine, meaning it can mimic the steric and electronic properties of leucine in biological systems.[4] This allows for its substitution into peptide sequences to enhance stability while potentially retaining or improving biological activity.[4]

Quantitative Comparison of Conformational and Stability Effects

The impact of incorporating fluorinated amino acids like Atb can be quantified using various biophysical and biochemical techniques. The following table summarizes typical data obtained when comparing a native peptide to its fluorinated analog.

ParameterNative Peptide (e.g., containing Leucine)Modified Peptide (containing Atb)Experimental TechniqueRationale for Change
Helicity (%) 35%25%Circular Dichroism (CD)The bulky CF3 group may disrupt the optimal packing required for a stable α-helix.[3]
β-sheet Content (%) 15%25%Circular Dichroism (CD)Fluorinated side chains can promote intermolecular interactions that favor β-sheet formation.[3]
Proteolytic Half-life (t½) in Plasma 30 minutes> 240 minutesRP-HPLC / LC-MSThe CF3 group provides steric hindrance at the cleavage site, preventing protease binding and enzymatic degradation.[5]
Binding Affinity (Kd) 100 nM80 nMSurface Plasmon Resonance (SPR)Altered conformation and electronic properties can lead to more favorable interactions with the target receptor.

Note: The values presented are illustrative and can vary significantly depending on the specific peptide sequence and the experimental conditions.

Key Experimental Protocols

Accurate evaluation of peptides containing this compound requires robust experimental methodologies.

3.1. Peptide Synthesis: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides incorporating Atb is readily achieved using standard Fmoc-based solid-phase chemistry.

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide for C-terminal amides). Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.[6]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with a solution of 20% piperidine (B6355638) in DMF for 5 minutes, followed by a second treatment for 15-20 minutes. Wash the resin thoroughly with DMF.[6]

  • Amino Acid Coupling:

    • In a separate vessel, activate the incoming Fmoc-(S)-2-amino-4,4,4-trifluoro-butyric acid (4 equivalents) using a coupling reagent like HATU (3.8 equivalents) and an additive such as HOAt (4 equivalents) in DMF.[6]

    • Add a base, typically N,N-diisopropylethylamine (DIPEA) (8 equivalents), to the activation mixture.[6]

    • Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours at room temperature.[6]

    • Monitor the reaction completion using a qualitative test like the Kaiser test.

  • Washing: After coupling, wash the resin with DMF and dichloromethane (B109758) (DCM).

  • Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (B1312306) (TIS) (e.g., 95:2.5:2.5 v/v/v).[7]

  • Purification: Precipitate the crude peptide in cold diethyl ether and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).[6]

3.2. Conformational Analysis: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and effective method to assess the secondary structure of peptides in solution.[8]

  • Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7) to a final concentration of approximately 100 μM. Ensure the buffer has low absorbance in the far-UV region.[8]

  • Blank Measurement: Record a spectrum of the buffer alone to serve as a baseline.

  • Sample Measurement: Record the CD spectrum of the peptide solution from approximately 195 to 260 nm in a 1 mm path length quartz cuvette.[8]

  • Data Processing: Subtract the buffer spectrum from the peptide spectrum. Convert the raw data (in millidegrees) to Mean Residue Molar Ellipticity.

  • Analysis: Analyze the resulting spectrum for characteristic signals: α-helices show negative bands at ~222 nm and ~208 nm and a positive band at ~192 nm, while β-sheets exhibit a negative band around 215-218 nm.[9]

3.3. High-Resolution Structure Determination: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed atomic-level information about the three-dimensional structure of a peptide in solution.[10]

  • Sample Preparation: Dissolve the peptide to a concentration of at least 1 mM in a buffer system, including ~5-10% D2O for the lock signal.[11]

  • Data Acquisition: Perform a series of 1D and 2D NMR experiments (e.g., COSY, TOCSY, and NOESY) to assign all proton resonances in the peptide.[12] For fluorinated peptides, 19F NMR can also be a powerful tool.[13]

  • Resonance Assignment: Use the through-bond correlations from COSY and TOCSY spectra to identify the spin systems of individual amino acid residues. Use the through-space correlations from the NOESY spectrum to link these residues sequentially.[10]

  • Structural Restraints: Extract distance restraints from the NOESY cross-peak intensities and dihedral angle restraints from coupling constants.

  • Structure Calculation: Use computational software to calculate a family of structures that satisfy the experimental restraints.

3.4. Proteolytic Stability Assay

This assay determines the resistance of a peptide to enzymatic degradation.

  • Incubation: Prepare a solution of the peptide in a relevant biological matrix, such as human plasma or serum, at a defined concentration (e.g., 10-50 µM). Incubate the mixture at 37°C.[5][14]

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture.[5]

  • Quenching: Immediately stop the enzymatic reaction by adding a quenching solution, such as cold acetonitrile (B52724) or 3% trichloroacetic acid (TCA), to precipitate the plasma proteins.[5][14]

  • Sample Preparation: Centrifuge the quenched sample to pellet the precipitated proteins. Collect the supernatant containing the peptide.[14]

  • Analysis: Quantify the amount of intact peptide remaining in the supernatant at each time point using RP-HPLC or LC-MS.

  • Half-Life Calculation: Plot the percentage of intact peptide versus time and fit the data to a one-phase decay model to calculate the peptide's half-life (t½).[5]

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex processes and relationships.

G cluster_0 Peptide Design & Synthesis cluster_1 Biophysical & Structural Analysis cluster_2 Functional Evaluation Sequence_Design Sequence Design (Atb Incorporation) SPPS Fmoc Solid-Phase Peptide Synthesis Sequence_Design->SPPS Purification RP-HPLC Purification SPPS->Purification CD Circular Dichroism (Secondary Structure) Purification->CD Stability Proteolytic Stability Assay Purification->Stability NMR NMR Spectroscopy (3D Structure) CD->NMR Binding Binding Affinity Assay (SPR) Stability->Binding Activity Cell-Based Activity Assay Binding->Activity Lead_Optimization Lead_Optimization Activity->Lead_Optimization Lead Optimization

Caption: Experimental workflow for evaluating peptides containing this compound.

G Peptide_Atb Peptide Antagonist (with Atb) Receptor GPCR Target Peptide_Atb->Receptor Binds & Blocks G_Protein G-Protein (Inactive) Receptor->G_Protein No Activation AC Adenylate Cyclase (Inactive) G_Protein->AC cAMP cAMP AC->cAMP ATP ATP PKA Protein Kinase A (Inactive) cAMP->PKA No Activation Response Cellular Response (Blocked) PKA->Response

Caption: Hypothetical signaling pathway blocked by a peptide antagonist containing Atb.

References

The Impact of Bioisosteric Replacement: A Comparative Docking Study of Ligands With and Without 2-Amino-4,4,4-trifluorobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of rational drug design, the strategic modification of lead compounds is paramount to enhancing their therapeutic profiles. One powerful strategy is bioisosteric replacement, where a functional group is substituted with another that retains similar physical and chemical properties, yet confers advantageous changes in metabolic stability, binding affinity, or pharmacokinetic properties. This guide provides a comparative analysis of ligands in which the natural amino acid leucine (B10760876) is replaced with its fluorinated bioisostere, 2-Amino-4,4,4-trifluorobutyric acid. This substitution is of significant interest in the design of biologically active peptides and peptidomimetics[1].

This comparison is based on a hypothetical molecular docking study targeting the bZIP (basic leucine zipper) domain of a transcription factor. Leucine zippers are critical protein-protein interaction motifs characterized by a heptad repeat of leucine residues that form a coiled-coil structure, mediating dimerization and subsequent DNA binding. The introduction of this compound in place of leucine is hypothesized to modulate the stability of this interaction and, consequently, the protein's function.

Comparative Docking Analysis: Quantitative Insights

A molecular docking simulation was performed to predict the binding affinity and interaction patterns of two heptapeptide (B1575542) ligands with the leucine zipper domain of a hypothetical bZIP transcription factor. The native peptide contains a critical leucine residue, while the modified peptide incorporates this compound at the equivalent position. The quantitative results of this in silico experiment are summarized below.

ParameterNative Ligand (with Leucine)Modified Ligand (with this compound)
Binding Energy (kcal/mol) -7.8-8.9
Predicted Inhibition Constant (Ki, µM) 5.61.2
Number of Hydrogen Bonds 34
Key Interacting Residues Leu345, Val349, Asn352Leu345, Val349, Asn352, Arg356

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the potential outcomes of the described in silico experiment.

The hypothetical results suggest that the incorporation of this compound leads to a more favorable binding energy and a lower predicted inhibition constant, indicating a potentially tighter binding to the target protein. This enhanced affinity could be attributed to the unique electronic properties of the trifluoromethyl group, which can engage in stronger hydrophobic interactions and potentially form additional non-canonical interactions, such as halogen bonds.

Experimental Protocols

The following section details the methodology for the comparative molecular docking study.

Protein and Ligand Preparation
  • Protein Structure Preparation: A high-resolution crystal structure of the target bZIP transcription factor would be obtained from the Protein Data Bank (PDB). The protein structure would be prepared for docking by removing water molecules and any co-crystallized ligands. Hydrogen atoms would be added, and non-polar hydrogens would be merged. The protein would be treated as a rigid entity in this initial docking study.

  • Ligand Structure Preparation: The 3D structures of the native heptapeptide (containing leucine) and the modified heptapeptide (containing this compound) would be constructed using molecular modeling software. The geometries of the peptides would be optimized using a suitable force field. Torsional degrees of freedom for the ligands would be defined to allow for conformational flexibility during the docking process.

Molecular Docking Simulation
  • Grid Box Generation: A grid box would be defined to encompass the binding site on the bZIP domain. The dimensions and center of the grid box would be chosen to cover the entire leucine zipper interface where the peptide ligands are expected to bind.

  • Docking Algorithm: A Lamarckian genetic algorithm, as implemented in AutoDock, would be employed for the docking simulations. This algorithm allows for a global search of the ligand's conformational space and its orientation within the binding site.

  • Docking Parameters: A set number of docking runs (e.g., 100) would be performed for each ligand to ensure a thorough search of the conformational space. The population size, maximum number of energy evaluations, and other genetic algorithm parameters would be set to standard values for this type of study.

Analysis of Docking Results
  • Binding Pose and Energy Calculation: The docking results would be clustered based on root-mean-square deviation (RMSD). The lowest energy conformation in the most populated cluster would be selected as the most probable binding mode. The binding energy and predicted inhibition constant (Ki) would be calculated from this conformation.

  • Interaction Analysis: The protein-ligand interaction patterns for the best binding poses would be analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This analysis would be performed using visualization software to compare the binding modes of the native and modified ligands.

Visualizing the Workflow and Biological Context

To better understand the experimental process and the potential biological implications of this research, the following diagrams illustrate the in silico workflow and a relevant signaling pathway.

experimental_workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase cluster_outcome Outcome protein_prep Protein Structure Preparation (from PDB) grid_gen Grid Box Generation (Define Binding Site) protein_prep->grid_gen ligand_prep Ligand Structure Preparation & Optimization docking_run Molecular Docking (e.g., AutoDock) ligand_prep->docking_run grid_gen->docking_run pose_analysis Binding Pose & Energy Calculation docking_run->pose_analysis interaction_analysis Interaction Analysis (H-bonds, Hydrophobic) pose_analysis->interaction_analysis comparison Comparative Analysis of Binding Affinities interaction_analysis->comparison

Figure 1. Experimental workflow for the comparative docking study.

signaling_pathway cluster_upstream Upstream Signaling cluster_target Target Regulation cluster_downstream Downstream Effects growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor cascade Kinase Cascade (e.g., MAPK pathway) receptor->cascade bzip_dimer bZIP Transcription Factor Dimerization cascade->bzip_dimer dna_binding DNA Binding bzip_dimer->dna_binding gene_expression Target Gene Expression dna_binding->gene_expression cellular_response Cellular Response (e.g., Proliferation, Apoptosis) gene_expression->cellular_response inhibitor Peptide Inhibitor (with or without This compound) inhibitor->bzip_dimer

Figure 2. Simplified signaling pathway showing the point of intervention.

Conclusion

The bioisosteric replacement of leucine with this compound represents a promising strategy for modulating the activity of peptide-based ligands. The hypothetical docking study presented here illustrates how this modification could lead to enhanced binding affinity for a bZIP transcription factor, a protein class heavily involved in gene regulation. The increased stability and altered electronic nature of the fluorinated analog can result in more potent and specific inhibitors. While these in silico findings are predictive, they provide a strong rationale for the synthesis and experimental validation of such modified peptides in the development of novel therapeutics. Further experimental studies, such as surface plasmon resonance or isothermal titration calorimetry, would be necessary to confirm these computational predictions.

References

Safety Operating Guide

Navigating the Disposal of 2-Amino-4,4,4-trifluorobutyric Acid: A Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 2-Amino-4,4,4-trifluorobutyric acid are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. Due to its fluorinated nature, this compound is categorized as a halogenated organic waste, necessitating specific disposal protocols. Under no circumstances should this chemical be discarded down the drain or mixed with regular trash[1].

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE). All handling and disposal activities should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors.

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).
Protective Clothing A lab coat or a chemical-resistant apron.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors should be used if ventilation is inadequate[2].

Step-by-Step Disposal Protocol

The disposal of this compound must be managed in a way that prevents its release into the environment. The recommended method of disposal for this compound is through a licensed hazardous waste management company, which will typically utilize high-temperature incineration[1][3].

Waste Segregation and Collection:

  • Dedicated Waste Container: Collect waste this compound in a dedicated, clearly labeled "Halogenated Organic Waste" container[1]. This is critical as mixing halogenated waste with non-halogenated waste can complicate and increase the cost of disposal[1].

  • Container Material: The container must be made of a material compatible with halogenated organic compounds and should be sealable.

  • Labeling: The waste container must be clearly labeled with the full chemical name: "this compound".

  • Container Management: Keep the waste container securely closed except when adding waste. To allow for expansion, do not fill the container beyond 90% of its capacity[1].

Storage of Waste:

Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids[2]. The storage area should have secondary containment to prevent the spread of material in the event of a leak[2].

Arranging for Disposal:

Once the waste container is full or when waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department or a contracted hazardous waste disposal company to arrange for pickup[1][2]. Provide the disposal company with a copy of the Safety Data Sheet (SDS) for the compound.

Spill and Emergency Procedures

In the event of a spill, the immediate priority is to ensure the safety of laboratory personnel.

  • Small Spills: If you are trained and have the appropriate spill kit, you can manage the cleanup of a small spill.

    • Alert personnel in the immediate area.

    • Ensure the area is well-ventilated, preferably within a chemical fume hood.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth[4].

    • Collect the contaminated absorbent material into a suitable, labeled container for disposal as hazardous waste[1][4].

    • Clean the spill area thoroughly with an appropriate solvent, and dispose of the cleaning materials as hazardous waste[4].

  • Large Spills: For large spills, evacuate the area immediately and contact your institution's emergency response team[1].

Disposal Workflow Diagram

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal cluster_spill Spill Response prep_ppe Don appropriate PPE prep_hood Work in a chemical fume hood prep_ppe->prep_hood collect_waste Collect waste into a dedicated 'Halogenated Organic Waste' container prep_hood->collect_waste seal_container Securely seal the container collect_waste->seal_container label_container Clearly label with chemical name seal_container->label_container store_waste Store in a cool, dry, well-ventilated area with secondary containment label_container->store_waste contact_ehs Contact institution's EHS or licensed waste disposal company store_waste->contact_ehs provide_sds Provide Safety Data Sheet (SDS) contact_ehs->provide_sds pickup Arrange for waste pickup provide_sds->pickup spill Spill Occurs assess_spill Assess spill size spill->assess_spill small_spill Small Spill: Use spill kit with inert absorbent assess_spill->small_spill Small large_spill Large Spill: Evacuate and call emergency response assess_spill->large_spill Large collect_spill_waste Collect contaminated material for hazardous waste disposal small_spill->collect_spill_waste collect_spill_waste->contact_ehs

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Amino-4,4,4-trifluorobutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-Amino-4,4,4-trifluorobutyric acid, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity:

Name This compound
Synonyms 3-Trifluoromethylalanine
CAS Number 15960-05-1 (for the specific compound)
Molecular Formula C4H6F3NO2
Molecular Weight 157.09 g/mol

Hazard Summary and Classification

This compound is classified as a hazardous substance. It is irritating to the eyes, respiratory system, and skin.[1][2][3] The toxicological properties of this chemical have not been fully investigated, warranting cautious handling.[1]

GHS Hazard Statements:

Code Statement
H315Causes skin irritation.[2][3]
H319Causes serious eye irritation.[2][3]
H335May cause respiratory irritation.[2][3]

Signal Word: Warning[2][4]

Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is mandatory to ensure personal safety when handling this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles and a face shield should be worn.[3][5]To protect against splashes and dust that can cause serious eye irritation.[2][3]
Skin Protection An acid-resistant lab coat, full-length pants, and closed-toe shoes are required.[6] Wear a chemically resistant apron and protective sleeves for handling larger quantities.[7]To prevent skin contact, which can cause irritation and burns.[1][2][3][5]
Hand Protection Nitrile or neoprene gloves are recommended.[5][6] Always inspect gloves for integrity before use and use proper glove removal technique.[8]To protect hands from direct contact with the chemical.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[1][3] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used.[3][8]To prevent inhalation of dust or vapors, which can cause respiratory tract irritation.[1][2][3]

Operational Plan: Handling Procedures

Engineering Controls:

  • Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[1][7]

  • Ensure an eyewash station and safety shower are readily accessible in the immediate work area.[6]

Safe Handling Practices:

  • Read and understand the Safety Data Sheet (SDS) before working with the chemical.[7]

  • Avoid generating dust.[1]

  • Wash hands thoroughly after handling.[1][3]

  • Do not eat, drink, or smoke in the laboratory.[3]

  • Store in a tightly closed, properly labeled, and chemically compatible container (e.g., polyethylene (B3416737) or Teflon).[1][7]

  • Store in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[1][3]

Emergency and First Aid Procedures

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
Skin Contact Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention.[1][2]
Inhalation Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Ingestion If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.[1]

Disposal Plan

  • Dispose of waste in accordance with local, state, and federal regulations.

  • Waste should be collected in a suitable, closed container and properly labeled.[2]

  • Do not dispose of down the drain or into the environment.[8]

  • Contaminated materials, including gloves and labware, should be disposed of as hazardous waste.

Workflow for Safe Handling of this compound

prep Preparation handling Handling prep->handling sub_prep1 Review SDS prep->sub_prep1 cleanup Cleanup & Disposal handling->cleanup emergency Emergency handling->emergency sub_handling1 Weigh/Transfer Chemical handling->sub_handling1 sub_cleanup1 Decontaminate Surfaces cleanup->sub_cleanup1 sub_emergency1 Spill emergency->sub_emergency1 sub_emergency2 Exposure emergency->sub_emergency2 sub_prep2 Don PPE sub_prep1->sub_prep2 sub_prep3 Prepare Fume Hood sub_prep2->sub_prep3 sub_handling2 Perform Experiment sub_handling1->sub_handling2 sub_cleanup2 Dispose of Waste sub_cleanup1->sub_cleanup2 sub_cleanup3 Doff PPE sub_cleanup2->sub_cleanup3 sub_cleanup4 Wash Hands sub_cleanup3->sub_cleanup4

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.